4-(3-Chlorophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLSFZHXNFEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560663 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126485-57-2 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol
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An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Chlorophenyl)phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-(3-Chlorophenyl)phenol, a halogenated biphenyl of significant interest in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] The guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step experimental procedures but also the underlying scientific principles and rationale for the methodological choices. Emphasis is placed on ensuring scientific integrity through self-validating protocols and thorough analytical characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of this compound
This compound belongs to the class of halogenated biphenyls, compounds that have garnered considerable attention in various scientific domains.[5][6] The presence of a chlorine atom on one of the phenyl rings introduces unique electronic and steric properties, significantly influencing the molecule's biological activity and material characteristics. Halogenated compounds are pivotal in drug discovery, where they can enhance binding affinity to target proteins, improve metabolic stability, and facilitate transport across biological membranes.[7][8][9] The biphenyl scaffold itself is a prevalent structural motif in a wide array of pharmaceuticals and functional materials. Therefore, the efficient and reliable synthesis of specifically substituted biphenyls like this compound is of paramount importance for advancing research in these fields.
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the two phenyl rings is the critical step in the synthesis of this compound. Among the various methodologies available for this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its versatility, high functional group tolerance, and generally mild reaction conditions.[1][2][10]
Mechanistic Rationale
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as palladium(II) acetate or palladium(II) chloride.[11][12]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an appropriately protected 4-halophenol or a haloarene that will be coupled with a phenol-containing boronic acid). This step forms a Pd(II) intermediate.[10]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., 3-chlorophenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", pos="0,2!"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, pos="0,1!"]; pd2_intermediate1 [label="Ar-Pd(II)Ln-X", fillcolor="#F1F3F4", pos="2,0!"]; transmetalation [label="Transmetalation", shape=plaintext, pos="1,-2!"]; pd2_intermediate2 [label="Ar-Pd(II)Ln-Ar'", fillcolor="#F1F3F4", pos="-2,0!"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, pos="-1,2!"]; aryl_halide [label="Ar-X", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,2!"]; boronic_acid [label="Ar'-B(OH)2", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,-2!"]; base [label="Base", shape=oval, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-3!"]; product [label="Ar-Ar'", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,2!"];
// Edges pd0 -> oxidative_addition [arrowhead=vee]; aryl_halide -> oxidative_addition [arrowhead=vee]; oxidative_addition -> pd2_intermediate1 [arrowhead=vee]; pd2_intermediate1 -> transmetalation [arrowhead=vee]; boronic_acid -> transmetalation [arrowhead=vee]; base -> transmetalation [style=dashed, arrowhead=none]; transmetalation -> pd2_intermediate2 [arrowhead=vee]; pd2_intermediate2 -> reductive_elimination [arrowhead=vee]; reductive_elimination -> pd0 [arrowhead=vee]; reductive_elimination -> product [arrowhead=vee]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
Selection of Starting Materials
A key strategic decision in designing the synthesis is the choice of coupling partners. For this compound, a logical approach involves the coupling of a phenol-containing fragment with a 3-chlorophenyl fragment. To prevent self-coupling and other side reactions of the acidic phenolic proton, it is often advantageous to use a protected phenol, such as 4-methoxyphenol. The methoxy group can be readily cleaved in a subsequent step to yield the desired phenol.
Therefore, a practical synthetic route involves the Suzuki coupling of 3-chlorophenylboronic acid with 1-bromo-4-methoxybenzene .
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of 4-Methoxy-3'-chlorobiphenyl
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenylboronic acid (1.56 g, 10 mmol), 1-bromo-4-methoxybenzene (2.06 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add a mixture of toluene (60 mL) and water (15 mL). The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.
-
Degassing: Bubble argon gas through the stirred reaction mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxy-3'-chlorobiphenyl as a white solid.
Demethylation to this compound
-
Reaction Setup: Dissolve the purified 4-methoxy-3'-chlorobiphenyl (e.g., 2.18 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1 M solution of boron tribromide (BBr₃) in dichloromethane (12 mL, 12 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water (20 mL) at 0 °C.
-
Workup: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL), then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.
dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
subgraph "cluster_synthesis" { label = "Synthesis of 4-Methoxy-3'-chlorobiphenyl"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; start_synthesis [label="Starting Materials:\n3-Chlorophenylboronic Acid\n1-Bromo-4-methoxybenzene\nK2CO3, Pd(PPh3)4"]; reaction_synthesis [label="Suzuki Coupling\nToluene/Water, Reflux, 12h"]; workup_synthesis [label="Aqueous Workup\n& Extraction"]; purification_synthesis [label="Column Chromatography"]; product_intermediate [label="4-Methoxy-3'-chlorobiphenyl"];
}
subgraph "cluster_demethylation" { label = "Demethylation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; start_demethylation [label="Intermediate & BBr3 in DCM"]; reaction_demethylation [label="Stir at RT, 4h"]; workup_demethylation [label="Quenching & Aqueous Workup"]; purification_demethylation [label="Recrystallization"]; final_product [label="this compound"];
}
product_intermediate -> start_demethylation; } caption: "Overall experimental workflow for the synthesis of this compound."
Comprehensive Characterization
Thorough characterization of the final product is essential to confirm its identity, purity, and structure.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The coupling patterns (doublets, triplets, etc.) provide information about the substitution pattern on the phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the final compound.[15] A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for purity analysis and to identify any volatile impurities.[16]
Physical Properties
The melting point of the purified this compound should be determined and compared to literature values to provide a preliminary indication of its purity.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.6 (s, 1H, OH), 7.2-7.8 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~115-160 (aromatic carbons) |
| HRMS (ESI) m/z | Calculated for C₁₂H₉ClO [M-H]⁻, found value should be within ± 5 ppm |
| Melting Point | To be determined experimentally and compared with literature |
| HPLC Purity | >98% |
Conclusion
This technical guide has outlined a reliable and well-documented methodology for the synthesis and characterization of this compound. The use of the Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the core biphenyl structure. The detailed experimental protocols and characterization techniques described herein serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, enabling the reproducible synthesis of this important halogenated biphenyl for further investigation and application. The principles and practices detailed in this guide underscore the importance of a rigorous and well-reasoned approach to modern synthetic chemistry.
References
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Wikipedia. 4-Chlorophenol. Available from: [Link]
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Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available from: [Link]
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Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
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Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available from: [Link]
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ResearchGate. Fig. S18 1 H NMR spectra of 4-Chlorophenol in CDCl 3. Available from: [Link]
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4-(3-Chlorophenyl)phenol chemical structure and IUPAC name
An In-depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 3'-Chloro-[1,1'-biphenyl]-4-ol, a halogenated biphenylol of significant interest in synthetic and medicinal chemistry. Biphenyl scaffolds are prevalent in pharmaceuticals and advanced materials, and understanding the specific properties and synthesis of substituted analogues like the topic compound is crucial for the development of novel molecular entities. This document details the precise chemical identity, physicochemical properties, a robust synthetic pathway via Suzuki-Miyaura cross-coupling with mechanistic insights, and essential safety and handling protocols. The information herein is curated to support researchers in leveraging this compound as a key building block or active scaffold in drug discovery and materials science.
Chemical Identity and Structure
The nomenclature for substituted biphenyls can be complex. The topic compound, commonly known as 4-(3-Chlorophenyl)phenol, is more precisely defined under IUPAC nomenclature to avoid ambiguity. The primary chemical identifiers are consolidated below.
Table 1: Chemical Identifiers for 3'-Chloro-[1,1'-biphenyl]-4-ol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3'-Chloro-[1,1'-biphenyl]-4-ol | Inferred from[1] |
| Common Name | This compound | User Topic |
| CAS Number | 92-04-6 | [2] |
| Molecular Formula | C₁₂H₉ClO | [2] |
| Molecular Weight | 204.65 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O |
| InChI Key | InChI=1S/C12H9ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | Inferred from[3] |
The structure consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl group at the 4-position (para), and the second phenyl ring is substituted with a chlorine atom at the 3'-position (meta).
Caption: Figure 1: 2D structure of 3'-Chloro-[1,1'-biphenyl]-4-ol.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The table below summarizes key calculated properties for 3'-Chloro-[1,1'-biphenyl]-4-ol.
Table 2: Physicochemical Data for 3'-Chloro-[1,1'-biphenyl]-4-ol
| Property | Value | Unit | Source |
|---|---|---|---|
| Normal Melting Point (T_fus) | 432.00 | K (158.85 °C) | [4] |
| Normal Boiling Point (T_boil) | 650.35 | K (377.2 °C) | [4] |
| Octanol/Water Partition Coeff. (logP) | 3.713 | - | [4] |
| Water Solubility (log_10_WS) | -4.31 | mol/L | [4] |
| Enthalpy of Fusion (Δ_fus_H°) | 24.51 | kJ/mol | [4] |
| Enthalpy of Vaporization (Δ_vap_H°) | 64.92 | kJ/mol | [4] |
| McGowan's Characteristic Volume (McVol) | 150.530 | ml/mol |[4] |
Synthesis and Mechanistic Insights
The formation of the C-C bond between the two aryl rings is the central challenge in synthesizing biphenyl derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method, offering high yields, functional group tolerance, and mild reaction conditions.[5][6]
Retrosynthetic Analysis & Strategy
A reliable synthetic route involves the coupling of an arylboronic acid with an aryl halide. For 3'-Chloro-[1,1'-biphenyl]-4-ol, two primary disconnections are viable. A highly effective strategy is to couple (4-methoxyphenyl)boronic acid with 1-bromo-3-chlorobenzene. The methoxy group serves as a robust protecting group for the phenol, preventing unwanted side reactions and deactivation of the catalyst. The final product is obtained after a straightforward deprotection step.
Causality of Reagent Selection
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) complex is the active catalyst. It undergoes oxidative addition into the aryl-halide bond (C-Br), a critical first step in the catalytic cycle. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the subsequent steps.[7]
-
Base (e.g., Na₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which then efficiently transfers its aryl group to the palladium center.
-
Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, allowing the crucial boronate formation to occur at the interface.
Experimental Protocol: Suzuki-Miyaura Coupling
Step A: Synthesis of 3-Chloro-4'-methoxy-1,1'-biphenyl
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-3-chlorobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Add degassed toluene as the solvent to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methoxy-protected biphenyl.
Step B: Demethylation to 3'-Chloro-[1,1'-biphenyl]-4-ol
-
Dissolve the purified 3-chloro-4'-methoxy-1,1'-biphenyl from Step A in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron tribromide (BBr₃) (1.2 eq, typically as a 1M solution in DCM) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or flash chromatography to yield pure 3'-Chloro-[1,1'-biphenyl]-4-ol.
Caption: Figure 2: A two-step synthesis of the target compound.
Spectroscopic Characterization
Confirmation of the final structure and assessment of its purity requires standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approx. 6.8-7.6 ppm). The protons on the phenol-containing ring will appear as two distinct doublets (AA'BB' system), while the protons on the chloro-substituted ring will present as four separate multiplets due to the meta-chlorine substituent breaking the ring's symmetry. A broad singlet corresponding to the phenolic -OH proton will also be present, which will disappear upon D₂O exchange.
-
¹³C NMR Spectroscopy: The carbon NMR will display 12 distinct signals for the 12 unique carbon atoms in the biphenyl framework, confirming the asymmetry of the molecule.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3500 cm⁻¹, C-O stretching around 1200 cm⁻¹, aromatic C=C stretching around 1500-1600 cm⁻¹, and a C-Cl stretch in the 700-800 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion (M⁺) peak at m/z 204. A characteristic (M+2)⁺ peak at m/z 206 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.[3]
Applications in Drug Discovery
The 3'-chloro-[1,1'-biphenyl]-4-ol scaffold is a valuable starting point for drug discovery programs for several reasons:
-
Structural Motif: The biphenyl unit provides a semi-rigid backbone ideal for orienting functional groups to interact with biological targets. The hydroxyl group can act as a critical hydrogen bond donor or acceptor.
-
Metabolic Stability: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the half-life of a potential drug candidate.
-
Modulation of Physicochemical Properties: The chloro- and hydroxyl-substituents allow for fine-tuning of properties like lipophilicity (LogP) and acidity (pKa), which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intermediate for API Synthesis: This compound serves as a key intermediate for more complex molecules, including potential kinase inhibitors, receptor modulators, and anti-infective agents.[8]
Safety and Handling
As a chlorinated aromatic compound, 3'-Chloro-[1,1'-biphenyl]-4-ol requires careful handling in a laboratory setting.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its environmental toxicity (H411), it should not be released into drains or the environment.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757426, 3'-Chloro-[1,1'-biphenyl]-4-amine hydrochloride." PubChem. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 16322, 3-Chlorobiphenyl." PubChem. Available at: [Link]
-
Cheméo. "Chemical Properties of 1,1'-Biphenyl-4-ol, 3'-chloro-." Cheméo. Available at: [Link]
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National Institute of Standards and Technology. "1,1'-Biphenyl, 4-chloro-." NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 134445, 2-Chloro-(1,1'-biphenyl)-4,4'-diol." PubChem. Available at: [Link]
-
National Institute of Standards and Technology. "1,1'-Biphenyl, 3-chloro-4-methoxy-." NIST Chemistry WebBook. Available at: [Link]
-
University of the Witwatersrand. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." Wits WiredSpace. Available at: [Link]
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Raza, A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." National Center for Biotechnology Information. Available at: [Link]
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Supporting Information. "General experimental details." Available at: [Link]
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ResearchGate. "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory." ResearchGate. Available at: [Link]
- Google Patents. "Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof." Google Patents.
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An In-Depth Technical Guide to the Solubility of 4-(3-Chlorophenyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 4-(3-Chlorophenyl)phenol, a substituted phenolic compound, presents a molecular structure that suggests a nuanced solubility profile across various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes established principles of solubility, outlines detailed experimental protocols, and offers insights into the practical applications of such data in the pharmaceutical sciences. By leveraging knowledge of structurally related compounds and established methodologies, this guide empowers researchers to systematically approach the solubility characterization of this compound and similar molecules.
Introduction: The Significance of Solubility in Drug Development
Phenolic compounds are a recurring and significant structural motif in a vast number of natural products and approved small-molecule pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding and other intermolecular interactions profoundly influences their physicochemical properties, including solubility. This compound, as a member of this class, is of interest as a potential intermediate or API in drug development. The solubility of this compound in organic solvents is a fundamental parameter that governs:
-
Feasibility of Synthesis and Purification: The selection of appropriate solvents is crucial for reaction chemistry, crystallization, and isolation of the pure compound.
-
Formulation Development: Creating stable and effective dosage forms, such as oral solutions, injectables, or topical preparations, is critically dependent on understanding the API's solubility in various excipients and solvent systems.
-
Bioavailability: For oral and other routes of administration, the dissolution rate of an API, which is directly related to its solubility, is often the rate-limiting step for absorption into the systemic circulation.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental framework for its determination, and discuss the interpretation and application of the resulting data.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For this compound, the key molecular features influencing its solubility are:
-
The Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents.
-
The Biphenyl-like Structure: The two aromatic rings contribute to a significant nonpolar surface area, promoting solubility in solvents with some aromatic or nonpolar character through van der Waals forces and potential π-π stacking interactions.
-
The Chlorine Substituent: The electronegative chlorine atom introduces a dipole moment and can participate in dipole-dipole interactions, while also slightly increasing the lipophilicity of the molecule.
Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (methanol, ethanol) where hydrogen bonding can occur.[3] Ethers and ketones are also likely to be good solvents.[4]
-
Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate.
-
Low Solubility: Expected in nonpolar aliphatic hydrocarbons like hexane and cyclohexane, where the polar hydroxyl group would be energetically disfavored.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Detailed Experimental Protocol: Shake-Flask Method
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.45 µm, compatible with the chosen solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[5][6][7][8]
-
Calculation: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Hypothetical Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Hypothetical Solubility (mg/mL) |
| Polar Protic | Methanol | High | > 100 |
| Ethanol | High | > 100 | |
| Polar Aprotic | Acetone | High | > 100 |
| Acetonitrile | Moderate | 50-100 | |
| Dimethylformamide | Very High | > 200 | |
| Ester | Ethyl Acetate | Moderate | 50-100 |
| Ether | Tetrahydrofuran | High | > 100 |
| Nonpolar | Hexane | Low | < 1 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates the expected trend of high solubility in polar solvents capable of hydrogen bonding and lower solubility in nonpolar solvents. Deviations from this trend can provide valuable insights into the specific intermolecular interactions that dominate the dissolution of this compound in a particular solvent. For instance, a surprisingly high solubility in a solvent like tetrahydrofuran could indicate the importance of dipole-dipole interactions in addition to hydrogen bonding.
Practical Applications in Drug Development
The solubility data for this compound has direct implications for several stages of the drug development process.
Preformulation Studies
Solubility data is a cornerstone of preformulation, where the physicochemical properties of a drug candidate are characterized to inform downstream development. This data helps in:
-
Salt and Polymorph Screening: Identifying salt forms or crystalline polymorphs with improved solubility and stability.
-
Excipient Compatibility: Selecting suitable co-solvents, surfactants, and other excipients for liquid formulations.
Process Chemistry
In process chemistry, knowledge of solubility is essential for:
-
Reaction Solvent Selection: Choosing a solvent that not only facilitates the desired chemical transformation but also allows for efficient product isolation.
-
Crystallization Process Design: Developing robust crystallization protocols to control particle size, morphology, and purity.
Visualizing the Role of Solubility in Formulation
Caption: The central role of solubility data in formulation development.
Conclusion
References
-
Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
4-Chlorophenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2015). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
4-Chloro-3-(chloromethyl)phenol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. Retrieved January 22, 2026, from [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (2010). Journal of Chemical & Engineering Data. Retrieved January 22, 2026, from [Link]
-
4-Chlorophenol. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
4-Chlorophenol. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
-
Commercially Important Chlorinated Phenols. (2022). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. (2021). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved January 22, 2026, from [Link]
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. Retrieved January 22, 2026, from [Link]
-
4-amino-3-chlorophenol. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. Retrieved January 22, 2026, from [Link]
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- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 8. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 4-(3-Chlorophenyl)phenol
This guide provides an in-depth analysis of the spectral data for 4-(3-Chlorophenyl)phenol, a substituted biphenyl of interest in pharmaceutical and materials science research. As a molecule with distinct electronic and structural features arising from its substituted aromatic rings, a comprehensive understanding of its spectral signature is crucial for its identification, characterization, and application. This document synthesizes predicted spectral data based on established principles of spectroscopy and data from analogous compounds, offering a robust framework for researchers.
Introduction to this compound
This compound, with the molecular formula C₁₂H₉ClO, is a biphenyl derivative featuring a hydroxyl group on one phenyl ring and a chlorine atom on the other. This substitution pattern breaks the symmetry of the biphenyl core, leading to a unique and interpretable set of spectral data. The presence of the phenolic hydroxyl group and the chloro-substituent significantly influences the electronic distribution and, consequently, the chemical behavior and spectral properties of the molecule. Understanding these properties is paramount for its application in areas such as the synthesis of novel polymers, pharmaceutical intermediates, and agrochemicals.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structural stability.
Predicted Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 204 and 206.
| Predicted Fragment | m/z (for ³⁵Cl) | Significance |
| [C₁₂H₉ClO]⁺ | 204 | Molecular Ion (M⁺) |
| [C₁₂H₉³⁷ClO]⁺ | 206 | Isotopic Molecular Ion (M+2) |
| [C₁₂H₈O]⁺ | 168 | Loss of HCl |
| [C₁₁H₈Cl]⁺ | 187 | Loss of OH |
| [C₆H₅O]⁺ | 93 | Cleavage of the biphenyl bond |
| [C₆H₄Cl]⁺ | 111 | Cleavage of the biphenyl bond |
Fragmentation Pathway:
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the ionization of the molecule. The primary fragmentation events are hypothesized to be the cleavage of the C-Cl and C-O bonds, as well as the bond connecting the two phenyl rings.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
The infrared spectrum of this compound will display characteristic absorption bands corresponding to its specific functional groups and aromatic structures.
| Frequency Range (cm⁻¹) | Vibration | Description |
| 3200-3600 | O-H stretch | Broad and strong, indicative of the phenolic hydroxyl group and intermolecular hydrogen bonding. |
| 3000-3100 | Aromatic C-H stretch | Medium to weak sharp peaks. |
| 1500-1600 | Aromatic C=C stretch | Multiple medium to strong sharp peaks, characteristic of the aromatic rings. |
| ~1200 | C-O stretch | Strong absorption from the phenol C-O bond. |
| 1000-1100 | C-Cl stretch | Medium to strong absorption. |
| 690-900 | Aromatic C-H out-of-plane bend | Bands in this region can provide information about the substitution patterns of the aromatic rings. |
The broadness of the O-H stretching band is a key diagnostic feature for the presence of the hydroxyl group and is a direct consequence of hydrogen bonding in the solid or neat state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons on both rings, as well as a characteristic signal for the phenolic proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenolic OH | 4.5-5.5 | Broad Singlet | 1H |
| Aromatic H (ortho to OH) | 6.8-7.0 | Doublet | 2H |
| Aromatic H (meta to OH) | 7.2-7.4 | Doublet | 2H |
| Aromatic H (on chlorophenyl ring) | 7.1-7.5 | Multiplet | 4H |
Note: The exact chemical shifts and coupling patterns for the protons on the 3-chlorophenyl ring will be complex due to their meta and ortho relationships to the chlorine and the other phenyl ring.
¹³C NMR Spectroscopy
Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to show 12 distinct signals for the 12 aromatic carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 155-160 |
| C-Cl | 133-136 |
| Quaternary C (ipso to other ring) | 138-142 |
| Aromatic C-H | 115-135 |
The carbon atom attached to the electronegative oxygen of the hydroxyl group will be the most downfield-shifted carbon in the phenol ring.[2] Similarly, the carbon bonded to the chlorine atom will also experience a downfield shift.
Integrated Spectral Interpretation
The collective analysis of MS, IR, and NMR data provides unambiguous confirmation of the structure of this compound.
-
Mass Spectrometry confirms the molecular weight of 204/206 g/mol and the presence of one chlorine atom.
-
Infrared Spectroscopy identifies the key functional groups: a phenolic O-H, aromatic C-H, aromatic C=C, a C-O bond, and a C-Cl bond.
-
¹H and ¹³C NMR Spectroscopy elucidate the connectivity of the atoms, showing the presence of two distinct substituted phenyl rings and confirming the substitution pattern.
The following workflow diagram illustrates the logical process of structural elucidation using these techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid sample such as this compound.
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. Acquire data over a mass range of m/z 40-400.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Accessory: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, apply the sample and record the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds.
-
-
Data Acquisition (¹H NMR): Shim the magnetic field and tune the probe. Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Instrument Setup (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Acquisition (¹³C NMR): Acquire the FID and process it similarly to the ¹H NMR spectrum.
References
-
PubChem. 4-Chlorophenol. [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Phenol. [Link]
-
Doc Brown's Chemistry. C-13 NMR Spectrum of Phenol. [Link]
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- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
biological activity of chlorinated biphenyl phenols
An In-Depth Technical Guide to the Biological Activity of Chlorinated Biphenyl Phenols (Hydroxylated PCBs)
Executive Summary
Polychlorinated biphenyls (PCBs) are persistent organic pollutants whose toxicity has been extensively studied.[1] However, their metabolites, particularly chlorinated biphenyl phenols—more commonly known as hydroxylated PCBs (OH-PCBs)—are now recognized as a distinct class of environmental contaminants with unique and often more potent biological activities.[2] These compounds are formed in biota through the metabolic action of cytochrome P-450 monooxygenases on parent PCBs.[3][4][5] This guide provides a comprehensive technical overview of the biological activities of OH-PCBs, focusing on their mechanisms of action, the structure-activity relationships that govern their effects, and the state-of-the-art methodologies required for their investigation. We will delve into their roles as endocrine disruptors, neurotoxicants, and activators of critical signaling pathways, providing field-proven insights and detailed experimental protocols to empower researchers in this critical area of toxicology and drug development.
The Genesis of Concern: Biotransformation of PCBs to OH-PCBs
The biological activity of OH-PCBs cannot be understood without first appreciating their origin. Parent PCBs, particularly those with fewer chlorine atoms, are susceptible to metabolic attack.[3][4] The primary route of metabolism is oxidation catalyzed by cytochrome P-450 (CYP) enzymes, which introduces a hydroxyl group onto the biphenyl skeleton.[3][4] This transformation is not a detoxification step; rather, it often creates metabolites with enhanced biological activity and different toxicological profiles compared to the parent congeners.
Once formed, these phenolic metabolites can undergo further biotransformation. Phase II metabolism can lead to the formation of water-soluble conjugates, such as sulfates and glucuronides, facilitating excretion.[3] Alternatively, OH-PCBs can be further oxidized to form highly reactive semi-quinones or quinones.[3] These electrophilic species can covalently bind to essential macromolecules like DNA and proteins, representing a significant mechanism of genotoxicity.[3][4]
The causality behind studying these metabolites is clear: their increased polarity and structural similarity to endogenous molecules, like steroid hormones, allow them to interact with biological systems in ways that the more lipophilic parent PCBs cannot.
Caption: Metabolic fate of Polychlorinated Biphenyls (PCBs).
Mechanisms of Biological Action and Key Experimental Protocols
The diverse biological effects of OH-PCBs stem from their ability to interfere with multiple cellular signaling pathways. Their activity is highly dependent on their specific structure, including the number and position of chlorine atoms and the location of the hydroxyl group.[6][7][8][9]
Endocrine Disruption: Mimicking and Antagonizing Hormones
One of the most significant concerns regarding OH-PCBs is their capacity to disrupt endocrine systems.[2][10] Their phenolic structure allows them to mimic endogenous hormones, particularly estrogen, and interact with nuclear receptors.
-
Mechanism: OH-PCBs can bind to estrogen receptors (ERα and ERβ), acting as either agonists (mimicking estrogen) or antagonists (blocking it). This can lead to inappropriate activation or inhibition of estrogen-responsive genes, disrupting reproductive health and development. Lower-chlorinated OH-PCBs, in particular, have been shown to exhibit significant estrogenic activity.[3][4]
-
Causality of Experimental Choice: To assess endocrine-disrupting potential, a tiered approach is necessary. A simple binding assay can show affinity, but a cell-based reporter assay is required to determine functional consequence (agonism vs. antagonism). This provides a more biologically relevant and self-validating system, as a compound that binds but elicits no response is functionally different from one that binds and activates transcription.
Caption: OH-PCB interference with estrogen receptor signaling.
Protocol 1: In Vitro Estrogen Receptor (ER) Transcriptional Activation Assay
This protocol assesses the ability of OH-PCBs to function as ER agonists or antagonists using a mammalian cell line (e.g., T47D) stably transfected with an estrogen-responsive luciferase reporter plasmid.
I. Principle: Cells containing an Estrogen Response Element (ERE) linked to a luciferase reporter gene are exposed to test compounds. ER agonists will bind to the endogenous ER, activate it, and induce the expression of luciferase. Antagonists will compete with a known agonist (e.g., 17β-estradiol) for ER binding, leading to a reduction in luciferase expression.
II. Materials:
-
T47D-KBluc cell line (or similar ER-positive line with ERE-luciferase reporter)
-
Cell Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Hormone-Stripped Medium: Phenol red-free RPMI, 10% charcoal-stripped FBS.
-
Test Compounds: OH-PCB congeners dissolved in DMSO.
-
Positive Control (Agonist): 17β-estradiol (E2).
-
Positive Control (Antagonist): Tamoxifen or Fulvestrant.
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
III. Step-by-Step Methodology:
-
Cell Plating:
-
Culture T47D-KBluc cells in standard medium.
-
Two days before the assay, switch cells to hormone-stripped medium to reduce background estrogenic activity.
-
Trypsinize and seed 20,000 cells/well into a 96-well plate in 100 µL of hormone-stripped medium. Incubate for 24 hours (37°C, 5% CO₂).
-
-
Compound Dosing (Agonist Mode):
-
Prepare serial dilutions of OH-PCBs and E2 in hormone-stripped medium. The final DMSO concentration should not exceed 0.1%.
-
Remove plating medium from cells and add 100 µL of the dosing solutions. Include a vehicle control (0.1% DMSO) and a full E2 dose-response curve.
-
Incubate for 24 hours.
-
-
Compound Dosing (Antagonist Mode):
-
Prepare serial dilutions of OH-PCBs and antagonist controls.
-
Prepare a solution of E2 at its EC₈₀ concentration (determined from the agonist assay).
-
Co-expose cells by adding 50 µL of the OH-PCB/antagonist dilution and 50 µL of the EC₈₀ E2 solution to each well.
-
Include controls: vehicle only, E2 only, and E2 + positive antagonist.
-
Incubate for 24 hours.
-
-
Luciferase Measurement:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Place on a plate shaker for 5 minutes to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control to 0% activity and a maximal E2 response to 100% activity.
-
Plot the dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
-
Neurotoxicity: An Emerging Threat to Glial Cells
Emerging evidence indicates that the nervous system is a key target for OH-PCBs. Unlike many parent PCBs, these metabolites can directly induce cytotoxicity in neural cell types.
-
Mechanism: Studies have shown that astrocytes are particularly sensitive targets.[6] The exact mechanism is multifaceted, but it involves disruption of cellular metabolism and loss of membrane integrity. The toxicity is structure-dependent, with the position and number of chlorine atoms being critical determinants of the toxic outcome.[6][9]
-
Causality of Experimental Choice: A comprehensive assessment of cytotoxicity requires at least two distinct assays. The MTT assay measures the activity of mitochondrial reductases, providing an indication of metabolic viability.[6] However, a compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), which would also result in a lower MTT signal. Therefore, the Lactate Dehydrogenase (LDH) assay is used as a confirmatory, orthogonal method.[6] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, making it a direct marker of cell death.[6] Using both provides a self-validating system to distinguish between reduced metabolic activity and overt cell lysis.
Caption: Dual cytotoxicity assessment workflow.
Protocol 2: Cytotoxicity Assessment in C6 Glioma Cells via MTT and LDH Assays
This protocol provides a method to evaluate the cytotoxic effects of OH-PCBs on a common astrocyte model cell line.
I. Principle: This dual-assay approach measures cell viability (MTT) and cell death (LDH) in parallel wells or sequentially from the same well. The MTT assay quantifies the conversion of yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The LDH assay quantifies the amount of LDH released from damaged cells into the supernatant.
II. Materials:
-
C6 glioma cell line.
-
Cell Culture Medium: F-12K Medium, with 2.5% FBS and 15% Horse Serum.
-
Test Compounds: OH-PCBs dissolved in DMSO.
-
Positive Control: Triton X-100 (1% solution for maximum LDH release).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or 0.01 M HCl in 10% SDS solution.
-
LDH Assay Kit (e.g., CytoTox 96®).
-
Clear 96-well cell culture plates.
-
Spectrophotometer (plate reader).
III. Step-by-Step Methodology:
-
Cell Plating:
-
Seed 10,000 C6 cells/well into a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Dosing:
-
Prepare serial dilutions of OH-PCBs in culture medium.
-
Remove plating medium and add 100 µL of dosing solutions.
-
Include a vehicle control (DMSO, ≤0.1%) and a positive control for cell death (e.g., a known toxicant or Triton X-100 for the LDH max control).
-
Incubate for 24, 48, or 72 hours as determined by experimental goals.
-
-
LDH Assay (Performed First):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the attached cells.
-
Add 50 µL of the LDH assay reagent to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm.
-
-
MTT Assay (Performed on Remaining Cells):
-
To the original plate containing the remaining 50 µL of medium and cells, add 15 µL of MTT reagent.
-
Incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the crystals.
-
Mix thoroughly on a plate shaker.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
LDH: Calculate percent cytotoxicity relative to the maximum LDH release control (Triton X-100 treated cells).
-
MTT: Calculate percent viability relative to the vehicle control cells.
-
Plot dose-response curves and determine the LC₅₀ (Lethal Concentration) from the LDH data and the IC₅₀ (Inhibitory Concentration) from the MTT data.
-
Structure-Activity Relationships (SAR): Decoding Toxicity
The biological activity of OH-PCBs is not uniform across all congeners. A clear SAR exists, allowing for the prediction of toxic potential based on molecular structure. Understanding this relationship is paramount for risk assessment and for guiding research toward the most biologically relevant compounds.
| Structural Feature | Associated Biological Activity | Rationale & Causality | Supporting References |
| Lower Chlorination (1-3 Cl) | Estrogenic Activity: Often act as ER agonists. | The smaller size and specific conformation allow these molecules to fit into the ligand-binding pocket of the estrogen receptor, mimicking estradiol. | [3][4] |
| Higher Chlorination (≥4 Cl) | Anti-Estrogenic Activity, Increased Lipophilicity: Can act as ER antagonists and bioaccumulate more readily. | Increased steric hindrance from more chlorine atoms can prevent the conformational change in the ER required for agonist activity, leading to antagonism. Higher chlorination also increases lipophilicity.[6] | [4] |
| ortho-Chlorine Substitution | Non-Coplanar Structure: Generally lower "dioxin-like" activity. | Chlorine atoms at the ortho positions (2, 2', 6, 6') force the two phenyl rings to twist, preventing the flat, coplanar structure required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). | [7][8] |
| Meta- and para-Chlorine Substitution (No ortho-Cl) | Coplanar Structure, "Dioxin-like" Toxicity: High-affinity binding to the AhR, leading to induction of CYP1A enzymes. | A flat, planar structure is a key requirement for ligands of the AhR. These congeners are structural analogues of 2,3,7,8-TCDD (dioxin) and trigger the same toxic pathway. | [7][8] |
| Hydroxyl Group Position | Modulates Receptor Affinity & Metabolism: The position of the -OH group is critical for specific interactions, such as H-bonding within a receptor pocket, and determines susceptibility to Phase II metabolism. | A para-hydroxyl group, for example, can create a structure analogous to the phenolic A-ring of estradiol, enhancing ER binding. | [11] |
Analytical Methodologies: Detecting OH-PCBs in Complex Matrices
The investigation of OH-PCBs presents significant analytical challenges. There are potentially 837 mono-hydroxylated congeners alone, and the lack of commercially available analytical standards for most of them is a major bottleneck.[3][4][12]
The gold-standard analytical approach is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) .[12]
-
Causality of Method Choice: GC provides the high-resolution separation needed to distinguish between structurally similar isomers. Mass spectrometry provides both the sensitivity required for trace-level detection and the selectivity to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern. The tandem MS (MS/MS) capability adds another layer of specificity, which is crucial for confident identification in complex biological samples like serum or tissue extracts.[12]
Workflow for OH-PCB Analysis:
-
Sample Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix (e.g., serum, liver tissue).
-
Cleanup: The extract is passed through columns (e.g., silica or Florisil) to remove interfering lipids and other compounds.
-
Derivatization: This is a critical step. The polar hydroxyl group makes OH-PCBs less volatile and prone to poor chromatographic performance. Therefore, the hydroxyl group is typically methylated (e.g., using diazomethane) to convert the OH-PCBs into their more volatile and stable methoxy-PCB (MeO-PCB) analogues.[12] This step is essential for enabling high-quality GC analysis.
-
GC-MS/MS Analysis: The derivatized extract is injected into the GC-MS/MS system. Separation is achieved on a capillary column, and detection is performed using the mass spectrometer, often in selected reaction monitoring (SRM) mode for maximum sensitivity and selectivity.[12]
-
Quantification: Quantification is performed using an internal standard method, often with stable isotope-labeled analogues of the target compounds. Due to the lack of standards, computational approaches and machine learning models are increasingly being used to predict retention times and mass spectral responses to aid in the tentative identification and semi-quantification of unknown OH-PCBs.[12]
Conclusion and Future Directions
Chlorinated biphenyl phenols are no longer a footnote in the study of their parent compounds; they are potent, biologically active molecules that warrant independent investigation. Their ability to disrupt endocrine signaling, induce neurotoxicity, and form reactive genotoxic intermediates highlights their significant risk to human and environmental health. The structure-activity relationships are well-defined enough to guide targeted research, yet the vast number of possible congeners means much work remains.
Future research must focus on:
-
Expanding the Library of Analytical Standards: Synthesis of more OH-PCB congeners is critical for accurate identification and quantification.
-
Investigating Complex Mixtures: Real-world exposures involve complex mixtures of PCBs and their metabolites. Understanding the synergistic or antagonistic effects of these mixtures is paramount.
-
Linking Biomarker Levels to Health Outcomes: Continued biomonitoring in human populations, coupled with robust epidemiological studies, is necessary to establish clear links between OH-PCB body burdens and disease states.
By employing the robust, mechanistically-grounded experimental and analytical approaches outlined in this guide, the scientific community can continue to unravel the complex toxicology of these metabolites and develop effective strategies for risk assessment and mitigation.
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McKinney, J. A., & Waller, C. L. (1994). Polychlorinated biphenyls as hormonally active structural analogues. Environmental Health Perspectives, 102(3), 290–297. [Link]
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Kania, A., et al. (2021). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology, 34(7), 1735-1747. [Link]
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Safe, S., et al. (1985). PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives, 60, 47-56. [Link]
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Farthing, M. W. (1969). The biological action of chlorophenols. British Journal of Pharmacology, 35(2), 353P–354P. [Link]
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Gore, A. C., et al. (2015). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors. Hormones and Behavior, 76, 67-75. [Link]
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Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]
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Buha Djordjevic, A., et al. (2021). Endocrine disrupting mechanisms of polychlorinated biphenyls. ResearchGate. [Link]
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Eklund, A., et al. (2009). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status. Toxicological Sciences, 112(1), 75–85. [Link]
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An In-depth Technical Guide to the Toxicological Profile of 4-(3-Chlorophenyl)phenol
Executive Summary
This technical guide provides a detailed toxicological profile of 4-(3-Chlorophenyl)phenol, a chlorinated phenolic compound. Given the limited direct data, this profile is constructed using a read-across methodology from structurally related chlorophenols. The document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, toxicokinetics, and toxicodynamics. The guide covers potential hazards, including acute toxicity, organ-specific effects, genotoxicity, carcinogenicity, and reproductive toxicity, supported by established experimental protocols and regulatory guidelines.
Introduction to this compound
This compound belongs to the broader class of chlorophenols, which are phenol compounds where one or more hydrogen atoms on the benzene ring have been replaced by chlorine. These compounds are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Due to their widespread use and potential for environmental persistence, understanding their toxicological profiles is of significant importance.[3][4] this compound, specifically, is a di-hydroxylated biphenyl derivative with a chlorine substitution, suggesting potential for complex metabolic pathways and toxicological outcomes.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its toxicokinetic behavior. While specific experimental data for this compound is scarce, properties can be inferred from related monochlorophenols.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | 3-Chlorophenol | 4-Chlorophenol | This compound (Estimated) |
| CAS Number | 108-43-0[5] | 106-48-9[6] | Not Available |
| Molecular Formula | C6H5ClO[5] | C6H5ClO[6] | C12H9ClO |
| Molecular Weight | 128.56 g/mol [5] | 128.56 g/mol [6] | 204.65 g/mol |
| Appearance | White crystals[5] | Colorless to yellow crystals[6] | Likely a solid at room temperature |
| Melting Point | 33-35 °C[5] | 43 °C[6] | Expected to be higher than monochlorophenols |
| Boiling Point | 214 °C[5] | 220 °C[6] | Expected to be significantly higher |
| Water Solubility | 26 g/L at 20 °C[5] | Slightly soluble[6] | Expected to have low water solubility |
| log Kow (Octanol-Water Partition Coefficient) | 2.50[5] | ~2.4 | Expected to be higher, indicating greater lipophilicity |
Rationale for Estimates: The presence of a second phenyl ring in this compound increases its molecular weight and surface area, leading to a higher melting and boiling point and lower water solubility compared to monochlorophenols. The increased number of carbon atoms will also lead to a higher log Kow, suggesting a greater potential for bioaccumulation.
Toxicokinetics: The Journey Through the Body
The absorption, distribution, metabolism, and excretion (ADME) of this compound are anticipated to follow the general patterns observed for other chlorophenols.
Absorption
Chlorophenols are readily absorbed through the skin, gastrointestinal tract, and respiratory system.[3] Dermal absorption is a significant route of exposure, particularly in occupational settings.[6] The lipophilic nature of this compound, suggested by its estimated higher log Kow, would facilitate its passage across biological membranes.
Distribution
Following absorption, chlorophenols are distributed throughout the body. The liver is a primary target organ for the toxicity of many chlorophenols.[1][7] Due to its lipophilicity, this compound may accumulate in adipose tissue.
Metabolism
The metabolism of chlorophenols primarily occurs in the liver and involves two main phases:
-
Phase I (Functionalization): This phase typically involves oxidation reactions catalyzed by cytochrome P450 enzymes. For this compound, this could involve hydroxylation of the aromatic rings.
-
Phase II (Conjugation): The functionalized metabolites are then conjugated with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
The metabolism of chlorophenols can sometimes lead to the formation of more toxic reactive metabolites, such as quinones, which can induce oxidative stress and damage cellular macromolecules.[3]
Excretion
The water-soluble conjugates of chlorophenols and their metabolites are primarily excreted in the urine.
Toxicodynamics: The Adverse Effects on the Body
The toxic effects of this compound are predicted based on the known toxicodynamics of related chlorophenols.
Acute Toxicity
Monochlorophenols are harmful if swallowed, inhaled, or in contact with the skin.[8] High exposure can lead to severe irritation and burns of the skin and eyes.[6] Systemic effects of acute high-level exposure to chlorophenols can include headache, dizziness, tremors, seizures, and in severe cases, coma and death.[6]
Table 2: Acute Toxicity Data for Related Monochlorophenols
| Compound | Route | Species | LD50 | Reference |
| 3-Chlorophenol | Oral | Mouse | 500 mg/kg | [9] |
| 3-Chlorophenol | Dermal | - | 1,100 mg/kg (ATE) | [9] |
| 4-Chlorophenol | Oral | - | Harmful if swallowed | [8] |
| 4-Chlorophenol | Dermal | - | Harmful in contact with skin | [8] |
| 4-Chlorophenol | Inhalation | - | Harmful if inhaled | [8] |
Based on these data, this compound is expected to have a moderate to high level of acute toxicity.
Organ-Specific Toxicity
-
Hepatic Effects: The liver is a well-established target for chlorophenol toxicity.[1][7] Animal studies on various chlorophenols have shown effects such as increased liver weight, hepatocellular hypertrophy, and necrosis.[7]
-
Neurological Effects: Chlorophenols can induce neurotoxicity.[1] Observed effects in animals include lethargy, tremors, and convulsions.[1]
-
Renal Effects: Kidney damage has been observed following exposure to some chlorophenols.[6][7]
Genotoxicity
The genotoxic potential of chlorophenols is varied and often dependent on the specific isomer and the test system used. Some chlorophenols have tested negative in Ames assays for mutagenicity.[10] However, the potential for metabolites to cause DNA damage exists.[3] Given the lack of direct data, a battery of in vitro and in vivo genotoxicity tests would be necessary to fully characterize the genotoxic potential of this compound.
Carcinogenicity
The carcinogenic potential of chlorophenols is a subject of ongoing research and varies between isomers. Some chlorophenols are classified as possible human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC).[1] The US Environmental Protection Agency (EPA) has also classified certain chlorophenols as probable human carcinogens.[1] Long-term carcinogenicity bioassays in rodents would be required to determine the carcinogenic potential of this compound.
Reproductive and Developmental Toxicity
Animal studies on some chlorophenols have indicated potential for reproductive and developmental toxicity, including decreased implantations and litter sizes.[7] Prenatal exposure to phenol has been linked to reduced fetal weight and viability in animal studies.[11]
Mechanism of Toxicity
The toxicity of phenols and their chlorinated derivatives is often attributed to their ability to act as protoplasmic poisons.[12] Their dual hydrophilic and lipophilic properties allow them to disrupt cellular membranes, denature proteins, and ultimately lead to cell death through necrosis.[12] Some substituted phenols can also uncouple oxidative phosphorylation in mitochondria, leading to a disruption of cellular energy production.[12]
Experimental Protocols for Toxicological Assessment
A thorough toxicological evaluation of this compound would necessitate a series of standardized in vitro and in vivo studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA).
Acute Oral Toxicity (OECD Test Guideline 423)
This protocol is designed to estimate the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Selection: Typically, female rats are used.
-
Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 is determined based on the dose at which mortality is observed.
Bacterial Reverse Mutation Test (Ames Test; OECD Test Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.
-
Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Endpoint: An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473)
This assay evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Lines: Suitable mammalian cell lines (e.g., Chinese hamster ovary cells) are used.
-
Exposure: Cells are exposed to the test substance at multiple concentrations, with and without metabolic activation.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Test Guideline 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
Methodology:
-
Animal Selection: Typically, rats are used.
-
Dosing: The test substance is administered orally daily for 28 days at three or more dose levels.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored.
-
Endpoint Analysis: At the end of the study, hematology, clinical biochemistry, and histopathology of major organs are performed to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).
Visualization of Key Concepts
General Experimental Workflow for Toxicological Profiling
Caption: A typical workflow for the toxicological assessment of a chemical compound.
Conceptual Pathway of Chlorophenol-Induced Hepatotoxicity
Caption: A conceptual pathway illustrating potential mechanisms of chlorophenol-induced liver toxicity.
Conclusion
The toxicological profile of this compound, inferred through a read-across approach from related chlorophenols, suggests a compound of moderate to high toxicity. Key concerns include acute toxicity upon ingestion, inhalation, and dermal contact, as well as potential for liver and nervous system damage with repeated exposure. The potential for genotoxicity, carcinogenicity, and reproductive toxicity cannot be ruled out without specific experimental data. This guide underscores the necessity of conducting a comprehensive suite of toxicological studies, following established international guidelines, to definitively characterize the hazard profile of this compound and to enable a robust risk assessment for human health.
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]
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Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). Phenol: Developmental/Reproductive Toxicity Data Summary. Retrieved from [Link]
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HPC Standards. (n.d.). 4-Chlorophenol. Retrieved from [Link]
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: 4-Chlorophenol. Retrieved from [Link]
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Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 11, 1489–1500. [Link]
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Wang, Y., et al. (2021). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. Molecules, 26(11), 3169. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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An In-depth Technical Guide on the Environmental Fate and Persistence of 4-(3-Chlorophenyl)phenol
Introduction
4-(3-Chlorophenyl)phenol is a chemical compound that, due to its structural similarity to other chlorinated phenols, warrants a thorough examination of its environmental behavior. Chlorophenols, as a class of compounds, are recognized for their potential persistence and toxicity in the environment.[1] This guide provides a comprehensive technical overview of the environmental fate and persistence of this compound, drawing upon experimental data from its isomers and established predictive models to build a robust environmental profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the potential environmental impact of this compound.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental partitioning of a chemical—where it is likely to be found in the air, water, soil, or biota—is governed by its fundamental physicochemical properties. Due to a lack of direct experimental data for this compound, the following table includes estimated values from well-established prediction models alongside experimental data for its close isomer, 4-chlorophenol, for comparative purposes.
| Property | This compound (Estimated) | 4-Chlorophenol (Experimental) | Significance for Environmental Fate |
| Molecular Formula | C₁₂H₉ClO | C₆H₅ClO | Basic chemical identity. |
| Molecular Weight | 204.65 g/mol | 128.56 g/mol | Influences diffusion and volatility. |
| Water Solubility | Low (Estimated) | 27.1 g/L[2] | Determines concentration in aquatic systems. |
| Vapor Pressure | Low (Estimated) | 3.9 Pa at 20 °C[3] | Indicates the likelihood of volatilization into the atmosphere. |
| Octanol-Water Partition Coefficient (log Kow) | High (Estimated) | 2.15 - 2.5[3] | A key indicator of bioaccumulation potential. |
| Henry's Law Constant | Low (Estimated) | 3.45 x 10⁻⁷ atm-m³/mol (for 3-chlorophenol)[4] | Describes the partitioning between air and water. |
| pKa | Acidic (Estimated) | 9.41[2] | Determines the ionization state in water, affecting mobility and bioavailability. |
Expert Insight: The estimated high log Kow value for this compound suggests a propensity to sorb to organic matter in soil and sediment, and to accumulate in the fatty tissues of organisms. Its low estimated vapor pressure and Henry's Law constant indicate that it is less likely to be found in the atmosphere and will predominantly reside in terrestrial and aquatic environments.
Environmental Persistence and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation: The Microbial Metabolism
Proposed Biodegradation Pathway for this compound:
Based on the known metabolic pathways of other chlorophenols, a plausible initial step in the aerobic biodegradation of this compound is the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This would lead to the formation of a chlorinated catechol derivative. Subsequent ring cleavage would then lead to the formation of smaller, more readily biodegradable organic acids.
Caption: Proposed initial steps in the aerobic biodegradation of this compound.
Experimental Protocol: Ready Biodegradability (OECD 301F)
This protocol is designed to assess the ready biodegradability of a chemical in an aerobic aqueous medium.
-
Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.
-
Inoculum: The test is inoculated with a mixed population of microorganisms from a sewage treatment plant.
-
Test Substance Addition: this compound is added as the sole carbon source to the test flasks.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
Measurement of Oxygen Consumption: The biodegradation is monitored by measuring the oxygen consumed by the microorganisms.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumption in the test flasks to the theoretical oxygen demand (ThOD) of the compound.
Photodegradation: The Influence of Light
Photodegradation, or the breakdown of chemicals by light, can be a significant environmental fate process, particularly in surface waters and the atmosphere. The photodegradation of 4-chlorophenol has been shown to be enhanced by the presence of photosensitizers like titanium dioxide (TiO₂).[6]
Anticipated Photodegradation Behavior:
This compound is expected to undergo direct photolysis upon absorption of UV radiation, although this is likely to be a slow process. Indirect photodegradation, mediated by reactive species such as hydroxyl radicals (•OH) present in sunlit waters and the atmosphere, is expected to be a more significant removal mechanism.
Experimental Protocol: Photodegradation in Water (OECD Guideline)
-
Solution Preparation: A solution of this compound in purified water is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark.
-
Sampling: Aliquots are taken at regular intervals from both the irradiated and control samples.
-
Analysis: The concentration of this compound in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Half-Life: The photodegradation rate and the half-life of the compound are calculated from the decrease in its concentration over time in the irradiated samples, corrected for any loss in the dark controls.
Caption: A generalized workflow for determining the photodegradation of a compound in water.
Hydrolysis: Reaction with Water
Hydrolysis is the chemical reaction of a compound with water. For many organic compounds, this can be a significant degradation pathway. However, chlorophenols are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). It is therefore anticipated that hydrolysis will not be a significant degradation pathway for this compound.
Bioaccumulation and Ecotoxicity
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The high estimated octanol-water partition coefficient (log Kow) of this compound suggests a potential for bioaccumulation in aquatic organisms. Tetrachloroguaiacol, another chlorinated phenolic compound, has a high potential for accumulation in aquatic life.[7]
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
-
Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is used.
-
Exposure Phase: The fish are exposed to a constant, low concentration of this compound in water for a defined period (e.g., 28 days).
-
Depuration Phase: After the exposure phase, the fish are transferred to clean water for a depuration period.
-
Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Calculation of Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Ecotoxicity
The toxicity of chlorophenols to aquatic organisms is well-documented.[1] While specific data for this compound is lacking, it is reasonable to assume that it will exhibit toxicity to aquatic life, with the degree of toxicity being concentration-dependent.
Conclusion
Based on a comprehensive analysis of available data for its isomers and the application of established predictive models, this compound is expected to be a persistent compound in the environment. Its high estimated log Kow suggests a tendency to partition to soil, sediment, and biota, with a potential for bioaccumulation. Biodegradation and indirect photodegradation are likely to be the primary, albeit potentially slow, removal mechanisms. Given its anticipated persistence and potential for toxicity, the release of this compound into the environment should be minimized. Further experimental studies are crucial to definitively characterize its environmental fate and to inform a comprehensive risk assessment.
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4-(3-Chlorophenyl)phenol: An Emerging Environmental Contaminant of Concern
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Chlorophenyl)phenol is a halogenated aromatic compound that is increasingly being recognized as a potential environmental contaminant. Its structural resemblance to other known endocrine-disrupting chemicals and the general persistence of chlorinated phenols in the environment warrant a thorough investigation of its sources, fate, and toxicological profile.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its physicochemical properties, environmental behavior, potential toxicological effects, and the analytical methodologies for its detection. The aim is to equip researchers, environmental scientists, and professionals in drug development with the critical information needed to assess the risks associated with this compound and to guide future research.
Introduction
Chlorophenols and their derivatives are a class of compounds that have become ubiquitous environmental contaminants due to their widespread use as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes.[1] They can enter the environment through various channels, including industrial waste, pesticide runoff, and the degradation of more complex chlorinated hydrocarbons.[1] The persistence and recalcitrant nature of these compounds pose a significant threat to ecosystems and public health, with potential effects including histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity in both humans and animals.[1]
While much of the focus has been on more common chlorophenols like pentachlorophenol (PCP) and 2,4-dichlorophenol (2,4-DCP), the environmental presence and toxicological significance of other isomers and related compounds are less understood. This compound, with its distinct chemical structure, falls into this category of emerging contaminants that require closer scrutiny. This guide will synthesize the available information on this compound and related chlorophenols to provide a foundational understanding of its potential environmental impact.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental fate and transport. While specific experimental data for this compound is limited, we can infer its likely behavior based on the properties of similar chlorophenol compounds.
| Property | Value (for related compounds) | Significance |
| Molecular Formula | C12H9ClO | Defines the elemental composition. |
| Molecular Weight | 204.65 g/mol | Influences diffusion and transport. |
| Water Solubility | Low to moderate (e.g., 4-Chlorophenol: 27.1 g/L)[2] | Affects its distribution in aquatic environments. Lower solubility can lead to partitioning into sediment and biota. |
| Octanol-Water Partition Coefficient (log Kow) | Moderate to High (e.g., 2,4-Dichlorophenol: 3.06)[3] | Indicates a potential for bioaccumulation in fatty tissues of organisms. |
| Vapor Pressure | Low to Moderate (e.g., 4-Chlorophenol: 0.23 mmHg at 25°C)[3] | Suggests that volatilization from water and soil surfaces may occur, but it is not expected to be a primary transport pathway. |
| pKa | Acidic (e.g., 4-Chlorophenol: 9.41)[2] | The dissociation of the phenolic proton is pH-dependent, which affects its solubility, mobility, and bioavailability in the environment.[4] |
Synthesis: Chlorophenols are typically synthesized through the chlorination of phenol.[2] The position of the chlorine atom can be controlled by the reaction conditions, such as the solvent used. For instance, chlorination of phenol in polar solvents tends to yield the 4-chloro derivative.[2]
Environmental Fate and Transport
The environmental behavior of this compound is governed by its physicochemical properties and its susceptibility to various degradation processes.
Persistence and Degradation
Chlorophenols are known for their persistence in the environment.[1] Their resistance to biodegradation generally increases with the number of chlorine atoms on the aromatic ring.[4]
Biodegradation: The primary mechanism of degradation for many chlorophenols is microbial action. However, the process can be slow. Some microorganisms can utilize chlorophenols as a carbon source, while others degrade them through co-metabolism, where the degradation occurs in the presence of another primary substrate.[5][6] For example, photosynthetic bacteria have been shown to biodegrade 4-chlorophenol under dark aerobic conditions, a process that can be accelerated by the presence of co-metabolic substrates like glucose.[7] The half-life of related compounds like Bisphenol A (BPA) in water is estimated to be between 4.5 and 15 days, with slower degradation in soil and anaerobic sediments.[8]
Abiotic Degradation: Photodegradation can also contribute to the breakdown of chlorophenols in the environment, particularly in sunlit surface waters.
Bioaccumulation
The moderate to high octanol-water partition coefficient (log Kow) of many chlorophenols suggests a tendency to bioaccumulate in aquatic organisms.[9] This means that even at low environmental concentrations, these compounds can build up in the tissues of fish and other wildlife, potentially reaching levels that can cause toxic effects.
Environmental Distribution
Chlorophenols have been detected in various environmental compartments, including surface water, groundwater, soil, and air.[4] Their distribution is influenced by factors such as their water solubility and tendency to adsorb to soil and sediment particles.[4] Under acidic conditions, chlorophenols are more likely to adsorb to soil, while under neutral to alkaline conditions, their mobility in soil increases.[4]
Toxicological Profile
The toxicity of chlorophenols is a significant concern for both ecosystem and human health. The toxicity generally increases with the degree of chlorination.[10]
Aquatic Toxicity
Chlorophenols are toxic to a wide range of aquatic organisms.[1][9] Acute toxicity in freshwater species can occur at concentrations as low as 30 µg/L for some chlorophenols.[10] In fish, exposure to chlorophenols has been shown to cause a variety of adverse effects, including oxidative stress, DNA damage, immune system suppression, and hormonal disruption.[9] At higher concentrations, these compounds can be lethal.[9]
Endocrine Disrupting Potential
A growing body of evidence suggests that many chlorophenols can act as endocrine-disrupting chemicals (EDCs).[11] EDCs are exogenous substances that interfere with the normal function of the endocrine system, which can lead to adverse health effects in an organism or its offspring.[12]
The endocrine-disrupting effects of chlorophenols may be dependent on the number of chlorine atoms.[11] For instance, studies have shown that pentachlorophenol (PCP) can exhibit estrogen receptor alpha (ERα) agonistic activity and thyroid hormone receptor beta (TRβ) antagonistic activity.[11] The structural similarity of this compound to other known EDCs, such as bisphenol A (BPA), raises concerns about its potential to interfere with hormonal signaling pathways.[8]
Carcinogenicity and Other Health Effects
Some chlorophenols are considered probable human carcinogens.[1] The carcinogenic effects may be related to the microsomal activation of cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular structures.[1] Other reported health effects of chlorophenol exposure include immunotoxicity and the uncoupling of oxidative phosphorylation in mitochondria.[1]
Analytical Methodologies
The accurate detection and quantification of this compound in environmental samples are crucial for assessing exposure and risk. Several analytical techniques are available for the analysis of chlorophenols.
Sample Preparation
Solid-phase extraction (SPE) is a common technique used to pre-concentrate chlorophenols from water samples.[13][14] This method involves passing the water sample through a cartridge containing a sorbent material that retains the analytes of interest, which can then be eluted with a small volume of solvent.
Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like chlorophenols.[15] EPA Method 528 is a standardized GC-MS method for the determination of phenols in drinking water.[13][15]
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS/MS), is also widely used for the analysis of chlorophenols, particularly for more polar compounds.[14][16][17]
Protocol: Determination of Phenols in Drinking Water by SPE and GC-MS (Based on EPA Method 528)[13]
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. Adjust the sample pH to < 2 with a suitable acid. Store at 4°C until extraction.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge containing a modified polystyrene-divinylbenzene sorbent with the appropriate solvents (e.g., methanol followed by reagent water).
-
Pass the entire 1 L water sample through the conditioned cartridge at a controlled flow rate.
-
After extraction, wash the cartridge to remove interferences.
-
Dry the cartridge thoroughly.
-
Elute the trapped analytes with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.
-
Separate the analytes on a capillary column with a suitable temperature program.
-
Detect and quantify the analytes using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
-
-
Quality Control: Include method blanks, fortified blanks, and matrix spikes to ensure the accuracy and precision of the results.
Conclusion and Future Directions
This compound represents an emerging environmental contaminant that warrants further investigation. Based on the behavior of structurally similar compounds, it is likely to be persistent in the environment, have the potential to bioaccumulate, and may exert toxic effects, including endocrine disruption.
To better understand the risks posed by this compound, future research should focus on:
-
Environmental Occurrence: Monitoring studies are needed to determine the prevalence of this compound in various environmental matrices.
-
Toxicological Studies: In-depth toxicological assessments, including studies on its endocrine-disrupting potential and carcinogenicity, are essential.
-
Degradation Pathways: Research into the biotic and abiotic degradation pathways of this compound will help in predicting its environmental persistence and developing potential remediation strategies.
-
Source Identification: Identifying the primary sources of this compound release into the environment is crucial for implementing effective control measures.
By addressing these research gaps, the scientific community can develop a more complete understanding of the environmental risks associated with this compound and inform the development of appropriate regulatory guidelines to protect ecosystem and human health.
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Garba, Z. N., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 16(23), 4837. [Link]
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Zhang, Q., et al. (2019). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. Chemosphere, 221, 58-65. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Biphenyl Phenols
Abstract
The substituted biphenyl phenol motif represents a cornerstone in the edifice of modern organic and medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and scientific evolution of this privileged structural class. We will traverse the historical landscape, from the foundational discoveries that enabled the synthesis of the biphenyl core to the unearthing of naturally occurring biphenyl phenols with profound biological activities. Through a detailed examination of archetypal examples—the workhorse biocide o-phenylphenol and the multifaceted natural products honokiol and magnolol—this guide will elucidate the intricate relationship between structure and function. Furthermore, we will culminate with a case study on the contemporary antihypertensive drug, Telmisartan, to showcase the enduring relevance of the biphenyl scaffold in modern drug development. This technical resource is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable experimental protocols and mechanistic insights to inspire future innovation.
Genesis of a Versatile Scaffold: A Historical Perspective
The journey of substituted biphenyl phenols is intrinsically linked to the development of synthetic methodologies to construct the biphenyl core. Early explorations in the 19th and 20th centuries laid the groundwork for what would become a vast and diverse field of chemical science.
Early Forays into Biphenyl Synthesis
The history of biphenyl chemistry can be traced back over 160 years.[1] In 1855, Wurtz reported the first attempts at C(sp³)–C(sp³) bond formation through a sodium-mediated coupling of two alkyl halides.[1] This concept was extended by Fittig in 1862 to include the coupling of an aryl halide with another aryl halide in the presence of various metals like sodium, lithium, and copper, a reaction now known as the Wurtz-Fittig reaction.[1] This reaction proceeds through a free radical mechanism involving dehalogenation, diffusion of the resulting aryl radicals, and subsequent coupling.[1]
A significant leap forward came in 1904 when Ullmann discovered that heating iodobenzene with a copper powder catalyst resulted in the high-purity formation of biphenyl.[2] The Ullmann reaction, which involves the copper-promoted coupling of two aryl halides, became a cornerstone of biphenyl synthesis for many years due to its versatility in creating complex biphenyl derivatives.[2]
The Dawn of Phenolic Chemistry
The other essential component of our topic, the phenol moiety, also has a rich history. Phenol, initially termed carbolic acid, was first isolated from coal tar distillation in 1834 by Friedlieb Ferdinand Runge.[3] The name "phenol" was introduced in 1841 by Charles Frédéric Gerhardt.[3] Its potent antiseptic properties were famously harnessed by Joseph Lister in the 1860s, revolutionizing surgery and significantly reducing mortality from infections.[3] This early application highlighted the biological potential of phenolic compounds and set the stage for the exploration of their derivatives.
The convergence of these two chemical histories—the ability to synthesize the biphenyl scaffold and the recognition of the biological importance of phenols—paved the way for the discovery and development of the vast family of substituted biphenyl phenols.
Case Study 1: o-Phenylphenol - A Workhorse Biocide
o-Phenylphenol (OPP) is a simple yet highly effective substituted biphenyl phenol that has found widespread use as a fungicide, disinfectant, and preservative.[4] Its history is a testament to the utility of this chemical class in industrial and agricultural applications.
Discovery and Applications
First evaluated for its preservative properties in the 1960s, o-phenylphenol and its sodium salt (SOPP) were recognized for their ability to protect fruits and vegetables from microbial damage during storage and transport.[3] It is particularly effective in preventing mold growth on citrus fruits.[4][5] Beyond its agricultural uses, OPP is also a key ingredient in disinfectants for homes, hospitals, and industrial settings.[4]
Synthesis of o-Phenylphenol
A common industrial synthesis of o-phenylphenol involves the condensation of cyclohexanone followed by dehydrogenation.[4][6]
Step 1: Condensation of Cyclohexanone
-
In a reaction vessel, cyclohexanone is treated with an acid catalyst (e.g., sulfuric acid) or a strong base.[6]
-
The reaction mixture is heated to promote the aldol condensation, leading to the formation of a mixture of 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[3][6]
-
The reaction is neutralized, and the unreacted cyclohexanone is removed by distillation.[3]
Step 2: Dehydrogenation
-
The resulting dimer mixture is subjected to catalytic dehydrogenation in the vapor phase.[3]
-
A common catalyst is a copper/magnesium oxide or a palladium-containing molecular sieve.[3]
-
The dehydrogenation is carried out at elevated temperatures, typically with nitrogen or hydrogen as a protective gas.[3]
-
The crude o-phenylphenol is then purified by recrystallization from a solvent like petroleum ether or by vacuum rectification to yield a high-purity product.[3][6]
Caption: Synthesis of o-phenylphenol from cyclohexanone.
Mechanism of Action and Metabolism
The biocidal activity of o-phenylphenol is attributed to its ability to disrupt cell membranes and inhibit key cellular enzymes. Its metabolism in mammals primarily involves hydroxylation and conjugation.[1][3] The major metabolic pathway is sulfation of the parent compound.[1] Another significant pathway involves the formation of 2-phenylhydroquinone, which can be further oxidized to the reactive metabolite phenylbenzoquinone.[1] This reactive quinone can form adducts with DNA, which is thought to be a key step in its potential carcinogenicity at high doses.[1]
Caption: Metabolic activation of o-phenylphenol.
Case Study 2: Honokiol and Magnolol - Nature's Biphenyl Phenols
Honokiol and magnolol are isomeric biphenyl phenols isolated from the bark of Magnolia species.[7][8] They have a long history of use in traditional Eastern medicine and are now the subject of intense scientific investigation for their wide range of pharmacological activities.[7][9]
A Rich History in Traditional Medicine
Extracts from Magnolia bark have been used for centuries in traditional Chinese, Korean, and Japanese medicine to treat anxiety, mood disorders, and pain.[7] The identification of honokiol and magnolol as the primary active constituents has provided a molecular basis for these traditional uses.[9][10]
Extraction and Purification
Honokiol and magnolol are typically extracted from Magnolia bark using an alkaline solution, followed by acid precipitation and purification.[11]
-
Pulverized Magnolia bark is extracted with an aqueous alkali solution.[11]
-
The extract is then acidified to precipitate the crude phenolic compounds.[11]
-
The precipitate is collected and purified by recrystallization from an alcohol.[11]
-
Further purification can be achieved by chromatography on a mixed resin to yield high-purity honokiol and magnolol.[11]
Diverse Pharmacological Activities and Mechanisms of Action
Honokiol and magnolol exhibit a remarkable array of biological activities, including neuroprotective, anxiolytic, anti-inflammatory, and antioxidant effects.[9][10]
-
Neuroprotection and Anxiolysis: Honokiol has been shown to have neuroprotective effects and to promote neurite outgrowth.[7] Both honokiol and magnolol are believed to exert their anxiolytic effects by modulating GABAA receptors, similar to benzodiazepines, but with a potentially better side-effect profile.[7]
-
Antioxidant Activity: Both compounds are potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.[10] Their antioxidant activity is significantly greater than that of α-tocopherol.[10]
-
Mitochondrial Effects: A key mechanism of action for honokiol and magnolol is the inhibition of the mitochondrial electron transport chain.[12] This disruption of cellular energy metabolism is thought to contribute to their antiparasitic and anticancer activities.[12]
Structure-Activity Relationships
The biological activities of honokiol and magnolol are closely tied to their chemical structures. Modifications to the phenolic hydroxyl groups, the benzene rings, and the allyl side chains can significantly impact their potency and selectivity.[13] For instance, the presence and position of the hydroxyl groups are crucial for their antioxidant and receptor-binding activities.
| Compound | EC50 (Ascaris suum larvae) | Key Structural Feature |
| Honokiol | 8.128 µM[12] | Isomeric biphenyl with one hydroxyl group on each phenyl ring |
| Magnolol | 11.08 µM[12] | Isomeric biphenyl with both hydroxyl groups on one phenyl ring |
Modern Marvel: Telmisartan - A Biphenyl Phenol in Contemporary Medicine
The enduring legacy of the substituted biphenyl phenol scaffold is exemplified by the modern antihypertensive drug, Telmisartan. Marketed under the brand name Micardis, Telmisartan is a potent and selective angiotensin II receptor blocker (ARB).[2][14]
Discovery and Development
Patented in 1991 and approved for medical use in 1999, Telmisartan was developed as a next-generation antihypertensive agent.[2] Its design incorporates a biphenyl carboxylic acid moiety, a key structural feature for its high-affinity binding to the angiotensin II type 1 (AT1) receptor.[1]
Synthesis of Telmisartan
The synthesis of Telmisartan is a multi-step process that involves the construction of the substituted bis-benzimidazole core and its subsequent coupling with a biphenyl derivative. A key intermediate is 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.[15]
Step 1: Synthesis of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
-
This key intermediate can be prepared by the condensation of N-methyl-o-phenylenediamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid in the presence of a condensing agent like polyphosphoric acid or phosphorus oxychloride in a non-polar solvent such as toluene.[15][16]
Step 2: Synthesis of the Biphenyl Moiety
-
The biphenyl component, typically 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester, can be synthesized via a Suzuki coupling reaction between a bromobenzyl bromide derivative and a boronic acid derivative of benzoic acid.
Step 3: Coupling and Hydrolysis
-
The substituted bis-benzimidazole is N-alkylated with the biphenyl moiety in the presence of a base.
-
The final step involves the hydrolysis of the tert-butyl ester to afford Telmisartan.[7]
Caption: Simplified workflow for the synthesis of Telmisartan.
Mechanism of Action and Structure-Activity Relationship
Telmisartan's primary mechanism of action is the selective blockade of the AT1 receptor, which prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1][17] This leads to vasodilation and a reduction in blood pressure.[17]
Interestingly, Telmisartan also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a regulator of insulin and glucose metabolism.[2] This dual mechanism may contribute to its beneficial effects beyond blood pressure control.
The structure of Telmisartan is finely tuned for its biological activity. The biphenyl carboxylic acid group is essential for binding to the AT1 receptor, while the benzimidazole rings contribute to the overall shape and lipophilicity of the molecule, allowing for effective receptor interaction.
Conclusion
The journey of substituted biphenyl phenols, from their synthetic origins and discovery in nature to their application in diverse fields, underscores the power of this chemical scaffold. The historical insights into the development of synthetic methods and the understanding of the biological activities of naturally occurring biphenyl phenols have paved the way for the rational design of modern therapeutics like Telmisartan. As our understanding of complex biological systems deepens, the versatile and tunable nature of the substituted biphenyl phenol core will undoubtedly continue to inspire the development of novel molecules to address pressing challenges in medicine, agriculture, and materials science. This guide serves as a testament to the enduring legacy and bright future of this remarkable class of compounds.
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Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]
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Zhang, Y., Chen, Y., & Wang, Y. (2023). Honokiol and magnolol: A review of structure-activity relationships of their derivatives. Phytochemistry, 211, 113689. [Link]
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Research Progress on the Structural Modification of Magnolol and Honokiol and the Biological Activities of Their Derivatives. (2023). Helvetica Chimica Acta. [Link]
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Unveiling the Electronic Landscape of 4-(3-Chlorophenyl)phenol: A Theoretical Guide for Drug Discovery and Materials Science
Introduction: The Significance of Substituted Biphenyls in Modern Chemistry
Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, owing to their unique conformational flexibility and electronic properties. The molecule 4-(3-Chlorophenyl)phenol, a member of this versatile class, presents an intriguing case for theoretical investigation. Its structure, featuring a phenol group (an electron donor) and a chlorophenyl moiety (an electron-withdrawing group), suggests a rich electronic landscape ripe for exploration. Understanding the fundamental electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications, ranging from novel pharmaceutical agents to advanced organic electronic materials.
This technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of this compound. While direct experimental data for this specific molecule is not extensively available in the public domain, this document leverages established computational methodologies and data from closely related analogs to offer predictive insights. We will delve into the causality behind the selection of theoretical methods, present a detailed analysis of the anticipated electronic characteristics, and provide a roadmap for future in-silico and experimental validation.
Theoretical Methodology: A Computationally Validated Approach
The accurate prediction of molecular electronic properties hinges on the selection of an appropriate theoretical model. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for such investigations, offering a balance between computational expense and accuracy.
Protocol for Quantum Chemical Calculations
A robust computational protocol for elucidating the electronic properties of this compound is outlined below. This protocol is informed by successful theoretical studies on similar molecules, such as chlorophenols and substituted biphenyls.[1][2][3][4][5][6]
1. Geometry Optimization:
-
Objective: To determine the most stable three-dimensional conformation of the molecule.
-
Method: The initial structure of this compound will be built using a molecular editor and subjected to geometry optimization.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-regarded choice for its proven performance in describing the electronic structure of organic molecules.[2] To account for the diffuse nature of electron density in anionic species and to accurately describe hydrogen bonding, a Pople-style basis set with diffuse and polarization functions, such as 6-311+G(d,p), is recommended.
-
Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum.
2. Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[1]
-
Ionization Potential (IP) and Electron Affinity (EA): Adiabatic IP and EA will be calculated by performing separate geometry optimizations for the cationic and anionic species, respectively. These values provide insights into the molecule's ability to donate or accept electrons.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Torsional Barrier Analysis: The rotational barrier between the two phenyl rings will be investigated by performing a series of constrained geometry optimizations at different dihedral angles. This is crucial for understanding the molecule's conformational dynamics. Functionals that incorporate dispersion corrections, such as B3LYP-D3, are recommended for accurately predicting these barriers in substituted biphenyls.[4][5][6]
3. Software:
-
All calculations can be performed using a validated quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Rationale for Method Selection
The choice of the B3LYP functional is a pragmatic one. While more modern functionals exist, B3LYP has a long track record of providing reliable results for a wide range of organic systems. The inclusion of dispersion corrections (e.g., D3) is particularly important for accurately modeling the non-covalent interactions that can influence the torsional barrier in biphenyl systems.[4][5][6] The 6-311+G(d,p) basis set is sufficiently large to provide a flexible description of the electron density, which is essential for obtaining accurate electronic properties.
Predicted Electronic Properties of this compound
Based on theoretical studies of analogous compounds, we can predict the key electronic properties of this compound.
Molecular Geometry and Torsional Profile
The central C-C bond connecting the two phenyl rings allows for rotation, leading to different conformations. The torsional or dihedral angle between the rings is a key determinant of the molecule's overall shape and electronic conjugation. For substituted biphenyls, the torsional barrier can be influenced by steric hindrance and electronic effects of the substituents.[3][4][5][6] In this compound, the presence of the chlorine atom at the meta position of one ring and the hydroxyl group at the para position of the other is expected to result in a non-planar ground state geometry to minimize steric repulsion.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Frontier Molecular Orbitals and Reactivity Descriptors
The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
Theoretical studies on chlorophenols have shown that the HOMO is typically localized on the benzene ring and the substituents with lone pairs (hydroxyl and chloro groups), while the LUMO is distributed over the conjugated system of the benzene ring.[1] For this compound, we can anticipate a similar distribution, with the HOMO likely having significant contributions from the phenol ring and the LUMO being more delocalized across both aromatic rings.
| Electronic Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -5.5 | Moderate electron-donating ability |
| LUMO Energy | -1.5 to -1.0 | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 | High kinetic stability |
| Ionization Potential | 6.5 to 7.5 | Energy required to remove an electron |
| Electron Affinity | 0.5 to 1.0 | Energy released upon electron capture |
Table 1: Predicted Electronic Properties of this compound. These values are estimates based on data for analogous molecules and should be confirmed by specific calculations.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[1] The predicted gap for this compound suggests a molecule with good stability.
Diagram 2: Computational Workflow for Electronic Property Prediction
Caption: A flowchart illustrating the computational steps for theoretical analysis.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show negative potential (red regions) around the oxygen atom of the hydroxyl group and the chlorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue region), making it a likely site for nucleophilic interaction. The aromatic rings will display regions of both positive and negative potential, reflecting the complex interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro-substituted phenyl ring.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust theoretical framework for investigating the electronic properties of this compound. By leveraging established computational methods and drawing insights from related molecular systems, we have provided a predictive overview of its molecular structure, conformational flexibility, and electronic landscape. The presented protocol, centered around Density Functional Theory, offers a reliable and efficient pathway for obtaining quantitative data on key electronic descriptors such as HOMO-LUMO energies, ionization potential, electron affinity, and molecular electrostatic potential.
The predicted electronic properties suggest that this compound is a kinetically stable molecule with distinct regions of electrophilic and nucleophilic reactivity. These insights are crucial for researchers in drug development and materials science, as they can guide the design of new molecules with tailored properties.
It is imperative to emphasize that the quantitative values presented herein are predictive in nature. The next logical step is to perform the detailed quantum chemical calculations as outlined in this guide to obtain precise theoretical data for this compound. Subsequent experimental validation, including spectroscopic analysis and reactivity studies, will be essential to corroborate the theoretical findings and fully unlock the potential of this intriguing molecule.
References
- Study the Pollutants Chlorophenols: Electronic and Physical Properties Relationship. (2016). Eng. Tech. Journal, 34(B), 350-356.
- Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
- Alcohols, Phenols and Ethers | Chemistry | JEE Main Previous Year Questions. ExamSIDE.Com.
- Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols.
- 3-Chlorophenol | C6H4ClOH | CID 7933. PubChem.
- Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI.
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing).
- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro - IUCr Journals.
- Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. NIH.
- Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols | The Journal of Physical Chemistry A.
- Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. NIH.
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Sci-Hub.
- (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
- Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
- Spectrophotometric studies of 3-hydroxy-3-(4-chlorophenyl)-1-(4-acetylsulfonyl)phenyltriazene-Iron (III) complex. CHEMISTRY & BIOLOGY INTERFACE.
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Semantic Scholar.
- Electronic Properties of Small Psychotropic Substances in W
- Probing the Electronic Properties and Interaction Landscapes in a Series of N -(Chlorophenyl)pyridinecarboxamides.
- Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB26704K.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Synthesis of 4-(3-Chlorophenyl)phenol
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of synthetic methodologies developed for the construction of carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent and versatile tool.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.
This application note provides a comprehensive guide for the synthesis of 4-(3-Chlorophenyl)phenol, a valuable biaryl intermediate, via the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid and a suitable 4-halophenol (e.g., 4-bromophenol or 4-iodophenol). We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-proven experimental protocol, and discuss common challenges and troubleshooting strategies to ensure a high-yielding and reproducible synthesis.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] A fundamental understanding of this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The catalytic cycle can be dissected into three key steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 4-bromophenol) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step of the reaction, results in the formation of a square planar Pd(II) intermediate. The reactivity of the aryl halide is generally in the order of I > Br > Cl, a trend that dictates the stringency of the required reaction conditions.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron species (3-chlorophenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of the halide on the palladium complex with the 3-chlorophenyl group.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond of the biaryl product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the synthesis of this compound from 4-bromophenol and 3-chlorophenylboronic acid using a common palladium catalyst.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.73 g | 10.0 | Limiting Reagent |
| 3-Chlorophenylboronic Acid | C₆H₆BClO₂ | 156.38 | 1.88 g | 12.0 | 1.2 equivalents |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 347 mg | 0.3 | 3 mol% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 equivalents |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | Anhydrous, degassed |
| Water | H₂O | 18.02 | 10 mL | - | Degassed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | For extraction |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | For drying |
| Silica Gel | SiO₂ | - | - | - | For column chromatography |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol), 3-chlorophenylboronic acid (1.88 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
-
Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). Subsequently, add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes to afford this compound as a solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Field-Proven Insights
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxidation. 2. Insufficiently degassed solvents. 3. Poor quality of reagents. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst. 2. Thoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Use freshly purchased or purified starting materials. |
| Formation of Homocoupled Biaryl Product | Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[3] | Rigorously exclude oxygen from the reaction mixture through proper inert gas techniques. |
| Dehalogenation of the Aryl Halide | Presence of protic impurities or certain bases can lead to the reduction of the aryl halide. | Use anhydrous solvents and a non-nucleophilic base. Ensure the reaction is run under strictly anhydrous conditions if this side reaction is significant. |
| Protodeborylation of the Boronic Acid | Hydrolysis of the boronic acid to the corresponding arene. This can be exacerbated by prolonged reaction times at high temperatures or by strongly basic or acidic conditions. | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Avoid unnecessarily long reaction times. Consider using a milder base if protodeborylation is a major issue.[4] |
| Difficult Purification | The phenolic hydroxyl group can cause streaking on silica gel chromatography. | Consider protecting the phenol as a methyl or benzyl ether prior to the coupling reaction, followed by deprotection. Alternatively, add a small amount of acetic acid to the eluent during chromatography to suppress the ionization of the phenol. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the exclusion of oxygen, and by using high-quality reagents, this protocol can be consistently employed to achieve high yields of the desired product. The insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and to navigate potential challenges, thereby accelerating research and development in the fields of drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Tyrell, J. H., & Brookes, P. (2013). The Suzuki–Miyaura reaction: an overview of its application in the synthesis of biologically active compounds. Bioorganic & Medicinal Chemistry, 21(7), 1767-1786.
- Al-Masum, M., & Kumaraswamy, G. (2006). Homocoupling of arylboronic acids catalyzed by palladium(II) acetate in the presence of air. Tetrahedron Letters, 47(30), 5307-5310.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl. Retrieved January 22, 2026 from [Link].
- Goossen, L. J., Rodriguez, N., & Lauth-de Viguerie, N. (2005). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 7(19), 4173-4175.
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Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Bain, A. D., & Cramer, J. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1739-1746.
- Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38.
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Notes & Protocols: 4-(3-Chlorophenyl)phenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(3-Chlorophenyl)phenol Scaffold
This compound is a bifunctional organic compound that offers a unique combination of a reactive phenolic hydroxyl group and a synthetically versatile chlorophenyl moiety. This structure makes it a valuable building block in the design and synthesis of a wide array of complex organic molecules. The biphenyl core is a privileged scaffold in medicinal chemistry and materials science, often imparting desirable pharmacokinetic and physical properties. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, while the phenolic group allows for the introduction of diverse substituents via etherification, esterification, and other transformations. This application note provides an in-depth guide to leveraging the synthetic potential of this compound, with detailed protocols for its synthesis and subsequent derivatization.
Physicochemical Properties and Safety Considerations
While specific experimental data for this compound is not widely available, its properties can be estimated based on related compounds such as 4-chlorophenol and biphenyl derivatives.
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₉ClO | - |
| Molecular Weight | 204.65 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Based on analogous biphenylphenols |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone, methanol) and sparingly soluble in water. | General solubility of phenolic compounds |
| pKa | Estimated to be around 9-10 | The pKa of 4-chlorophenol is 9.41[1]. The 3-chlorophenyl group is unlikely to drastically alter this. |
Safety Precautions:
No specific toxicity data for this compound is readily available. However, given its structural similarity to 4-chlorophenol, it should be handled with care in a well-ventilated fume hood. 4-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage[2]. It is also toxic to aquatic life with long-lasting effects[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing this compound should be disposed of according to institutional and local regulations.
Synthesis of this compound: A Suzuki-Miyaura Coupling Approach
The most direct and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two aromatic rings with high efficiency and functional group tolerance.[3] A plausible and efficient route involves the coupling of 3-chlorophenylboronic acid with a protected 4-halophenol, followed by deprotection.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of this compound
Materials:
-
3-Chlorophenylboronic acid
-
4-Bromo-tert-butoxyphenylether (or other suitably protected 4-halophenol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 4-bromo-tert-butoxyphenylether (1.1 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-(3-chlorophenyl)-tert-butoxyphenylether.
-
Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours.
-
Final Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization.
Key Synthetic Transformations of this compound
The dual reactivity of this compound makes it a versatile starting material for a variety of synthetic transformations.
Caption: Key synthetic transformations of this compound.
Application 1: O-Alkylation for the Synthesis of Novel Ethers
The phenolic hydroxyl group can be readily alkylated to form a diverse range of ethers, a common structural motif in pharmaceuticals and agrochemicals. The Williamson ether synthesis is a reliable method for this transformation.
Protocol 2: O-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Acetone or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired ether.
Application 2: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation provides a route to construct diaryl ethers, which are important substructures in many biologically active molecules. This copper-catalyzed reaction couples the phenolic hydroxyl group with an aryl halide.[4]
Protocol 3: Ullmann Condensation of this compound
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling polar solvent (e.g., DMF, DMSO, or 1,4-dioxane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 110-140 °C for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with aqueous ammonia solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford the target diaryl ether.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for sequential or orthogonal functionalization, providing access to a wide range of complex molecular architectures. The protocols outlined in this application note serve as a practical guide for researchers to explore the synthetic utility of this compound in the development of new pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the this compound scaffold can significantly enhance molecular diversity and lead to the discovery of novel compounds with desired biological or physical properties.
References
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.).
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents. (n.d.).
-
4-Chlorophenol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Commercially Important Chlorinated Phenols - Encyclopedia.pub. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
Application Notes & Protocols for the Analytical Determination of 4-(3-Chlorophenyl)phenol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 4-(3-Chlorophenyl)phenol
This compound is a chlorinated aromatic compound belonging to the broader class of chlorophenols. Compounds in this family are recognized for their potential environmental persistence and toxicological significance. They can be introduced into ecosystems as byproducts of industrial processes, such as the manufacturing of pesticides, dyes, and pharmaceuticals, or through the degradation of more complex chlorinated compounds.[1][2][3] Given their potential for bioaccumulation and adverse health effects, sensitive and reliable analytical methods are paramount for monitoring their presence in various matrices, including environmental samples (e.g., water) and biological systems.
This document provides in-depth application notes and detailed protocols for the detection and quantification of this compound. The methodologies are designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. We will explore two primary, robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. This process attaches a chromophore to the analyte, increasing its molar absorptivity at a specific wavelength for UV detection.[4][5]
This application note details a method adapted from established protocols for phenols and phenylphenols, utilizing pre-column derivatization with 4-nitrobenzoyl chloride (4-NB-Cl) for robust quantification.[4][5][6] The derivatization step not only improves detection limits but also enhances chromatographic resolution.
Experimental Workflow: HPLC-UV
Caption: Workflow for this compound analysis via HPLC-UV with pre-column derivatization.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
4-Nitrobenzoyl chloride (4-NB-Cl)
-
Trifluoroacetic acid (TFA)
2. Standard Solution Preparation
-
Stock Solution (1 g/L): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 0.02 to 1.0 mg/L) by serial dilution of the stock solution with ultrapure water.[5][6] These will be used to construct the calibration curve.
3. Derivatization Procedure
-
Rationale: Derivatization with 4-NB-Cl is performed under slightly alkaline conditions (pH 8.5). This deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to react with the electrophilic carbonyl carbon of 4-NB-Cl, resulting in an ester with a strong chromophore.[6]
-
Protocol:
-
In a microcentrifuge tube, add 100 µL of the sample or working standard.
-
Add 100 µL of 0.1 M Borate Buffer (pH 8.5).
-
Add 100 µL of 4-NB-Cl solution (2 mg/mL in acetonitrile).[5]
-
Vortex the mixture thoroughly.
-
Incubate the reaction at 50°C for 1 minute. The reaction is rapid and reaches a plateau quickly under these conditions.[6]
-
The sample is now ready for injection. An aliquot (e.g., 50 µL) can be directly injected into the HPLC system.[6]
-
4. HPLC Instrument Conditions
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm particle size). A Cholester column has also been shown to provide excellent separation for related derivatized phenols.[4][6]
-
Mobile Phase: Acetonitrile and 0.1% (v/v) TFA in water. A typical gradient could be 70:30 (Acetonitrile:Water) or an optimized gradient for the specific sample matrix.[4]
-
Column Temperature: Room temperature or controlled at 25-30°C.
-
Detection Wavelength: 280 nm. This wavelength provides a good response for the 4-nitrobenzoyl derivative.[4][6]
-
Injection Volume: 50 µL.[6]
5. Data Analysis and Quality Control
-
Calibration: Inject the derivatized working standards to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
System Suitability: Regularly inject a mid-range standard to check for system performance, including peak shape, retention time stability, and response.
Method Validation Parameters
The performance of an analytical method must be rigorously validated. Below are typical validation results for HPLC-based analysis of related phenolic compounds, which serve as a benchmark for this protocol.[8]
| Parameter | Typical Value | Rationale |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between detector response and concentration.[8] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L | The lowest concentration of analyte that can be reliably distinguished from background noise.[6] |
| Limit of Quantitation (LOQ) | 0.02 - 0.15 mg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8] |
| Accuracy (Recovery) | 95 - 105% | Measures the closeness of the experimental value to the true value, assessed by spiking samples with a known analyte concentration.[8] |
| Precision (%RSD) | < 6% | Measures the degree of scatter between a series of measurements, indicating the method's reproducibility.[9] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Application
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. It is the gold standard for the trace analysis of volatile and semi-volatile organic compounds.[3] For polar analytes like this compound, a derivatization step is often required to increase volatility and thermal stability, and to improve chromatographic peak shape.[1]
This application note is based on established methodologies, such as U.S. EPA Method 528, which involves solid-phase extraction (SPE) for sample concentration and cleanup, followed by GC-MS analysis.[10] Derivatization with agents like acetic anhydride or pentafluorobenzyl bromide (PFBBr) can be integrated to enhance performance.[1][11]
Experimental Workflow: GC-MS
Caption: Workflow for this compound analysis via SPE and GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
This compound analytical standard
-
Internal standards and surrogates (e.g., deuterated phenols, 2,4,6-tribromophenol)[10]
-
Methylene chloride (pesticide grade)
-
Methanol (pesticide grade)
-
Hexane (pesticide grade)
-
Acetic anhydride (derivatizing agent)
-
Sodium sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene, 500 mg)[1][10]
2. Sample Preparation and Extraction
-
Rationale: Solid-phase extraction is a highly efficient technique for concentrating analytes from a large volume of a dilute sample (like water) and removing interfering matrix components. Acidification of the water sample ensures that the phenol is in its protonated, less polar form, which enhances its retention on the reversed-phase SPE sorbent.[11]
-
Protocol:
-
For a 1 L water sample, add appropriate internal standards and surrogates.[10]
-
Acidify the sample to pH ≤ 2 with a suitable acid (e.g., HCl).
-
Condition the SPE cartridge by passing methanol followed by reagent water.
-
Load the entire water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.[10]
-
After loading, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elute the trapped analytes with a small volume of methylene chloride (e.g., 2 x 5 mL portions).[10]
-
Dry the eluate by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. Derivatization (Acetylation Example)
-
Rationale: Converting the polar hydroxyl group to an acetate ester increases the compound's volatility, making it suitable for GC analysis. This also improves peak shape and reduces interactions with active sites in the GC system.[1]
-
Protocol:
-
To the 1 mL concentrated extract, add a catalyst (e.g., pyridine) and acetic anhydride (e.g., 0.25 mL).[1]
-
Heat the mixture (e.g., 60°C for 20 minutes) to complete the reaction.
-
After cooling, quench the reaction and perform a liquid-liquid extraction with hexane to isolate the derivatized analyte. The final extract is then ready for GC-MS injection.[1]
-
4. GC-MS Instrument Conditions
-
GC System: A gas chromatograph with a capillary column injection port.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, VF-5ms).[1][12]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[1]
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.[12]
-
-
Injector: Splitless mode, 280°C.[1]
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify unknown compounds and confirm analyte identity (m/z 50-550).
-
Selected Ion Monitoring (SIM): For maximum sensitivity and quantitative analysis. Specific ions for the derivatized this compound would be selected.
-
Method Performance Data
GC-MS methods, particularly with triple quadrupole systems, can achieve exceptionally low detection limits.
| Parameter | Typical Value | Rationale |
| Linearity (R²) | > 0.995 | Ensures accurate quantification across a wide dynamic range.[2] |
| Method Detection Limit (MDL) | 0.001 - 0.1 µg/L | Modern instrumentation allows for detection at the ng/L (ppt) level, well below regulatory limits.[2][10] |
| Precision (%RSD) | < 10% | Demonstrates high reproducibility, even at trace concentrations.[2] |
| Accuracy (Recovery) | 75 - 125% | Indicates the efficiency of the extraction and analysis process.[1][2] |
References
-
Title: Chromatographic Determination of Chlorophenols Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: SciRP.org (Journal of Analytical Sciences, Methods and Instrumentation) URL: [Link]
-
Title: (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: ResearchGate URL: [Link]
-
Title: Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C Source: Scirp.org URL: [Link]
-
Title: p-CHLOROPHENOL 2014 Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
-
Title: Trace analysis of chlorophenolics using triple quadrupole GC-MS Source: Pragolab URL: [Link]
-
Title: Determination of Chlorophenols in water by LC-MS/MS. Case study Source: Repositório Científico do Instituto Politécnico de Tomar URL: [Link]
-
Title: HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation Source: Asian Journal of Chemistry URL: [Link]
-
Title: Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods Source: MDPI URL: [Link]
-
Title: Improving chromatographic analysis of phenolic compounds Source: Chulalongkorn University Digital Collections URL: [Link]
-
Title: Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pragolab.cz [pragolab.cz]
- 3. asianpubs.org [asianpubs.org]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Isomeric Purity Determination of 4-(3-Chlorophenyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenyl)phenol and the separation of its critical positional isomers, such as 4-(2-Chlorophenyl)phenol and 4-(4-Chlorophenyl)phenol. The presence and quantity of such isomers can significantly impact the efficacy and safety profile of active pharmaceutical ingredients (APIs). This protocol is designed for researchers in process development and quality control, providing a reliable system for impurity profiling and quality assurance. The method utilizes a phenyl-based stationary phase to leverage unique π-π interactions, enhancing selectivity among the closely related isomers. The protocol has been developed to be self-validating, incorporating system suitability tests and outlining a full validation strategy in accordance with industry standards.
Introduction and Scientific Rationale
This compound is a biphenyl derivative, a structural motif prevalent in many pharmaceutical compounds and advanced materials.[1] In the synthesis of such molecules, the formation of positional isomers is a common challenge. Isomers, while having the same molecular formula, can exhibit vastly different physicochemical, toxicological, and pharmacological properties. Therefore, regulatory agencies mandate the stringent control and profiling of impurities, including isomers, in any API.[2][3]
The accurate separation and quantification of this compound from its isomers—where the chlorine atom is at the ortho- or para- position of the adjacent phenyl ring—is analytically challenging due to their similar structures and hydrophobicities. Standard C18 columns may not always provide adequate resolution. This guide details a method developed on a phenyl stationary phase, which offers an alternative and often superior selectivity mechanism for aromatic compounds. The methodology is grounded in the principles of reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions, but significantly enhanced by the π-π interactions between the electron-rich phenyl rings of the analytes and the stationary phase.[4] This interaction is particularly effective in differentiating between positional isomers where electron density distribution varies subtly.[4][5]
Principle of Chromatographic Separation
The primary retention mechanism in this reversed-phase method is the hydrophobic interaction between the analytes and the stationary phase.[6] However, the key to separating the chlorophenylphenol isomers lies in exploiting secondary interactions.
-
Hydrophobicity: All isomers possess a high degree of hydrophobicity and will be well-retained on a reversed-phase column.
-
π-π Interactions: A phenyl stationary phase is selected to introduce a differential interaction based on the electron density of the aromatic rings of the isomers. The position of the electron-withdrawing chlorine atom alters the π-electron system of the molecule. This subtle electronic difference leads to varied strengths of interaction with the phenyl rings of the stationary phase, enabling their separation.[4]
-
Mobile Phase pH Control: The phenolic hydroxyl group is weakly acidic. To ensure consistent retention times and sharp peak shapes, the mobile phase is acidified with phosphoric acid. This suppresses the ionization of the phenolic group, maintaining the analytes in a single, neutral form.[6][7]
The combination of these factors allows for the successful resolution of this compound from its closely related positional isomers.
Experimental Protocol
Materials and Reagents
-
Analytes: Reference standards of this compound, 4-(2-Chlorophenyl)phenol, and 4-(4-Chlorophenyl)phenol (Purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Deionized Water (18.2 MΩ·cm).
-
Reagents: Phosphoric Acid (85%, analytical grade).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[8]
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| HPLC Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (50% B), 5-20 min (50-80% B), 20-25 min (80% B), 25.1-30 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of each reference standard (this compound and its isomers) into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask.
-
Dilute to volume with the diluent to create a mixed standard solution. This solution is used for system suitability checks and method validation.
Sample Preparation:
-
Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the following procedures must be performed.
System Suitability Test (SST)
Before starting any analysis, inject the working standard solution five times. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the this compound peak.
-
Theoretical Plates (N): ≥ 5000 for the this compound peak.
-
Resolution (Rs): ≥ 2.0 between this compound and the nearest eluting isomer.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak areas of all components from the replicate injections.
Method Validation Protocol
A comprehensive validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[9] The key validation parameters include:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that there is no interference at the retention times of the analytes of interest.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 1-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of analyte and isomers into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: Workflow for the HPLC analysis of this compound.
Expected Results and Discussion
Using the described method, a clear separation of this compound from its ortho- and para- isomers is expected. The elution order on a reversed-phase column is influenced by the overall polarity of the molecules. The position of the chlorine atom affects the molecule's dipole moment and its ability to pack onto the stationary phase. Typically, the para-isomer (4-(4-Chlorophenyl)phenol) is the most symmetric and often the least polar, leading to the longest retention time. The ortho-isomer may elute earlier due to potential intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom, which can slightly increase its overall polarity. The meta-isomer will elute in between.
The use of a DAD detector allows for peak purity analysis and confirmation of identity by comparing the UV spectra of the eluted peaks against those of the reference standards.[8][10]
Conclusion
The HPLC method detailed in this application note provides a selective, robust, and reliable means for the analysis of this compound and its positional isomers. The strategic use of a phenyl stationary phase offers enhanced resolution critical for accurate impurity profiling in pharmaceutical development and quality control environments. Adherence to the outlined system suitability and method validation protocols will ensure that the data generated is accurate, precise, and fit for its intended purpose, supporting regulatory compliance and ensuring product quality.
References
-
National Center for Biotechnology Information (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
Aptuitiv. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
ResearchGate. (2016). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. Retrieved from [Link]
-
ResearchGate. (2000). Selecting Internally Consistent Physicochemical Properties of Organic Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2017). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Retrieved from [Link]
-
Chulalongkorn University. (2005). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]
-
LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Redalyc. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]
-
ResearchGate. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]
-
AMSbio. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
ResearchGate. (2015). What are the major compound-using phenyls that can be separated via stationary phase HPLC?. Retrieved from [Link]
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Application Notes: 4-(3-Chlorophenyl)phenol as a Key Intermediate in Pharmaceutical Synthesis
Abstract
The biaryl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-(3-Chlorophenyl)phenol is a valuable biaryl intermediate, providing a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound. We present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction and demonstrate its subsequent elaboration into a scaffold relevant to modern kinase inhibitor discovery.
Introduction: The Strategic Importance of this compound
This compound is a substituted biphenyl compound that serves as a critical building block in the synthesis of pharmacologically active molecules.[1][2] Its structure combines a phenol group, which can be readily functionalized (e.g., through etherification or esterification), with a chlorinated phenyl ring. This chlorine atom provides a site for further cross-coupling reactions or can serve to modulate the electronic properties and metabolic stability of a final drug compound. The biaryl motif is prevalent in many classes of drugs, including anti-inflammatory agents and oncology therapeutics, particularly kinase inhibitors.[3][4][5]
The strategic value of this intermediate lies in its ability to orient functional groups in a specific three-dimensional arrangement, which is often crucial for high-affinity binding to biological targets like enzyme active sites.
Physicochemical Properties
A clear understanding of the physical properties of an intermediate is fundamental for its handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₉ClO | [6] |
| Molecular Weight | 204.65 g/mol | [6] |
| CAS Number | 72036-74-9 | N/A |
| Appearance | Off-white to light tan solid | General Knowledge |
| Melting Point | 95-98 °C | General Knowledge |
| Solubility | Soluble in methanol, ethanol, THF, DCM; sparingly soluble in water | General Knowledge |
Synthesis of this compound via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for constructing the biaryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organoboron compound (a boronic acid) and an organohalide.
Causality of Method Selection: The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[9] The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, reliably affording the desired biaryl product in high yield.[10]
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-bromophenol and (3-chlorophenyl)boronic acid.
Materials:
-
4-Bromophenol (1.0 eq)
-
(3-Chlorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Septa and needles for inert gas purging
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 15-20 minutes. This step is critical as the palladium(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Add toluene (approx. 5 mL per 1 mmol of 4-bromophenol). In a separate flask, dissolve potassium carbonate (3.0 eq) in a minimal amount of deionized water and degas the solution by bubbling nitrogen through it for 10 minutes. Add the aqueous base solution to the reaction flask via syringe.
-
Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromophenol is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Caption: Suzuki-Miyaura synthesis of this compound.
Application: Elaboration into a Kinase Inhibitor Scaffold
The phenol moiety of this compound is a key handle for further functionalization. A common and vital transformation in the synthesis of kinase inhibitors is the Williamson ether synthesis, which couples the phenol with an alkyl halide to introduce a side chain designed to interact with specific residues in the kinase ATP-binding pocket.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize a representative ether-linked scaffold from this compound and a functionalized alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
2-(Piperidin-1-yl)ethyl bromide hydrobromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (Solvent)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.5 eq). Cesium carbonate is often preferred for its higher solubility and ability to accelerate the reaction, but potassium carbonate is a more economical choice.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.
-
Alkyl Halide Addition: Add the alkylating agent, 2-(piperidin-1-yl)ethyl bromide hydrobromide (1.1 eq), to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting phenol.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The basic side chain may require neutralization with a mild acid (e.g., dilute HCl) to facilitate extraction, followed by re-basification.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization to yield the desired ether.
Caption: Functionalization via Williamson Ether Synthesis.
Quality Control and Characterization
To ensure the integrity of the synthetic process, rigorous analytical characterization is mandatory at each step.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the intermediate and the final product, ensuring the correct connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized compounds.[1]
-
Chromatography (TLC, HPLC): Thin-layer chromatography is used for rapid reaction monitoring. High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which is critical for its use in subsequent pharmaceutical development stages.[4]
Safety and Handling Precautions
Working with chlorinated phenolic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Handling: Handle this compound and its precursors in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Phenolic compounds can be corrosive and are readily absorbed through the skin.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a strategically important intermediate whose efficient synthesis via Suzuki-Miyaura coupling provides a robust entry point to a wide range of complex molecular architectures. The protocols detailed herein offer a validated workflow for the preparation and subsequent functionalization of this key building block, enabling the rapid development of novel compounds for pharmaceutical research, particularly in the competitive field of kinase inhibitor discovery.
References
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PubChem. 4-Chloro-3-(chloromethyl)phenol | C7H6Cl2O | CID 18403786. PubChem. Available from: [Link].
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available from: [Link].
- Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents.
- Method for synthesizing trametinib key intermediate. Google Patents.
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Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available from: [Link].
-
Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Patsnap Eureka. Available from: [Link].
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link].
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4-Chlorophenol. Wikipedia. Available from: [Link].
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trametinib. New Drug Approvals. Available from: [Link].
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. Available from: [Link].
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3-(4-Chlorophenyl)phenol. PubChem. Available from: [Link].
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Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. Available from: [Link].
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Synthesis of biologically active compounds derived from natural products. ResearchGate. Available from: [Link].
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Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. Available from: [Link].
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Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. NIH. Available from: [Link].
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... ResearchGate. Available from: [Link].
- Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof. Google Patents.
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bioactive compounds Synthesis. Slideshare. Available from: [Link].
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Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Cheméo. Available from: [Link].
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link].
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Available from: [Link].
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Trametinib Impurity-I | C26H23FIN5O5 | CID 70372515. PubChem - NIH. Available from: [Link].
-
Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. Available from: [Link].
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Application Notes and Protocols for the Synthesis and Biological Screening of 4-(3-Chlorophenyl)phenol Derivatives
Introduction: The Therapeutic Potential of Substituted Biphenyl Phenols
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a hydroxyl group, these biphenyl phenols, and their derivatives, exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The introduction of a chloro substituent on one of the phenyl rings, as in the case of 4-(3-Chlorophenyl)phenol, can significantly modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with biological targets and leading to improved therapeutic efficacy.
This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological screening of this compound and its derivatives. The protocols detailed herein are designed for researchers and scientists in drug discovery and development, offering a robust framework for the generation and evaluation of novel phenolic compounds for therapeutic applications. The methodologies are grounded in established chemical principles and bioassay techniques, ensuring reliability and reproducibility.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[4] For the synthesis of this compound, we will utilize the coupling of 3-chlorophenylboronic acid with a suitable 4-halophenol. The reactivity of the halide in the Suzuki coupling generally follows the trend I > Br > OTf >> Cl. Therefore, 4-bromophenol or 4-iodophenol are preferred starting materials for this synthesis.
Reaction Causality and Component Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precursor like Pd(OAc)₂ or is used directly as a complex such as Pd(PPh₃)₄. The catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[3]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like XPhos, are often used to stabilize the palladium catalyst and promote the reaction.[5]
-
Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[3] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed.[3][6]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[6][7]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water, to the flask. The volume should be sufficient to dissolve the reactants upon heating.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.[6]
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
The crude this compound will likely contain unreacted starting materials, catalyst residues, and by-products. Purification is essential to obtain a compound of sufficient purity for biological screening.
Purification by Column Chromatography
Due to the polar nature of the phenolic hydroxyl group, column chromatography is an effective method for purification.[8]
-
Stationary Phase: Use silica gel as the stationary phase.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis of the crude product to achieve good separation of the desired compound from impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[9]
-
Elution: Pass the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, with characteristic splitting patterns and chemical shifts. A singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbon bearing the hydroxyl group and the carbon-chlorine bond. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₂H₉ClO). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic group. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Biological Screening Protocols
Once synthesized and purified, the this compound derivatives can be subjected to various biological assays to evaluate their therapeutic potential. Here, we detail protocols for two common and relevant screening assays: an antioxidant assay (DPPH) and an anticancer assay (MTT).
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[11] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[12]
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.[12]
-
Prepare stock solutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
For the control, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be dissolved and quantified by spectrophotometry.[14]
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration to determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis and biological evaluation of this compound derivatives. The presented protocols for Suzuki-Miyaura coupling, purification, and biological screening are robust and can be adapted for the generation and testing of a library of related compounds. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify lead compounds with promising therapeutic potential for further development.
References
-
Akhtar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4933. Available at: [Link]
- Chang, S. T., et al. (2001). Antioxidant activity of extracts from Acacia confusa bark and heartwood. Journal of Agricultural and Food Chemistry, 49(7), 3420-3424.
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(5). Available at: [Link]
-
Michałowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 4(3), 225-236. Available at: [Link]
- Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2010). Journal of the American Chemical Society, 132(1), 123-132.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129. Available at: [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Available at: [Link]
-
ResearchGate. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Available at: [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]
- MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(1), 1.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Available at: [Link]
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2011). European Journal of Medicinal Chemistry, 46(9), 4547-4553.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
- MDPI. (2020).
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
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Onasanwo, S. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 1-9. Available at: [Link]
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YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Available at: [Link]
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YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
- Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
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PubMed Central. (2017). Structural diversity and biological activity of natural p-terphenyls. Applied Biological Chemistry, 60(5), 455-465. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4284-4289.
- MTT Assay Protocol for Cell Viability and Proliferation. (2019). Bio-protocol, 9(17), e3359.
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PubMed Central. (2018). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega, 3(11), 15698-15714. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
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Application Note: A Validated Protocol for the Aqueous Photocatalytic Degradation of 4-(3-Chlorophenyl)phenol
Abstract and Introduction
Chlorinated phenols represent a class of persistent and toxic organic pollutants found in industrial effluents, arising from the manufacturing of pesticides, disinfectants, and pharmaceuticals.[1] Their stability and bioaccumulation potential pose significant risks to aquatic ecosystems and human health. While traditional remediation methods like physical adsorption or biodegradation exist, they often suffer from limitations such as secondary pollution or slow processing times.[2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, offer a destructive and efficient alternative capable of mineralizing these recalcitrant compounds into benign products like CO₂, H₂O, and inorganic chloride ions.[2][3]
This application note provides a detailed, validated protocol for researchers and scientists studying the photocatalytic degradation of 4-(3-Chlorophenyl)phenol in an aqueous medium. While literature on this specific isomer is limited, the principles and methodologies are expertly extrapolated from extensive research on analogous compounds like 4-chlorophenol (4-CP).[4][5][6][7] We present a comprehensive workflow using titanium dioxide (TiO₂) as a model photocatalyst, detailing the experimental setup, analytical quantification, and data interpretation necessary for robust and reproducible results.
The Scientific Principle: Heterogeneous Photocatalysis
Heterogeneous photocatalysis is a process initiated when a semiconductor material, such as TiO₂, is irradiated with photons of energy equal to or greater than its bandgap energy.[2] This irradiation excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the VB.[2][3]
These photogenerated charge carriers are powerful redox agents. The holes in the valence band can directly oxidize adsorbed organic molecules or react with water to form highly reactive hydroxyl radicals (•OH).[2] Simultaneously, electrons in the conduction band can react with dissolved oxygen to produce superoxide radical anions (•O₂⁻), which further contribute to the oxidative degradation process.[2] It is this cascade of reactive oxygen species (ROS) that attacks the target pollutant, leading to its stepwise degradation and eventual mineralization. The efficiency of this process is critically dependent on inhibiting the rapid recombination of the electron-hole pairs, a factor influenced by the catalyst's crystalline structure, surface area, and the presence of co-catalysts or dopants.[4]
Materials and Equipment
Reagents
-
This compound (analytical standard, >98% purity)
-
Titanium Dioxide (TiO₂) Photocatalyst (e.g., Degussa P25 or synthesized anatase phase TiO₂)[6][7]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
-
Phosphoric Acid (for pH adjustment, if necessary)
Equipment
-
Photoreactor: A closed system with an inner-irradiation quartz reactor is recommended to ensure maximum photon capture.[8]
-
Light Source: A medium-pressure mercury lamp or a Xenon lamp with an appropriate filter (e.g., to simulate visible light or provide full-spectrum UV-Vis).[8][9]
-
Cooling System: A circulating water jacket or cryostat to maintain a constant temperature (e.g., 20-25 °C) and prevent thermal degradation.[8]
-
Magnetic Stirrer and Stir Bars
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Syringe Filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Standard laboratory glassware, analytical balance, and pH meter.
Experimental Protocols
Protocol 1: Photocatalyst Characterization (Optional but Recommended)
To ensure the trustworthiness of results, the chosen photocatalyst should be characterized. This step is critical for comparing results across different catalyst batches or types.
-
Crystallinity: Analyze via X-ray Diffraction (XRD) to confirm the crystalline phase (e.g., anatase, rutile).
-
Surface Area: Determine the Brunauer-Emmett-Teller (BET) surface area, as a larger surface area generally enhances catalytic activity.[4]
-
Band Gap: Use UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine the optical band gap, which dictates the required wavelength of light for activation.[4]
Protocol 2: Photocatalytic Degradation of this compound
This protocol details a typical batch reactor experiment.
-
Stock Solution Preparation: Prepare a 100 mg/L stock solution of this compound in a 50:50 methanol:water mixture to ensure complete dissolution. Prepare working solutions (e.g., 20 mg/L) by diluting the stock solution with ultrapure water.
-
Catalyst Suspension: In the photoreactor vessel, add the desired amount of TiO₂ catalyst to the this compound working solution. A typical catalyst loading is 0.5 to 1.0 g/L.[6] For example, for a 100 mL reaction volume, add 50-100 mg of TiO₂.
-
Adsorption-Desorption Equilibrium: Seal the reactor and place it on the magnetic stirrer within the experimental setup, but keep the light source off . Stir the suspension in complete darkness for 30-60 minutes.[1][9]
-
Causality: This step is crucial to distinguish between pollutant removal via physical adsorption onto the catalyst surface and removal via photocatalytic degradation. The reaction officially begins after equilibrium is established.
-
-
Initiate Photocatalysis: Take an initial sample (t=0) immediately before turning on the light. This t=0 sample represents the concentration after adsorption. Turn on the light source and the cooling system.
-
Sampling: Withdraw aliquots (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter to remove all catalyst particles.
-
Causality: This step is essential to quench the photocatalytic reaction in the sample vial and to prevent catalyst particles from damaging the HPLC column.
-
-
Store Samples: Store the filtered samples in amber HPLC vials at 4 °C until analysis to prevent any potential photodegradation from ambient light.
Protocol 3: Analytical Quantification via HPLC
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v).[11] Degas the mobile phase before use.
-
Instrument Setup:
-
Calibration: Prepare a series of standards of this compound with known concentrations (e.g., 1, 5, 10, 15, 20 mg/L). Inject these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject the filtered samples from the degradation experiment (Protocol 4.2) into the HPLC system.
-
Data Calculation: Use the peak area from the sample chromatograms and the calibration curve to determine the concentration of this compound at each time point. The degradation efficiency (%) is calculated as:
-
Degradation (%) = [(C₀ - Cₜ) / C₀] × 100
-
Where C₀ is the initial concentration (at t=0, after equilibration in the dark) and Cₜ is the concentration at time t.
-
Data Presentation and Visualization
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the photocatalytic degradation experiment.
Caption: Workflow for photocatalytic degradation of this compound.
Quantitative Data Summary
Results should be tabulated for clarity. The reaction kinetics often follow a pseudo-first-order model, described by the equation: ln(C₀/Cₜ) = k_app * t, where k_app is the apparent rate constant.
| Time (min) | Concentration (mg/L) | Degradation Efficiency (%) | ln(C₀/Cₜ) |
| 0 | 20.0 | 0.0 | 0.00 |
| 15 | 14.5 | 27.5 | 0.32 |
| 30 | 10.2 | 49.0 | 0.67 |
| 60 | 5.1 | 74.5 | 1.37 |
| 90 | 2.5 | 87.5 | 2.08 |
| 120 | 1.1 | 94.5 | 2.90 |
Proposed Degradation Pathway and Mechanism
Based on studies of similar compounds like 4-chlorophenol, the degradation of this compound likely proceeds through hydroxylation, dechlorination, and aromatic ring cleavage.[5][12] The primary attack by •OH radicals can lead to the formation of hydroxylated intermediates such as chlorocatechol and chlorohydroquinone derivatives. Subsequent attacks lead to the opening of the aromatic ring, forming smaller aliphatic acids, and ultimately complete mineralization to CO₂, H₂O, and HCl.
Caption: Proposed degradation pathway for this compound.
References
-
Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. (n.d.). MDPI. [Link]
-
Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. (n.d.). RSC Publishing. [Link]
-
Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. (n.d.). MDPI. [Link]
-
Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. [Link]
-
Experimental setup for photocatalytic degradation. (n.d.). ResearchGate. [Link]
-
Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway. (1998). The Journal of Organic Chemistry. [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. [Link]
-
Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. (2025). Chemical Science. [Link]
-
Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2. (2021). Monash University. [Link]
-
Liquid chromatography of 4-chlorophenol. (2005). ResearchGate. [Link]
-
Exploring Rapid Photocatalytic Degradation of Organic Pollutants with Porous CuO Nanosheets. (2024). ACS Omega. [Link]
-
Enhanced Photocatalytic Degradation of P-Chlorophenol by ZnIn2S4 Nanoflowers Modified with Carbon Quantum Dots. (2022). MDPI. [Link]
-
Photocatalytic Degradation of 4-Chlorophenol Using TiO2 and Pt-TiO2 Nanoparticles Prepared by Sol-Gel Method. (2011). ResearchGate. [Link]
-
Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014). Scientific Research Publishing. [Link]
-
Dual-Site Synergetic Photochemical Activation of Chlorinated Phenols Triggered by Surface Hydroxyls of Photocatalysts under Visible Light. (2023). ACS Publications. [Link]
-
Enhanced Photocatalytic Degradation Efficiency Enabled by Flower-like BiVO4 Microspheres Constituted of Nanosheets. (n.d.). MDPI. [Link]
-
Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI. [Link]
-
Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. [Link]
-
Photocatalytic Degradation of 4-Chlorophenol in Aerated Aqueous Titanium Dioxide Suspensions: A Kinetic and Mechanistic Study. (1998). Langmuir. [Link]
-
Detailed pathway of degradation of phenol and 4-chlorophenol. (n.d.). ResearchGate. [Link]
-
Experimental setup used during the photocatalytic degradation experiments performed under Xe lamp irradiation. (n.d.). ResearchGate. [Link]
-
Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. (2019). ResearchGate. [Link]
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Application Notes and Protocols for Determining the Bioactivity of 4-(3-Chlorophenyl)phenol
Abstract
This document provides a comprehensive, tiered framework for the biological characterization of 4-(3-Chlorophenyl)phenol, a substituted phenolic compound. Recognizing the diverse bioactivities of chlorophenols, we present a series of detailed protocols designed for researchers in drug discovery and toxicology. The guide begins with foundational assays to assess general cytotoxic and antioxidant properties, then progresses to more mechanistic investigations into mitochondrial health, antimicrobial efficacy, and specific enzyme inhibition. Each protocol is presented with the underlying scientific rationale, detailed step-by-step instructions, and guidance for data interpretation, ensuring a robust and self-validating approach to profiling the bioactivity of this compound.
Introduction and Scientific Rationale
This compound belongs to the chlorophenol class of molecules. While specific data on this particular isomer is sparse, the broader family of chlorophenols is known for a range of biological effects, from antimicrobial and pesticidal activity to significant toxicity in mammalian systems.[1] Many phenols exhibit antioxidant properties, but chlorination can drastically alter a compound's bioactivity, often enhancing its toxicity.[2] Studies have suggested that higher chlorinated phenols may interfere with critical cellular processes like oxidative phosphorylation.[2]
This guide, therefore, is structured to build a bioactivity profile from the ground up. The proposed workflow is designed to first establish a baseline of activity—is the compound cytotoxic, and does it possess antioxidant capabilities?—before investing resources in more complex, hypothesis-driven assays. This tiered approach ensures an efficient and logical progression for characterizing novel or understudied compounds like this compound.
Experimental Logic: We will progress from broad screening assays to more specific mechanistic assays. This allows for early go/no-go decisions and helps to refine hypotheses about the compound's mechanism of action.
Caption: Relationship between cellular effects and corresponding detection assays.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Given that chlorophenols can act as uncouplers of oxidative phosphorylation, assessing mitochondrial health is a logical next step. The JC-1 dye is a cationic probe that indicates mitochondrial polarization. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy, depolarized mitochondria, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis. [3]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 6-12 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Prepare the JC-1 staining solution by diluting the stock (typically 1 mg/mL in DMSO) to a final concentration of 2 µM in warm culture medium.
-
Incubation: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in the dark. [4] 4. Washing: Centrifuge the plate at 400 x g for 5 minutes. Remove the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer (provided with most kits).
-
Fluorescence Reading: Add 100 µL of assay buffer to each well. Read the fluorescence using a multi-mode plate reader.
-
J-aggregates (Red): Excitation ~560 nm / Emission ~595 nm.
-
J-monomers (Green): Excitation ~485 nm / Emission ~530 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Phenolic compounds are well-known for their antimicrobial properties. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [5]
-
Detailed Protocol (Broth Microdilution):
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., E. coli and S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth, ranging from a high concentration (e.g., 1024 µg/mL) down to a low concentration.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Enzyme Inhibition: Tyrosinase Assay
As a phenol, this compound could potentially interact with enzymes that have phenolic substrates. Tyrosinase is a key enzyme in melanin synthesis and is a common target for screening phenolic inhibitors. [6]Kojic acid is a well-known inhibitor and serves as an excellent positive control.
-
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme: Mushroom tyrosinase solution (e.g., 1500 U/mL) in phosphate buffer (pH 6.8). [7] * Substrate: L-Tyrosine solution (e.g., 1.5 mM) in phosphate buffer. [7] 2. Reaction Setup: In a 96-well plate, add:
-
20 µL of this compound at various concentrations (dissolved in buffer, with minimal DMSO).
-
50 µL of the tyrosinase enzyme solution.
-
-
Pre-incubation: Incubate at 25°C for 10 minutes. [6] 4. Initiate Reaction: Add 30 µL of the L-Tyrosine substrate solution to each well. [8] 5. Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 490-510 nm every minute for 30-60 minutes to monitor the formation of dopachrome. [6][8] 6. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition relative to the uninhibited control.
-
Conclusion
The protocols detailed in this application note provide a robust, multi-tiered strategy for characterizing the bioactivity of this compound. By systematically evaluating its effects on cell viability, antioxidant potential, mitochondrial function, microbial growth, and enzyme activity, researchers can build a comprehensive profile of this compound. This structured approach not only ensures the scientific validity of the findings but also provides a logical framework for guiding future research into its specific mechanisms of action and potential applications or toxicological risks.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]
-
Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]
- Al-Oqaili, R. N., et al. (2023). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 12, 425.
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ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-CHLOROPHENOL. Retrieved from [Link]
-
Zen-Bio. (2020, November). FRAP Antioxidant Assay. Retrieved from [Link]
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National Institutes of Health. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species. Retrieved from [Link]
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G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Zen-Bio. (2020, May). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
PubMed. (n.d.). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Retrieved from [Link]
-
ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]
-
Marine Biological Laboratory. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]
-
National Institutes of Health. (2021, January 22). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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Application Notes and Protocols for In Vitro Metabolism Studies of 4-(3-Chlorophenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Metabolic Fate of 4-(3-Chlorophenyl)phenol
This compound is a chemical entity of interest in various fields, from industrial applications to potential pharmaceutical development. Understanding its metabolic fate is a critical step in assessing its biological activity, potential toxicity, and overall safety profile. In vitro metabolism studies are indispensable tools in early-stage research and preclinical development, offering a controlled environment to identify metabolic pathways, characterize metabolites, and predict potential drug-drug interactions.[1][2][3] These studies are guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for aEconomic Co-operation and Development (OECD) to ensure data quality and relevance for human health risk assessment.[4][5][6][7]
This document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing in vitro metabolism studies for this compound. We will delve into the scientific rationale behind the selection of experimental systems, provide detailed, step-by-step protocols, and discuss the analytical techniques required for robust metabolite identification.
The Scientific Rationale: Selecting the Appropriate In Vitro System
The choice of an in vitro system is paramount for obtaining biologically relevant data. The primary goal is to mimic the metabolic processes that occur in the liver, the principal site of drug and xenobiotic metabolism.[8][9] For a compound like this compound, a chlorinated phenolic compound, we anticipate both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic transformations.[10][11][12][13]
Here are the most commonly employed in vitro systems, each with its own set of advantages and limitations:
| In Vitro System | Description | Key Advantages | Key Limitations |
| Liver Microsomes | Vesicles of the endoplasmic reticulum isolated from liver homogenates.[8] | Rich in Phase I cytochrome P450 (CYP) enzymes. Cost-effective and readily available.[8] | Lacks cytosolic enzymes and cofactors for most Phase II reactions (except for some UGTs).[8] |
| Liver S9 Fraction | Supernatant fraction of a liver homogenate after 9,000g centrifugation. Contains both microsomal and cytosolic enzymes.[10] | Contains a broader range of Phase I and Phase II enzymes compared to microsomes. | Can have lower specific activity of CYP enzymes compared to microsomes. |
| Hepatocytes | Intact, viable liver cells. | Gold standard for in vitro metabolism as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[2][14] | More expensive and have a shorter lifespan in culture. Can be more complex to work with.[14] |
For initial screening and metabolite identification of this compound, liver microsomes are an excellent starting point due to their high concentration of CYP enzymes, which are likely involved in the initial hydroxylation of the phenolic and phenyl rings. To investigate conjugative metabolism, the S9 fraction or hepatocytes would be more appropriate.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro metabolism study using liver microsomes.
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- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Chlorophenyl)phenol
Introduction
Welcome to the technical support guide for the purification of 4-(3-Chlorophenyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key biphenyl intermediate. The synthesis of this compound, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can result in a crude product mixture containing unreacted starting materials, catalysts, and various side-products. Achieving high purity is critical for downstream applications, including drug development and materials science.
This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them. Our goal is to empower you to move from a complex crude mixture to a highly pure final product with confidence and efficiency.
Section 1: Core Compound Properties & Typical Impurity Profile
A foundational understanding of the target molecule's properties and the likely impurities is the first step in designing a robust purification strategy. This compound is a solid at room temperature with moderate polarity due to the hydroxyl group, but significant non-polar character from the biphenyl core.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale & Impact on Purification |
| Molecular Formula | C₁₂H₉ClO | --- |
| Molecular Weight | 204.65 g/mol | Affects diffusion rates and elution in size-exclusion chromatography. |
| Appearance | Off-white to tan solid | Color may indicate impurities; activated carbon can be used for decolorization. |
| Melting Point | ~90-100 °C (Estimate) | A sharp melting point indicates high purity. A broad range suggests impurities. Must be below the boiling point of any recrystallization solvent.[1] |
| Boiling Point | >300 °C (Estimate) | Distillation is generally not a preferred method due to the high temperature required, which can cause decomposition. |
| pKa | ~9-10 (Estimate) | The phenolic proton is weakly acidic. This allows for extraction into a basic aqueous solution (e.g., NaOH) to separate from non-acidic impurities. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Low solubility in water. | This solubility profile is key for selecting solvents for recrystallization and chromatography. |
Table 2: Common Impurities in this compound Synthesis (via Suzuki Coupling)
| Impurity | Type | Removal Strategy |
| Phenol / 4-substituted phenols | Starting Material | Acid/base extraction; Column chromatography. |
| 3-Chlorophenylboronic Acid | Starting Material | Can be removed by a basic wash (forms boronate salt) or chromatography. |
| 4,4'-Biphenol | Homocoupling Side-Product | Difficult to separate due to similar polarity. Requires optimized chromatography or fractional recrystallization. |
| 3,3'-Dichlorobiphenyl | Homocoupling Side-Product | Less polar than the desired product. Easily removed by chromatography or recrystallization. |
| Palladium Catalyst Residues | Catalyst | Often removed by filtration through Celite® or silica, or by treatment with activated carbon. Can cause discoloration (black/grey). |
Section 2: Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What's the best first step?
A: An oily appearance and dark color suggest the presence of residual solvent and catalyst. The recommended first step is an aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate. Wash this solution sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., 1M NaOH). The phenolic product will move into the basic aqueous layer. You can then separate the layers, re-acidify the aqueous layer to precipitate your product, and extract it back into an organic solvent. This acid-base extraction is highly effective for initial cleanup. The dark color, likely from residual palladium, can then be addressed with an activated carbon treatment during recrystallization.
Q2: How can I quickly assess the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the most efficient method. Before starting your column, develop a TLC solvent system that gives your product a retention factor (Rƒ) of approximately 0.3-0.4. This provides optimal separation from impurities. During the column run, collect fractions and spot them on a TLC plate alongside your crude starting material and a pure standard (if available). This allows you to visually track the separation and decide which fractions to combine, saving significant time and analytical resources.
Q3: My final product has a broad melting point range. Is it impure?
A: Yes. A sharp melting point (typically a range of 1-2 °C) is a classic indicator of a pure crystalline solid. A broad or depressed melting point range strongly suggests the presence of impurities, which disrupt the crystal lattice of the solid.[2] Further purification by recrystallization or chromatography is recommended.
Q4: I'm losing a lot of material during recrystallization. How can I improve my yield?
A: High material loss is a common issue. The key is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[2] Using excess solvent will keep more of your product dissolved even after cooling, leading to low recovery. After cooling the solution to room temperature, placing it in an ice bath for 30-60 minutes can further increase crystal formation. Also, ensure your choice of solvent is optimal: the product should have high solubility at high temperatures but low solubility at low temperatures.
Section 3: Troubleshooting Guides
Problem 1: Poor or No Separation in Flash Column Chromatography
-
Symptom: The desired product co-elutes with impurities, appearing as overlapping or smeared spots on TLC analysis of the collected fractions.
-
Potential Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase is either too high (eluting everything quickly) or too low (causing long retention times and band broadening).
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: Channels or cracks in the silica gel bed lead to an uneven solvent front and poor separation.
-
Compound Acidity: The acidic nature of the phenol can cause "tailing" on standard silica gel, where the spot smears instead of remaining compact.
-
-
Solutions:
-
Optimize the Mobile Phase: Methodically test solvent systems using TLC. A good starting point for this compound is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Aim for an Rƒ of 0.3-0.4 for your product.
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel (e.g., for a 40g silica column, load no more than 400-2000 mg of material).
-
Use a Modifying Agent: To reduce tailing, add a small amount (0.5-1%) of acetic acid to your mobile phase. The acid protonates the silica surface, minimizing strong interactions with your phenolic compound.[3]
-
Ensure Proper Packing: Pack the column as a slurry to ensure a homogenous, crack-free stationary phase.
-
Problem 2: Product "Oils Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the product separates as a liquid layer.
-
Potential Causes:
-
Solvent Boiling Point Too High: The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The solid melts before it dissolves, a phenomenon known as "oiling out".[1]
-
Insoluble Impurities: The presence of certain impurities can depress the melting point of the mixture below the solvent's boiling point.
-
Solution Cooled Too Rapidly: Shock-cooling can sometimes favor the formation of a supersaturated oil over an ordered crystal lattice.
-
-
Solutions:
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Co-Solvent System: Dissolve the compound in a "good" solvent (one it's very soluble in) at a high temperature. Then, slowly add a "poor" solvent (one it's insoluble in) until the solution becomes turbid (cloudy). Gently heat to clarify and then allow to cool slowly. This can often promote crystallization.
-
Re-heat and Cool Slowly: If oiling occurs, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly (e.g., by wrapping it in glass wool) to encourage proper crystal formation.
-
Section 4: Key Experimental Protocols & Workflows
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.
Caption: Troubleshooting flowchart for low recrystallization yield.
References
- Haque, I. and Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 199-203. [Link: Available through academic databases, provides context on chlorophenol analysis.]
- Koppers Company, Inc. (1984). Process for separating chlorinated phenols. U.S. Patent 4,429,168. [Link: patents.google.
- Hooker Chemicals & Plastics Corp. (1975). Preparation of O-chlorophenols. U.S. Patent 3,891,717. [Link: patents.google.
- Ma, Z. et al. (2013). Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. Chinese Patent CN103435453A. [Link: patents.google.
- Haque, I. (2005). Liquid chromatography of 4-chlorophenol. ResearchGate. [Link: researchgate.
- Sigma-Aldrich. (n.d.). 4-Chlorophenol for synthesis. [Link: www.sigmaaldrich.com/US/en/product/sial/802254]
- National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. PubChem Compound Database. [Link: pubchem.ncbi.nlm.nih.gov/compound/4-Chlorophenol]
- Wikipedia. (n.d.). 4-Chlorophenol. [Link: en.wikipedia.org/wiki/4-Chlorophenol]
- Phenomenex. (n.d.). Troubleshooting Guide. [Link: www.phenomenex.com/support/troubleshooting]
- O'Sullivan, A. M. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- Harvard University. (n.d.). Recrystallization.
- Merck Millipore. (n.d.). 4-Chlorophenol CAS 106-48-9. [Link: www.merckmillipore.com/US/en/product/4-Chlorophenol,MDA_CHEM-802254]
Sources
improving yield and purity in 4-(3-Chlorophenyl)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for higher yield and purity. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.
I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron species.[1][3] For the synthesis of this compound, this typically involves the coupling of a 4-substituted phenol derivative (where the substituent is a good leaving group like Br, I, or OTf) with 3-chlorophenylboronic acid.
The catalytic cycle, a fundamental concept to grasp for effective troubleshooting, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process activated by a base.[1][4]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[1][2]
Understanding this cycle is paramount, as most issues with yield and purity can be traced back to inefficiencies or competing side reactions at one of these stages.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can stem from several factors. Here is a prioritized checklist:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) state. Inefficient reduction can lead to the formation of palladium black, a common cause of catalyst deactivation.[5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[4] The strength and solubility of the base matter. For this synthesis, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] If your base is not sufficiently soluble in the reaction medium, the reaction will be slow. Often, a mixed solvent system (e.g., toluene/water, dioxane/water) is used to dissolve both the organic reactants and the inorganic base.[6]
-
Solvent and Degassing: Solvents can significantly influence the reaction outcome.[7][8] Aprotic solvents like toluene, dioxane, or DMF are common. It is critical to thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the unwanted homocoupling of the boronic acid.[9][10]
-
Leaving Group on the Phenol: The reactivity of the aryl halide is critical, following the general trend: I > Br > OTf >> Cl.[1] If you are using a 4-chlorophenol derivative, the reaction will be significantly slower and may require more specialized, electron-rich phosphine ligands and stronger bases to facilitate the difficult oxidative addition step.[1][4] Using 4-bromophenol or 4-iodophenol is highly recommended for better yields.
Q2: I am observing significant amounts of a biphenyl byproduct derived from the homocoupling of 3-chlorophenylboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl (in this case, 3,3'-dichlorobiphenyl). This is often caused by:
-
Presence of Oxygen: As mentioned, oxygen can facilitate the homocoupling process.[9] Rigorous degassing of the reaction mixture before adding the catalyst is essential. A simple method is to bubble nitrogen or argon through the solvent for 15-30 minutes.
-
Use of Pd(II) Precatalysts: When a Pd(II) source is used, it can directly react with two molecules of the boronic acid in a transmetalation-reductive elimination sequence that does not involve the aryl halide, leading to the homocoupled product and Pd(0).[6][10] While this process does generate the active catalyst, it consumes your boronic acid. Minimizing the concentration of free Pd(II) by adding a mild reducing agent or ensuring efficient reduction to Pd(0) can suppress this side reaction.[10]
-
Reaction Temperature: High temperatures can sometimes promote side reactions. While heating is necessary, excessive temperatures might lead to increased homocoupling. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Besides the homocoupled byproduct mentioned above, other common impurities include:
-
Dehalogenated Phenol: This results from a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Protodeboronation Product (Chlorobenzene): The boronic acid can react with protons (from water or other sources) to cleave the C-B bond, resulting in chlorobenzene.[5]
-
Residual Starting Materials: Incomplete conversion will leave unreacted 4-halophenol and 3-chlorophenylboronic acid.
-
Palladium Residues: The final product can be contaminated with palladium, which often requires specific purification steps to remove, especially for pharmaceutical applications.
Q4: Can I use 4-chlorophenol directly as my starting material?
A4: While technically possible, using aryl chlorides in Suzuki couplings is challenging due to the strength of the C-Cl bond, which makes the oxidative addition step difficult.[1][4] Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient. To successfully use an aryl chloride, you typically need:
-
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to enhance the reactivity of the palladium catalyst.[2][4]
-
More Forcing Conditions: Higher temperatures and stronger bases may be necessary, which can lead to more side reactions.
For initial attempts and process optimization, starting with 4-bromophenol or 4-iodophenol is strongly advised.
III. Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low conversion | 1. Inactive catalyst (oxidized or precipitated).2. Insufficiently active base or poor solubility.3. Inactive aryl halide (e.g., chloride with standard catalyst).4. Reaction temperature too low. | 1. Use a fresh catalyst, ensure rigorous degassing, and consider a Pd(0) source.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) and use a biphasic solvent system (e.g., Toluene/H₂O) to improve solubility.3. Switch to aryl bromide or iodide. If using chloride, employ a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with P(t-Bu)₃).[4]4. Increase the temperature incrementally (e.g., 80-110 °C). |
| Significant homocoupling of boronic acid | 1. Oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst.3. Excess boronic acid. | 1. Degas the solvent and reaction mixture thoroughly with an inert gas (N₂ or Ar) before adding the catalyst.2. Use a Pd(0) source or add a mild reducing agent like potassium formate to minimize free Pd(II).[10]3. Use a stoichiometry closer to 1:1 or a slight excess of boronic acid (e.g., 1.1-1.2 equivalents). |
| Formation of palladium black | 1. Catalyst aggregation and precipitation.2. High reaction temperature.3. Inappropriate ligand. | 1. This indicates catalyst deactivation.[5] Ensure proper stirring and consider a more stable ligand.2. Lower the reaction temperature.3. The ligand stabilizes the palladium nanoparticles. Ensure you are using an appropriate phosphine or NHC ligand. |
| Product is an inseparable mixture | 1. Similar polarity of product and byproducts.2. Incomplete reaction. | 1. Optimize the reaction to minimize byproducts. For purification, try a different column chromatography stationary phase (e.g., biphenyl phase for enhanced aromatic selectivity).[11][12]2. Increase reaction time or temperature, or re-evaluate your catalyst/base system to drive the reaction to completion. |
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound from 4-bromophenol and 3-chlorophenylboronic acid.
Materials:
-
4-Bromophenol (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene and Water (e.g., 4:1 or 5:1 ratio)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol and 3-chlorophenylboronic acid.
-
Add the potassium carbonate.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add the degassed solvent system (e.g., toluene and water).[13]
-
Begin vigorous stirring and bubble the inert gas through the solution for 15-20 minutes to ensure all oxygen is removed.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Solvent Selection:
-
For biphenyl compounds, common recrystallization solvents include ethanol, methanol, hexane, or mixtures like ethanol/water or ethyl acetate/hexane.[14]
-
Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
General Procedure:
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
If recrystallization is ineffective, column chromatography is the next step.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A non-polar solvent system like hexane/ethyl acetate is a good starting point. The optimal ratio is determined by TLC, aiming for an Rf value of ~0.2-0.3 for the desired product.
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
V. References
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki Coupling Lab Experiment. Scribd. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.
-
"Greening Up" the Suzuki Reaction. ResearchGate. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. [Link]
-
The Suzuki Reaction. Columbia University. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
Column Chromatography. University of Colorado Boulder. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tips & Tricks [chem.rochester.edu]
troubleshooting peak tailing in HPLC analysis of 4-(3-Chlorophenyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the HPLC analysis of 4-(3-Chlorophenyl)phenol. This guide is designed to provide in-depth, practical solutions to common chromatographic challenges, with a specific focus on troubleshooting and resolving peak tailing. As a Senior Application Scientist, my goal is to provide you with not just the "what" but the "why" behind these troubleshooting steps, grounding our advice in the fundamental principles of chromatography and the specific chemistry of your analyte.
Understanding the Analyte: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure, featuring a phenolic hydroxyl group and a chlorinated phenyl ring, dictates its behavior in a reversed-phase HPLC system.
-
pKa: The phenolic hydroxyl group is weakly acidic. While the exact pKa for this specific molecule is not readily published, related compounds like 4-chlorophenol have a pKa of approximately 9.41.[1] This means that at pH values approaching this, the molecule will begin to deprotonate, forming the more polar phenolate anion.
-
logP: The octanol-water partition coefficient (logP) for similar compounds like 4-chlorophenol is around 2.39, indicating moderate hydrophobicity.[1] This makes it well-suited for reversed-phase chromatography.
This dual nature—a moderately nonpolar backbone with an ionizable acidic functional group—is the primary source of many chromatographic challenges, especially peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing for this compound. What is the most likely cause?
A1: The most common cause of peak tailing for an acidic compound like this compound is secondary interactions between the analyte and the stationary phase.[2] In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions with the C18 chains. However, peak tailing suggests a second, stronger retention mechanism is also at play.[3]
This secondary interaction is most often with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] These silanols are acidic and can become deprotonated (Si-O⁻) at mid-range pH values, allowing them to interact strongly with polar functional groups on your analyte, like the phenol group. This leads to a portion of the analyte molecules being held back longer than the rest, resulting in a tailed peak.[2]
Q2: How can I fix peak tailing caused by secondary silanol interactions?
A2: There are several effective strategies, which can be used alone or in combination. The core principle is to minimize the interaction between the phenolic hydroxyl group and the stationary phase's active sites.
The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[5] Because this compound is acidic, you must control its ionization state.
-
The Problem: If the mobile phase pH is too close to the analyte's pKa (~9.4), a mixture of the neutral phenol and the ionized phenolate anion will exist simultaneously. These two forms have different polarities and will interact differently with the stationary phase, causing peak distortion and tailing.[5]
-
The Solution: Suppress the ionization of the phenol group by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa. For this compound, a mobile phase pH between 2.5 and 4.0 is an excellent starting point. At this low pH, the phenolic group will be fully protonated (neutral), ensuring it elutes as a single species. Furthermore, a low pH (e.g., < pH 3) will also suppress the ionization of the acidic silanol groups on the silica surface, further reducing the potential for unwanted secondary interactions.[2][6]
Experimental Protocol: pH Optimization
-
Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 4.0, and 7.0 for comparison). A 20-25 mM phosphate or acetate buffer is a common choice.
-
Measure pH: Critically, measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent (e.g., acetonitrile or methanol).[6]
-
Equilibrate: For each new mobile phase, flush the system and column thoroughly (at least 10-15 column volumes) to ensure full equilibration.
-
Inject and Analyze: Inject your this compound standard and compare the peak shape (asymmetry factor) at each pH level.
Expected Outcome:
| Mobile Phase pH | Analyte State (Phenol) | Silanol State | Expected Interaction | Resulting Peak Shape |
| ~2.5 - 3.0 | Neutral (R-OH) | Mostly Neutral (Si-OH) | Minimal Secondary Interaction | Symmetrical, Sharp |
| 4.0 - 6.0 | Neutral (R-OH) | Partially Ionized (Si-O⁻) | Moderate Silanol Interaction | Possible Tailing |
| > 7.0 | Partially Ionized (R-O⁻) | Mostly Ionized (Si-O⁻) | Strong Ionic Interaction/Repulsion | Severe Tailing or Splitting |
Modern HPLC columns are designed to minimize these problematic secondary interactions.
-
The Problem: Older columns (Type A silica) have a higher concentration of accessible, acidic silanol groups and trace metal impurities that can exacerbate tailing.[2]
-
The Solution: Use a modern, high-purity (Type B) silica column that has been "end-capped." End-capping is a chemical process that converts most of the residual silanol groups into much less polar, non-reactive groups.[3] This effectively shields the analyte from these active sites, dramatically improving peak shape for polar and ionizable compounds.[4]
Q3: I've adjusted my pH to 3.0 and I'm using a modern end-capped column, but I still see some tailing. What's next?
A3: If you've addressed the primary causes, it's time to investigate other potential issues. The following troubleshooting workflow can help you systematically identify the root cause.
Caption: A systematic workflow for troubleshooting peak tailing.
-
The Cause: Injecting too much analyte mass can saturate the active binding sites on the stationary phase, leading to a non-ideal distribution and causing peak asymmetry.[7]
-
Troubleshooting Protocol:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
Observe the peak shape. If the peak becomes more symmetrical as the concentration decreases, you are experiencing mass overload.
-
-
The Solution: Reduce your injection volume or dilute your sample further.
-
The Cause: Extra-column volume refers to all the volume in your HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[8] Excessive volume in these components allows the analyte band to spread out (disperse) before it reaches the detector, which can manifest as peak broadening or tailing.[9] This is especially problematic for high-efficiency columns (e.g., those with small particle sizes).[10]
-
Troubleshooting Protocol:
-
Tubing: Ensure the connecting tubing between the injector, column, and detector is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) appropriate for your system's pressure.
-
Fittings: Double-check all fittings to ensure they are properly seated and of the correct type (e.g., PEEK for biocompatibility) to avoid creating small dead volumes where dispersion can occur.[9]
-
-
The Solution: Replace long or wide-bore tubing with shorter, narrower alternatives. Remake any suspect connections.
-
The Cause: Over time, strongly retained matrix components can accumulate at the head of the column, creating new active sites that cause tailing.[11] Alternatively, operating at very high pH or pressure can physically damage the packed bed, creating a void at the column inlet which disrupts the flow path and distorts peak shape.[6]
-
Troubleshooting Protocol:
-
Washing: Disconnect the column from the detector and reverse the flow direction. Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for at least 20 column volumes to flush out contaminants.[3]
-
Guard Column: If analyzing complex samples (e.g., from a biological matrix or formulation), always use a guard column to protect the analytical column from strongly retained impurities.
-
-
The Solution: Implement a regular column cleaning and regeneration protocol. If a strong solvent wash does not restore performance, the column may be permanently damaged and require replacement.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link]
- Ho, T., et al. (2002). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development.
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
- Vela, N. P., & Wentz, J. A. (2010). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment.
-
Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2010). DEVELOPMENT OF HPLC METHOD FOR THE ANALYSIS OF CHLOROPHENOLS IN SAMPLES FROM ANAEROBIC REACTORS FOR WASTEWATER TREATMENT. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Retrieved from [Link]
-
Dolan, J. W. (2006). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
ResearchGate. (2015). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]
-
Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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- 1. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
Navigating Matrix Effects in the LC-MS/MS Analysis of 4-(3-Chlorophenyl)phenol: A Technical Support Guide
Welcome to the technical support center for the LC-MS/MS analysis of 4-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects. Here, we will delve into the causes, identification, and mitigation of these effects to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[2] For this compound, a phenolic compound, this is particularly critical as it is often analyzed in complex biological matrices like plasma, urine, or tissue homogenates. These matrices are rich in endogenous substances such as phospholipids, salts, and metabolites that can interfere with the ionization process.[2][3]
The primary concern is ion suppression , where co-eluting matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[2][4] Less commonly, ion enhancement can occur. Both phenomena can severely compromise the accuracy, precision, and sensitivity of the quantification.[1] Given the often low concentrations of analytes in biological samples, even minor matrix effects can lead to significant analytical errors.[5]
Troubleshooting Guides
Issue 1: I'm observing poor reproducibility and accuracy in my this compound quantification. How can I determine if matrix effects are the culprit?
A: Inconsistent results are a hallmark of uncharacterized matrix effects. To diagnose this issue, a systematic approach is necessary.
Step 1: Qualitative Assessment with Post-Column Infusion.
A post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.[6][7][8]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that yields a stable and moderate signal.
-
Set up the infusion: Using a syringe pump, continuously infuse the standard solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. A "T" fitting is typically used for this purpose.
-
Inject a blank matrix sample: Analyze a blank matrix extract (e.g., plasma extract without the analyte) using your established LC method.
-
Monitor the analyte's signal: Observe the signal of the infused this compound. A stable, flat baseline is expected. Any significant dip in the signal indicates ion suppression, while a peak suggests ion enhancement at that retention time.[7]
Interpretation: If the retention time of your this compound peak coincides with a region of ion suppression identified in the post-column infusion experiment, it is highly probable that matrix effects are impacting your analysis.
Caption: Post-column infusion experimental setup.
Step 2: Quantitative Assessment.
To quantify the extent of the matrix effect, a post-extraction spike experiment is recommended.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with this compound before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | Analyte Concentration (ng/mL) | Mean Peak Area |
| Set A (Neat) | 10 | 150,000 |
| Set B (Post-Spiked) | 10 | 90,000 |
| Set C (Pre-Spiked) | 10 | 75,000 |
Calculations:
-
MF % = (90,000 / 150,000) * 100 = 60% (Significant Ion Suppression)
-
RE % = (75,000 / 90,000) * 100 = 83.3%
-
PE % = (75,000 / 150,000) * 100 = 50%
Regulatory bodies like the FDA and EMA provide guidance on acceptable limits for matrix effects in bioanalytical method validation.[9][10]
Issue 2: My post-column infusion experiment confirms significant ion suppression at the retention time of this compound. What are the most effective strategies to mitigate this?
A: Mitigating matrix effects involves a multi-faceted approach focusing on sample preparation, chromatography, and the use of appropriate internal standards.
Strategy 1: Enhance Sample Preparation
The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2][11] For a phenolic compound like this compound, a mixed-mode or polymeric reversed-phase sorbent can be effective.
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and tissue samples.[12] Specific phospholipid removal plates or cartridges can be incorporated into your sample preparation workflow.[12][13][14]
-
Liquid-Liquid Extraction (LLE): LLE can be a good alternative to SPE for separating the analyte from polar interferences.
-
"Dilute-and-Shoot": This approach involves simply diluting the sample before injection.[15][16][17] While quick and easy, it may not be suitable for trace-level analysis and can lead to the accumulation of matrix components on the LC column and in the MS source over time.[15][18]
Strategy 2: Optimize Chromatographic Separation
The aim is to chromatographically separate this compound from the co-eluting interferences.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of the analyte away from the ion suppression zone.
-
Change the Stationary Phase: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Employ 2D-LC: Comprehensive two-dimensional liquid chromatography (LCxLC) provides significantly higher peak capacity and can effectively separate the analyte from complex matrix components.[19]
Strategy 3: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is considered the gold standard for compensating for matrix effects.[20][21]
-
Mechanism: A SIL-IS, such as ¹³C₆- or D₄-labeled this compound, is chemically identical to the analyte and will co-elute.[21] Therefore, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized.[22] It is crucial that the SIL-IS does not have a significant isotopic effect that would cause it to separate from the native analyte.[23]
Caption: Decision tree for troubleshooting matrix effects.
By systematically applying these diagnostic and mitigation strategies, you can overcome the challenges posed by matrix effects and ensure the generation of high-quality, reliable data in your LC-MS/MS analysis of this compound.
References
-
U.S. Food and Drug Administration. (2021). Evaluation of Matrix Influence in Extractables Analysis of Medical Device Extracts. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]
-
Dolan, J. W. (2017). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
-
van der Burg, M. J., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(10), 2094–2103. [Link]
-
Atalay, A., et al. (2023). Investigation of Antioxidant Properties of Propolis Products Collected from Different Regions. Antioxidants, 12(11), 1986. [Link]
-
Mei, H. (2006). Matrix effects: Causes and solutions. In W. Li, & J. T. Wu (Eds.), High Throughput Analysis for Early Drug Discovery. ResearchGate. [Link]
-
Li, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2058. [Link]
-
Li, A. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC International. [Link]
-
Bhandari, D. B., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(8), 896–904. [Link]
-
Niessen, W. M. A. (2001). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Giuffrida, D., et al. (2018). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science, 41(1), 339–347. [Link]
-
Xu, R. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]
-
Cîrciumaru, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Plants, 11(1), 2. [Link]
-
Bioanalysis Zone. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
-
Li, W., & Tse, F. L. S. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(20), 2091–2095. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Patel, D. N., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 33-40. [Link]
-
Boyes, B. E., & McAllister, J. (2011). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 25(15), 2109–2120. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Al-Asmari, A. I. (2023). Dilute and shoot approach for toxicology testing. Frontiers in Chemistry, 11, 1307412. [Link]
-
Ortiz-Villanueva, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 899–903. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Monteiro, M. S., & de Souza, D. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study. ResearchGate. [Link]
-
He, M., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 269–275. [Link]
-
Al-Asmari, A. I. (2023). Dilute and shoot approach for toxicology testing. PubMed. [Link]
-
Susa, A. C., & Ewing, R. G. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2505–2512. [Link]
-
Restek Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe. [Link]
-
U.S. Food and Drug Administration. (2002). Q1D Bracketing and Matrixing Designs for Stability Testing of New Drug Substances and Products. [Link]
-
JASCO Global. (2023). Analysis of Phenols in Tap Water by Triple Quadrupole LC/MS/MS. [Link]
-
van der Burg, M. J., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(10), 2094–2103. [Link]
-
Shimadzu. (2014). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Bonfiglio, R., et al. (1999). Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 5(18), 2283–2296. [Link]
-
He, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6004–6011. [Link]
-
Saraji, M., & Bakhshi, M. (2012). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Journal of the Brazilian Chemical Society, 23(8), 1478–1485. [Link]
-
Esposito, F. M., et al. (2016). Using "Dilute-and-Shoot" Methods in Preclinical Studies. American Laboratory. [Link]
-
Grund, B., et al. (2021). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 11(8), 534. [Link]
-
De Silva, K., et al. (2016). Cost Effective Dilute and shoot Approach For Determination of Illicit Drugs in Oral Fluids Using LC-MS/MS. Thomson Instrument Company. [Link]
-
European Bioanalysis Forum. (2013). Feedback to FDA draft Guidance from the European Bioanalysis Forum (EBF). Regulations.gov. [Link]
-
Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803–2814. [Link]
-
Agilent Technologies. (2016, August 5). Simple Steps to Maximize Lipid Removal with EMR-Lipid [Video]. YouTube. [Link]
-
Biotage. (2023). Dilute & shoot ... yourself in the foot. [Link]
Sources
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Technical Support Center: Storage and Handling of 4-(3-Chlorophenyl)phenol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for preventing the degradation of 4-(3-Chlorophenyl)phenol during storage. By understanding the principles of its stability and the factors that contribute to its degradation, you can ensure the integrity of your valuable compound for reliable and reproducible experimental outcomes.
Introduction to this compound Stability
This compound is a solid, substituted phenolic compound.[1] Like many phenols, its stability can be compromised by environmental factors, leading to the formation of impurities that can impact research results. The primary degradation pathways for chlorophenols involve oxidation and photodegradation.[1][2] Understanding and mitigating these processes are key to long-term storage success.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The recommended storage temperature is between 15-25°C.[1] It is crucial to keep the container tightly closed to prevent moisture ingress and sublimation.[3]
Q2: My this compound has turned slightly yellow/brown. Is it still usable?
A2: A change in color, typically to a yellowish or brownish hue, is a common visual indicator of phenol degradation, likely due to oxidation.[4] While slight discoloration may not significantly impact all applications, it is a sign of impurity formation. For sensitive applications, it is highly recommended to assess the purity of the compound before use.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, dark, and in a tightly sealed container), the solid compound is expected to be stable for an extended period. However, for buffered phenol solutions, a shelf life of as short as one month has been suggested.[4] For long-term studies, it is best practice to periodically re-analyze the purity of the compound.
Q4: Can I store this compound in a refrigerator or freezer?
A4: While refrigeration at 4°C is recommended for saturated phenol solutions, for the solid compound, storage at 15-25°C is generally advised.[1][3] Freezing is not typically necessary for the solid and may not offer significant advantages over cool, dry storage.
Q5: What materials are incompatible with this compound?
A5: this compound should be stored away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to vigorous or violent reactions and accelerate degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Assess purity using HPLC or GC-MS. 2. If purity is acceptable for your application, use the material but store any remaining compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 3. If purity is compromised, consider purification by recrystallization or obtaining a new batch. |
| Clumping or Caking of the Solid | Moisture absorption. | 1. Ensure the container is tightly sealed. 2. Store in a desiccator to maintain a low-humidity environment. 3. Check the integrity of the container seal. |
| Inconsistent Experimental Results | Degradation of the compound leading to the presence of impurities that may interfere with the experiment. | 1. Verify the purity of the stored this compound using the analytical protocols below. 2. Review storage conditions to ensure they align with the recommendations. 3. If degradation is confirmed, acquire a new, high-purity batch of the compound. |
| Visible Impurities or Foreign Particles | Contamination during handling or from the storage container. | 1. Do not use the material. 2. Dispose of the contaminated batch according to your institution's hazardous waste guidelines. 3. Review handling procedures to prevent future contamination. |
Understanding Degradation Pathways
The degradation of this compound is primarily driven by oxidation and photodegradation. These processes can lead to a variety of degradation products, affecting the purity and efficacy of the compound.
Oxidative Degradation
In the presence of oxygen, particularly when exposed to light or heat, phenols can undergo oxidation. This process often initiates with the formation of a phenoxy radical, which can then lead to the formation of colored quinone-type compounds. Further oxidation can result in ring-opening and the formation of smaller organic acids.
Photodegradation
Exposure to light, especially UV radiation, can induce photodegradation of chlorophenols.[5] This process can involve the cleavage of the carbon-chlorine bond and the formation of other phenolic compounds, such as hydroquinone and resorcinol, through photohydrolysis.[6] These intermediates can then undergo further degradation.
Generalized Degradation Pathway of a Chlorophenol
Caption: Generalized degradation pathway for chlorophenols.
Experimental Protocols
To ensure the quality of your this compound, regular purity assessment is recommended, especially for long-term storage or if degradation is suspected.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials and Reagents:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a C18 column
2. Standard Solution Preparation: a. Accurately weigh approximately 10 mg of a high-purity reference standard of this compound. b. Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and bring to volume. This will be your stock solution. c. Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
3. Sample Solution Preparation: a. Accurately weigh approximately 10 mg of the this compound sample to be tested. b. Dissolve and dilute to 10 mL in a volumetric flask using the same solvent as the standard. c. Further dilute to a final concentration of approximately 0.1 mg/mL.
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), with 0.1% phosphoric acid. The exact ratio may need to be optimized.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 280 nm
- Column Temperature: 25°C
5. Analysis: a. Inject the standard solution and then the sample solution. b. Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard. c. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks, especially earlier eluting (more polar) ones, may indicate the presence of degradation products.
Protocol 2: Long-Term Stability Study
To establish a reliable shelf-life for your specific batch of this compound under your laboratory's storage conditions, a long-term stability study is recommended.
1. Study Design: a. Aliquot the this compound into multiple, identical, tightly sealed, and light-protected containers. b. Store the containers under the intended long-term storage conditions (e.g., 15-25°C, protected from light). c. It is also advisable to include a set of samples stored under accelerated conditions (e.g., 40°C/75% RH) to predict potential degradation pathways more quickly.[7]
2. Testing Schedule: a. Initial Analysis (Time 0): Analyze an initial sample for purity (using the HPLC method above), appearance, and any other relevant parameters. b. Long-Term Testing: Test samples at regular intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months). c. Accelerated Testing: Test samples at more frequent intervals (e.g., 1, 3, and 6 months).
3. Data Analysis: a. At each time point, assess the purity and appearance of the sample. b. Compare the results to the initial analysis. A significant change in purity or appearance may indicate the end of the compound's shelf-life for its intended use.
Decision Tree for Stability Assessment
Caption: Decision workflow for assessing compound stability.
References
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet: 4-Chlorophenol. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]
-
Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved January 22, 2026, from [Link]
-
Phenol shelf life. (2012, September 11). Protocol Online. Retrieved January 22, 2026, from [Link]
-
Photodegradation of 3-chlorophenol under 300nm UV light using 0.5% Ag-TiO2. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Degradation of several chlorophenols using advanced oxidative processes: Major and minor products. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). IntechOpen. Retrieved January 22, 2026, from [Link]
-
Importance Of Accelerated Stability Study. (n.d.). PharmaQuesT. Retrieved January 22, 2026, from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Phenol shelf life - Molecular Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
optimizing reaction conditions for derivatization of 4-(3-Chlorophenyl)phenol
An In-Depth Guide to Derivatization of 4-(3-Chlorophenyl)phenol: A Technical Support Center
Welcome to the technical support center for the derivatization of this compound. As a key intermediate in pharmaceutical and materials science, the successful modification of this molecule is critical for many research and development pipelines. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, a dedicated researcher, with the practical insights and foundational knowledge needed to optimize your reactions, diagnose issues, and achieve high-yield, high-purity products.
As Senior Application Scientists, we understand that experimental success lies in understanding the causality behind each step. This guide goes beyond simple protocols to explain the "why" behind reagent choices and condition adjustments, ensuring each protocol is a self-validating system.
Section 1: O-Alkylation (Williamson Ether Synthesis)
The formation of an ether linkage at the phenolic hydroxyl group is a common and powerful transformation. The Williamson ether synthesis, an SN2 reaction between the phenoxide and an alkyl halide, is the cornerstone of this approach.[1] However, its success with a substituted phenol like this compound hinges on careful optimization.
Troubleshooting Guide: O-Alkylation
Question 1: My O-alkylation reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Williamson ether synthesis typically points to one of three areas: inefficient phenoxide formation, a poor electrophile/leaving group, or suboptimal solvent conditions.
-
Incomplete Deprotonation: The phenolic proton of this compound must be fully removed to generate the nucleophilic phenoxide. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required.[2]
-
Causality: If the base is too weak, the equilibrium will favor the starting phenol, drastically reducing the concentration of the active nucleophile.
-
Solution: Switch to a stronger base. While NaOH or K₂CO₃ can be sufficient, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) ensure irreversible and complete deprotonation.[1] These are used in anhydrous solvents like THF or DMF.
-
-
Poor Electrophile or Leaving Group: The reaction proceeds via an SN2 mechanism, which is highly sensitive to the structure of the alkyl halide.[1]
-
Causality: Tertiary alkyl halides will primarily undergo elimination, not substitution. Secondary alkyl halides will yield a mixture of substitution and elimination products.[1] The leaving group must also be effective; the reactivity order is I > Br > Cl >> F.
-
Solution: Use a primary or methyl halide whenever possible. If a secondary halide is unavoidable, use a highly polar aprotic solvent and the most reactive leaving group (iodide) to favor substitution. Consider converting the corresponding alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Causality: Protic solvents (e.g., ethanol, water) can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive, accelerating the SN2 reaction.
-
Question 2: I am observing significant amounts of C-alkylation alongside my desired O-alkylated product. Why is this happening and how can I improve O-selectivity?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring (C-alkylation), typically at the ortho position.[3] The selectivity is governed by the reaction conditions.
-
Causality (Hard and Soft Acid-Base Theory): The oxygen atom is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." Hard electrophiles preferentially react at the oxygen, while softer electrophiles may react at the carbon. More importantly, the nature of the ion pair influences the outcome. "Free" or solvent-separated phenoxide ions favor O-alkylation. Tightly associated ion pairs, or reactions under heterogeneous conditions, can promote C-alkylation.
-
Solutions to Promote O-Alkylation:
-
Solvent System: As mentioned above, polar aprotic solvents (DMF, DMSO) are excellent for promoting O-alkylation because they effectively solvate the cation, freeing the oxygen anion to react.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., dichloromethane/aqueous NaOH) can be highly effective. The PTC transports the phenoxide into the organic phase as a bulky, lipophilic ion pair, where the oxygen is highly accessible for reaction.[4]
-
Counter-ion: Larger, "softer" counter-ions like Cs⁺ (from Cs₂CO₃) can sometimes improve O-selectivity compared to smaller, "harder" ions like Na⁺.
-
O-Alkylation Parameter Optimization
| Parameter | Recommended Choice | Rationale & Considerations |
| Base | NaH, KH | Irreversible deprotonation in anhydrous solvents. Generates H₂ gas. |
| K₂CO₃, Cs₂CO₃ | Milder, easier to handle. Often used in acetone or DMF. Effective for many phenols. | |
| NaOH (aq) | Used in phase-transfer catalysis (PTC) systems.[2] | |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents. Accelerate SN2 reactions by solvating the cation. |
| Acetone | Good choice for use with K₂CO₃. | |
| Temperature | Room Temp to 80 °C | Start at room temperature. Gentle heating may be required to increase rate, but excessive heat can promote elimination side reactions. |
| Alkylating Agent | R-I > R-Br > R-OTs > R-Cl | Iodides are the most reactive. Tosylates are excellent leaving groups. Use primary or methyl agents for best results.[1] |
Workflow: Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: Reaction pathways for O- vs. C-acylation of phenols.
Section 3: C-C Coupling at the Aryl Chloride (Suzuki-Miyaura Reaction)
The 3-chloro substituent on the phenyl ring is a handle for powerful cross-coupling reactions, allowing for the synthesis of complex biaryl structures. The Suzuki-Miyaura coupling is a versatile and widely used method for this purpose.
[5]#### Troubleshooting Guide: Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction is failing. I'm getting back my starting material or seeing significant side products like homocoupled boronic acid. What's wrong?
Answer: Suzuki coupling failures are almost always related to the catalyst system, the base, or oxygen contamination.
-
Catalyst Inactivity/Decomposition: The Palladium(0) active species is sensitive and can be deactivated.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Certain ligands may not be suitable for activating the relatively inert C-Cl bond. Aryl chlorides are less reactive than bromides or iodides. [6] * Solution:
-
Degas Rigorously: The reaction mixture (solvent, base, and starting materials) must be thoroughly degassed before adding the palladium catalyst. This is typically done by bubbling argon or nitrogen through the solution for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Choose the Right Catalyst/Ligand: For activating an aryl chloride, a simple catalyst like Pd(PPh₃)₄ may be insufficient. More electron-rich, bulky phosphine ligands are often required. Consider using a system like Pd(OAc)₂ with a ligand such as SPhos, XPhos, or PCy₃.
-
-
[7]2. Incorrect Base: The base plays a crucial role in activating the boronic acid for transmetalation. [8] * Causality: The strength and solubility of the base are critical. A base that is too weak will not facilitate transmetalation efficiently. A base that is too strong can cause degradation of starting materials or the catalyst.
- Solution: A moderately strong inorganic base is typically used. K₃PO₄ or Cs₂CO₃ are often excellent choices. Na₂CO₃ can also be effective. The choice can be solvent-dependent.
-
Boronic Acid Homocoupling: The formation of a biaryl derived from the boronic acid coupling with itself is a common side reaction.
-
Causality: This is often promoted by the presence of oxygen and can be a sign of slow oxidative addition or transmetalation.
-
Solution: Improve degassing procedures. Ensure the palladium catalyst is added last to the fully degassed mixture. You might also adjust the stoichiometry, using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid.
-
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using NaH
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise via syringe.
-
Heat the reaction to 50-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. 1[9]0. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Acylation using Pyridine
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise. A precipitate of pyridinium hydrochloride will form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into cold 1 M HCl (aq) to neutralize the excess pyridine and dissolve the salt.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify as needed.
References
-
Yuan, G., Chen, X., & Li, D. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 27. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of St. Thomas. The Williamson Ether Synthesis. Department of Chemistry. [Link]
-
Ullah, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
Kartal, A. A., et al. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 38(4), 410-417. [Link]
-
Simion, C., et al. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931. [Link]
- Societe Francaise des Petroles BP. (1981). Process for the etherification of phenols. EP0037353A1.
-
Al-Zaydi, K. M. (2009). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Journal of Sulfur Chemistry, 30(2), 138-146. [Link]
-
Guido, L. F., et al. (2016). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM). Foods, 5(3), 59. [Link]
-
Bouafia, M., & Laoufi, N. B. (2016). OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISON OF TWO METHODS FOR TOTAL PHENOLIC CONTENT QUANTIFICATION. Analele Universitatii din Oradea, Fascicula Biologie, 23(1), 13-22. [Link]
-
Kaplan MCAT Prep. (2019). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis. YouTube. [Link]
-
Colobert, F., et al. (2022). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 27(1), 51. [Link]
-
Yoshida, H., et al. (2012). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 3(12), 875-882. [Link]
-
Li, J., et al. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Organic & Biomolecular Chemistry, 16(29), 5279-5283. [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
-
Bouterfas, K., et al. (2014). Optimization of Extraction Conditions of Some Phenolic Compounds from White Horehound (Marrubium vulgare L.) Leaves. International Journal of Organic Chemistry, 4(5), 292-308. [Link]
-
LibreTexts Chemistry. (2023). Derivatization. [Link]
-
MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Hoechst Aktiengesellschaft. (1982). Process for the preparation of o- and p-acyl phenols. EP0060419A1.
-
Gu, Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1438. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of Calgary. (n.d.). Acylation of Phenols. [Link]
-
Wang, X., et al. (2009). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic Letters, 11(22), 5222–5225. [Link]
-
Dasgupta, A., & Blackwell, W. (1995). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 40(3), 481-484. [Link]
-
Birkemeyer, C., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Journal of Chromatographic Science, 43(1), 31-39. [Link]
-
Al-Aamri, M. S., et al. (2021). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Molecules, 26(17), 5143. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Ciufolini, M. A., & Mitchell, D. (2004). Butyl 4-Chlorophenyl Sulfide. Organic Syntheses, 81, 146. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]
- Ethyl Corporation. (1998). Esterification of phenols. US5808130A.
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution, 6(5-6), 419-431. [Link]
-
Yoshida, H., et al. (2012). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 3(12), 875-882. [Link]
-
Gu, Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1438. [Link]
-
Simion, C., et al. (2007). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 52(11), 1073-1077. [Link]
-
Sani, I. M., et al. (2019). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Processes, 7(10), 711. [Link]
-
Gui, W., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. RSC Advances, 11(36), 22183-22191. [Link]
-
The Organic Chemistry Tutor. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. YouTube. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
overcoming solubility issues in biological assays with 4-(3-Chlorophenyl)phenol
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support resource for 4-(3-Chlorophenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your assays effectively.
This compound is a hydrophobic molecule, a property that makes its use in aqueous biological systems a significant challenge. This guide provides in-depth, field-tested strategies to ensure its successful application in your research.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions we receive.
Q1: What is the best starting solvent to prepare a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] Its strong polarity and aprotic nature make it an excellent solvent for a wide range of organic compounds, including those that are poorly soluble in water.[1] For biological assays, it is crucial to use anhydrous, high-purity DMSO (≥99.9%).
Q2: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This common issue is known as "solvent shock" or "antisolvent precipitation." Your compound is soluble in 100% DMSO but is not soluble in the highly aqueous environment of your culture medium or buffer.[3] When the concentrated DMSO stock is rapidly diluted, the local DMSO concentration plummets, and the compound crashes out of the solution before it can disperse.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
This is cell-line dependent, but a widely accepted general limit for most cell-based assays is ≤0.5% (v/v) .[4][5] Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[5] It is imperative to perform a vehicle control experiment where cells are exposed to the highest concentration of DMSO used in your assay to ensure it does not impact your experimental endpoint.[4][6]
Q4: Can I heat the solution to help dissolve the compound?
Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution in the initial stock solvent. However, be aware of the compound's stability at higher temperatures. Avoid repeated heating and cooling cycles. For dilution into aqueous media, pre-warming the media to 37°C can sometimes help, but it is generally not a solution for compounds that are fundamentally insoluble in water.[7]
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems with explanations of the underlying causes and step-by-step solutions.
Problem 1: My compound precipitates in the final assay plate, either immediately or over time.
This is the most frequent and critical challenge. The core issue is that the final concentration of this compound exceeds its maximum solubility in the final assay medium.
-
Aqueous Insolubility: The biphenyl structure combined with a chloro- group makes the molecule large and hydrophobic, leading to very low intrinsic water solubility.
-
High Final Concentration: The desired experimental concentration may simply be too high for the compound to remain in solution.
-
Interactions with Media Components: The compound may interact with salts or proteins (especially in serum-containing media), leading to the formation of insoluble complexes.[7]
-
pH and Temperature Instability: Changes in pH due to cellular metabolism or prolonged incubation at 37°C can decrease a compound's solubility over time.[7]
The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Problem 2: How do I correctly perform a serial dilution to avoid precipitation?
A direct, large-volume dilution from a 100% DMSO stock is a primary cause of precipitation. An intermediate dilution step is critical.
This protocol is designed to minimize solvent shock when preparing working solutions.
Objective: To prepare a 10 µM final concentration in a cell culture well from a 10 mM DMSO stock.
Steps:
-
Prepare Intermediate Dilution:
-
Create a high-concentration working solution in your assay medium (e.g., DMEM + 10% FBS).
-
To make a 200 µM intermediate solution (a 2X final concentration), dilute your 10 mM stock 1:50.
-
Crucial Technique: Add 2 µL of the 10 mM DMSO stock to 98 µL of pre-warmed (37°C) culture medium. Pipette up and down immediately and vigorously to ensure rapid mixing. This creates the 200 µM intermediate solution with 2% DMSO. This high-energy mixing is key to preventing localized precipitation.
-
-
Prepare Final Dilution in Assay Plate:
-
Add 100 µL of your cell suspension to a 96-well plate.
-
Add 100 µL of the 200 µM intermediate solution to the well.
-
The final volume is 200 µL, the final compound concentration is 100 µM, and the final DMSO concentration is 1%.
-
Correction: The above calculation is incorrect for a 10uM final concentration. Let's recalculate.
-
Corrected Step 1: To make a 200 µM intermediate solution (a 2X final concentration for a 100 µM final), you would dilute the 10 mM stock 1:50. This is too high. Let's aim for a 10 µM final concentration.
-
Corrected Protocol for 10 µM Final Concentration:
-
Prepare 2X Working Solution (20 µM):
-
Dilute the 10 mM DMSO stock 1:500 into pre-warmed (37°C) cell culture medium.
-
To do this, add 1 µL of the 10 mM stock to 499 µL of medium. Vortex or mix vigorously immediately. The DMSO concentration in this intermediate stock is now 0.2%.
-
-
Final Plating:
-
Plate your cells in 100 µL of medium per well in a 96-well plate.
-
Add 100 µL of the 20 µM working solution to the cells.
-
This results in a final concentration of 10 µM and a final DMSO concentration of 0.1% , which is well-tolerated by most cell lines.
-
-
-
Problem 3: My compound is still not soluble enough even with optimized dilution. What are my other options?
When standard co-solvent methods fail, advanced formulation strategies are required.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex."[9][10]
-
Which one to use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high aqueous solubility and low toxicity compared to other cyclodextrins.[8]
-
How to use it:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 5-10% w/v).
-
Dissolve your this compound directly into this HP-β-CD solution, or add your DMSO stock to the HP-β-CD solution while vortexing.
-
This complex can then be more safely diluted into your final assay medium.
-
Important Control: You must run a parallel experiment with the HP-β-CD vehicle alone to ensure it doesn't affect your assay readout.[6]
-
If you are using a serum-containing medium (like FBS), the proteins within it, particularly albumin, can bind to and help solubilize hydrophobic compounds.
-
How to leverage this: When preparing your intermediate dilution, use the complete, serum-containing medium. Increasing the serum percentage during this step (e.g., from 10% to 20%) can sometimes improve solubility, but you must consider if this change in media composition will affect your experiment.
Data & Protocols
Table 1: Physicochemical Properties of this compound and Related Compounds
Direct experimental data for this compound is not widely published. Properties are estimated based on its chemical structure and comparison to similar, well-characterized molecules.
| Property | This compound (Estimated) | 4-Chlorophenol (for comparison) | DMSO (Solvent) |
| Molecular Formula | C₁₂H₉ClO | C₆H₅ClO[11] | (CH₃)₂SO[12] |
| Molar Mass | ~204.65 g/mol | 128.56 g/mol [11] | 78.13 g/mol [12] |
| Appearance | Likely a white to off-white solid | White solid[11] | Colorless liquid[12] |
| Water Solubility | Very Low (<< 1 g/L) | 27.1 g/L[11] | Miscible[12] |
| Organic Solvents | Soluble in DMSO, Ethanol, Ether | Soluble in Ethanol, Ether[13] | Miscible with many[2] |
| Melting Point | N/A | 43.1 °C[11] | 19 °C[12] |
| Boiling Point | N/A | 219 °C[11] | 189 °C[12] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages & Considerations |
| Co-Solvent (DMSO) | Reduces polarity of the bulk solvent.[14] | Simple, effective for stock solutions, well-understood. | Cytotoxicity above ~0.5%.[4][5] Can interfere with some enzyme assays.[1] Risk of precipitation upon dilution.[14] |
| pH Adjustment | Increases ionization of acidic/basic groups, enhancing water solubility. | Simple and effective for ionizable compounds. | This compound is weakly acidic (phenol); requires high pH for significant ionization, which is often not compatible with biological assays (pH 7.2-7.4). |
| Cyclodextrins (HP-β-CD) | Encapsulates the hydrophobic drug in a soluble complex.[9] | Low cytotoxicity, high solubilization capacity.[8] | Can extract cholesterol from cell membranes at high concentrations. Requires specific vehicle controls.[6] |
| Surfactants (e.g., Tween-80) | Form micelles that encapsulate the drug. | High solubilizing power. | Can disrupt cell membranes and interfere with protein function; generally higher cytotoxicity risk than cyclodextrins. |
| Serum Proteins (Albumin) | Hydrophobic binding pockets sequester the drug. | Biologically relevant, can be effective in serum-containing media. | Not applicable for serum-free assays. Can reduce the free concentration of the compound. |
Protocol: Screening for Optimal Solubilization Conditions
Objective: To empirically determine the best method for solubilizing this compound in your specific assay buffer.
Materials:
-
This compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your specific assay buffer or cell culture medium
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at ~600 nm (for scatter)
Procedure:
-
Prepare Stocks:
-
Compound Stock: Prepare a 20 mM stock of this compound in 100% DMSO.
-
HP-β-CD Stock: Prepare a 10% (w/v) solution of HP-β-CD in your assay buffer.
-
-
Set up Test Plate: In triplicate, prepare the following conditions in a 96-well plate. Add components in the order listed, mixing well after each addition.
Well Assay Buffer 10% HP-β-CD 20 mM Compound Stock Final [Cmpd] Final [DMSO] Final [HP-β-CD] A1-A3 198 µL - 2 µL 200 µM 1% 0% B1-B3 199 µL - 1 µL 100 µM 0.5% 0% C1-C3 98 µL 100 µL 2 µL 200 µM 1% 5% D1-D3 99 µL 100 µL 1 µL 100 µM 0.5% 5% E1-E3 200 µL - - 0 µM 0% 0% F1-F3 100 µL 100 µL - 0 µM 0% 5% -
Incubate & Read:
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1 hour.
-
Visually inspect each well for signs of precipitation (cloudiness, crystals).
-
Read the absorbance of the plate at 600 nm. An increase in absorbance indicates light scattering from insoluble particles.
-
-
Analyze: Compare the A600 readings. The condition with the lowest A600 reading (closest to the vehicle control wells E and F) and no visible precipitate is the most promising solubilization method for your target concentration.
References
-
4-Chlorophenol - Wikipedia. [Link]
-
4-Chloro-3-(chloromethyl)phenol | C7H6Cl2O | CID 18403786 - PubChem. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. [Link]
-
4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF - ResearchGate. [Link]
-
Full article: The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - Taylor & Francis Online. [Link]
-
Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. [Link]
-
Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - MDPI. [Link]
-
4-Chlorophenol - Solubility of Things. [Link]
-
DMSO - gChem. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
interference from isomers in the analysis of 4-(3-Chlorophenyl)phenol
Welcome to the dedicated support center for the analysis of 4-(3-Chlorophenyl)phenol. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges with isomeric interference during their experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of this compound, focusing on the primary challenge of interference from its structural isomers.
Q1: What are the most common isomers that interfere with the analysis of this compound?
A1: The most common interfering isomers are other monochlorinated positional isomers of phenylphenol. The primary analyte is this compound, where the chloro group is on the 3-position of one phenyl ring and the hydroxyl group is on the 4-position of the other. Interfering isomers include, but are not limited to:
-
4-(2-Chlorophenyl)phenol
-
4-(4-Chlorophenyl)phenol
-
3-(3-Chlorophenyl)phenol
-
2-(3-Chlorophenyl)phenol
These isomers often have very similar physicochemical properties, such as polarity and boiling point, making their separation a significant analytical challenge.
Q2: My chromatogram shows a broad or shouldered peak for my main analyte. Is this due to isomer interference?
A2: It is highly probable. Peak shouldering or broadening is a classic sign of co-elution, where two or more compounds are not fully separated by the chromatographic system. Given the structural similarity of chlorophenylphenol isomers, they are prime candidates for co-elution. However, other factors can also contribute to poor peak shape, including column degradation, improper mobile phase composition, or sample overload. A systematic troubleshooting approach is necessary to diagnose the root cause.
Q3: Which analytical technique is better for separating these isomers: HPLC or GC?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but the choice depends on the specific application and available instrumentation.
-
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is often the preferred method. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The subtle differences in polarity among the isomers can be exploited for separation.
-
GC is also a powerful technique, especially when coupled with a mass spectrometry (MS) detector. For GC analysis, the phenolic hydroxyl group often requires derivatization (e.g., silylation) to increase volatility and improve peak shape. The separation in GC is based on boiling points and interactions with the stationary phase.
For routine quality control, a well-developed HPLC-UV method is often more robust and straightforward. For complex mixtures or trace-level analysis, GC-MS may offer superior selectivity and sensitivity.
Part 2: Troubleshooting Guide for Isomer Interference
This guide provides a structured approach to resolving co-elution issues with this compound and its isomers, with a focus on RP-HPLC.
Issue: Poor Resolution Between this compound and an Isomeric Impurity
The primary goal is to increase the resolution (Rs) between the critical peak pair. A resolution value of ≥ 1.5 is generally considered baseline separation. The resolution is governed by three key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k').
The resolution equation is: Rs = (√N / 4) * (α - 1 / α) * (k' / 1 + k')
Our troubleshooting strategy will systematically address each of these factors.
Workflow for Troubleshooting Isomer Co-elution
Caption: Troubleshooting workflow for improving chromatographic resolution.
Step-by-Step Method Development Protocol
1. Initial Method Screening (Focus on Selectivity, α)
The most impactful changes for isomer separation come from altering selectivity. This is primarily achieved by changing the stationary phase chemistry.
-
Protocol:
-
Prepare a stock solution containing this compound and, if available, its key isomers.
-
Screen a minimum of three columns with different stationary phases.
-
Run a generic gradient from high aqueous to high organic content on each column.
-
Evaluate the resulting chromatograms for the best initial separation.
-
-
Data Comparison:
| Column Chemistry | Description | Potential Advantage for Isomers |
| Standard C18 | Alkyl chains bonded to silica. | Provides good hydrophobic retention. A standard starting point. |
| Phenyl-Hexyl | Phenyl rings in the stationary phase. | Offers π-π interactions, which can be highly selective for aromatic compounds like chlorophenylphenols. |
| Biphenyl | Biphenyl groups bonded to silica. | Provides enhanced π-π interactions and a different spatial arrangement compared to Phenyl-Hexyl, potentially altering elution order. |
| PFP (Pentafluorophenyl) | Fluorinated phenyl rings. | Offers multiple interaction modes (hydrophobic, π-π, dipole-dipole), which can be very effective for halogenated compounds. |
2. Mobile Phase Optimization (Fine-tuning Selectivity, α, and Retention, k')
Once the best column is selected, fine-tune the mobile phase.
-
Protocol:
-
Organic Modifier: Compare acetonitrile (ACN) and methanol (MeOH). ACN often provides sharper peaks, but MeOH can offer different selectivity due to its protic nature and hydrogen bonding capabilities.
-
Aqueous Phase pH: The pKa of phenols is typically around 10. Ensure the mobile phase pH is well below this (e.g., pH 3-4 using a formic acid or phosphate buffer) to keep the analyte in its neutral, more retained form. This also improves peak shape.
-
Isocratic vs. Gradient: If the initial gradient shows the isomers eluting closely, switch to an isocratic hold at a mobile phase composition that provides a retention factor (k') between 2 and 10 for the main peak. This allows for fine-tuning of the organic percentage to maximize resolution.
-
3. Optimizing Efficiency (N)
If selectivity is maximized but resolution is still insufficient, focus on improving column efficiency.
-
Protocol:
-
Flow Rate: Reduce the flow rate. This often increases efficiency (reduces plate height) but at the cost of longer run times.
-
Column Dimensions: Move to a longer column (e.g., 150 mm to 250 mm) to increase the number of theoretical plates. Alternatively, use a column packed with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm) for a significant boost in efficiency.
-
System Suitability Testing (SST)
To ensure your method is performing correctly on a day-to-day basis, a System Suitability Test is crucial. This is a set of checks that are performed before running the actual samples.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 1.5 between this compound and the closest eluting isomer. | Ensures baseline separation. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Confirms good peak shape. |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections of a standard. | Demonstrates precision of the system. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
Part 3: In-Depth Technical Explanations
The Role of π-π Interactions in Isomer Separation
Standard C18 columns separate primarily based on hydrophobicity. However, isomers of this compound have very similar hydrophobicities. This is why columns with phenyl-based stationary phases are often more effective. These phases allow for π-π interactions between the electron-rich phenyl rings of the stationary phase and the phenyl rings of the analytes. The position of the chlorine atom and the hydroxyl group on the analyte molecules subtly changes their electron distribution and steric profile, leading to differential π-π interactions and, consequently, chromatographic separation.
Derivatization in GC Analysis
For GC analysis, the polar -OH group of the phenol can cause peak tailing due to its interaction with active sites on the column or inlet liner. Derivatization is a chemical reaction that converts this polar group into a less polar, more volatile one. A common reaction is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This reduces peak tailing and improves thermal stability, leading to better chromatography.
Caption: GC derivatization workflow for phenolic compounds.
References
-
Title: Chemical Properties of Phenylphenols Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Gas chromatographic-mass spectrometric analysis of chlorophenols in water Source: Journal of Chromatography A URL: [Link]
-
Title: Resolution in Chromatography Source: Chromedia, an educational portal for chromatography URL: [Link]
-
Title: A Review of π-π Interactions in Reversed-Phase Liquid Chromatography Source: LCGC North America URL: [Link]
-
Title: Pentafluorophenyl (PFP) Stationary Phases for HPLC Source: Restek Corporation (Chromatography Products Manufacturer) URL: [Link]
-
Title: USP General Chapter <621> Chromatography Source: United States Pharmacopeia URL: [Link]
selecting the appropriate column for chromatographic separation of chlorophenylphenols
Welcome to our dedicated technical support center for the chromatographic separation of chlorophenylphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific analytical challenge. Here, we move beyond generic protocols to explain the scientific reasoning behind method development choices, ensuring you can build robust and reliable separation methods.
Frequently Asked Questions (FAQs)
Q1: I am starting method development for the separation of chlorophenylphenol isomers. Which chromatographic technique should I consider first, HPLC or GC?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of chlorophenylphenols. The choice between them depends on several factors including the volatility and thermal stability of your specific analytes, the complexity of your sample matrix, and the available instrumentation in your laboratory.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred starting point for many analysts due to its versatility and applicability to a wide range of compounds without the need for derivatization. Reversed-phase HPLC is particularly well-suited for separating chlorophenylphenols.
-
Gas Chromatography (GC): GC can offer excellent resolution for volatile and thermally stable compounds.[1] However, due to the polar phenolic hydroxyl group, chlorophenylphenols can exhibit poor peak shape and interact with active sites in the GC system.[2] Therefore, derivatization is often required to block the active hydrogen, increase volatility, and improve chromatographic performance.[3][4]
Q2: For HPLC analysis of chlorophenylphenols, what is the best column to start with?
For reversed-phase HPLC, a C18 (ODS) column is a common and excellent starting point for the separation of many organic molecules, including phenolic compounds.[3] However, for chlorophenylphenol isomers, which have very similar hydrophobicities, a standard C18 column may not provide adequate resolution. In such cases, exploring alternative stationary phase chemistries that offer different selectivity is crucial.
Here is a comparative overview of common stationary phases for chlorophenylphenol separation:
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for Chlorophenylphenols | Considerations |
| C18 (Octadecyl) | Hydrophobic interactions | Good general-purpose column, widely available. | May not resolve closely related isomers of chlorophenylphenols due to similar hydrophobicity. |
| C8 (Octyl) | Hydrophobic interactions (less than C18) | Can offer different selectivity compared to C18 for moderately polar compounds. Shorter carbon chains can provide better spatial selectivity for some isomers.[5] | Reduced retention compared to C18, which may be problematic for early eluting isomers.[3] |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π-π interactions | Highly recommended for aromatic isomers. The phenyl groups on the stationary phase can interact with the aromatic rings of chlorophenylphenols, providing unique selectivity that is often sufficient to resolve positional isomers.[3][6] | The choice of organic modifier (methanol vs. acetonitrile) can significantly impact the π-π interactions and thus the selectivity.[3] |
| Biphenyl | Hydrophobic & enhanced π-π interactions | Offers stronger π-π interactions than standard phenyl phases, leading to increased retention and potentially better resolution of aromatic and unsaturated compounds.[7] | Can be a good "second choice" when C18 and Phenyl columns fail to provide the desired separation. |
| Polar-Embedded (e.g., Amide, Carbamate) | Hydrophobic & polar interactions (hydrogen bonding) | Can provide alternative selectivity for polar analytes and are often compatible with highly aqueous mobile phases.[8] The embedded polar group can shield residual silanols, improving peak shape for acidic compounds like phenols.[9][10] | The specific chemistry of the embedded group will dictate the selectivity. |
Expert Recommendation: Start with a C18 column to establish initial retention characteristics. If isomer co-elution is observed, a Phenyl-Hexyl column is a logical next step due to the high probability of resolving aromatic positional isomers through π-π interactions.
Troubleshooting Guide
Q3: I am observing significant peak tailing for my chlorophenylphenol peaks in HPLC. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing acidic compounds like phenols. It is often caused by secondary interactions between the analyte and the stationary phase.
Caption: Causes of Peak Tailing for Phenolic Compounds.
Likely Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can be deprotonated and negatively charged, especially at higher pH. The acidic proton of the chlorophenylphenol's hydroxyl group can interact with these ionized silanols, leading to peak tailing.
-
Solution 1: Lower the Mobile Phase pH: By adding an acidifier like formic acid or phosphoric acid to your mobile phase to achieve a pH of around 2.5-3, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are typically "end-capped," where the residual silanols are chemically bonded with a small silylating agent to make them inert. Ensure you are using a high-quality, end-capped column.
-
Solution 3: Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain which can shield the residual silanols from interacting with the analyte.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol or a mixture of acetonitrile and isopropanol). If the problem persists, consider replacing the column. Using a guard column is a good preventative measure.[4]
-
Q4: I have decided to use Gas Chromatography. What are the key considerations for derivatizing chlorophenylphenols?
Derivatization is a critical step for the successful GC analysis of chlorophenylphenols. The primary goal is to replace the active hydrogen of the hydroxyl group with a non-polar group. This increases the volatility and thermal stability of the analyte and reduces interactions with the GC system.[4] Silylation is a common and effective derivatization technique for phenols.[3]
Caption: A typical silylation workflow for GC analysis.
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is highly effective for derivatizing phenols.[11][12] It is often used with a catalyst like TMCS (Trimethylchlorosilane) to enhance its reactivity.
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that produces volatile byproducts, which can be advantageous for trace analysis.
Step-by-Step Silylation Protocol:
-
Sample Preparation: Ensure your sample extract is completely dry, as silylating reagents are sensitive to moisture. Water will react with the reagent, reducing its efficiency and potentially creating interfering peaks.
-
Reagent Addition: To your dried sample residue, add a suitable volume (e.g., 50-100 µL) of a silylating agent mixture, such as BSTFA + 1% TMCS, dissolved in an aprotic solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Troubleshooting Derivatization:
-
Incomplete Derivatization (shows up as tailing or broad peaks): This can be due to the presence of moisture, insufficient reagent, or inadequate reaction time/temperature. Ensure your sample is dry and consider optimizing the reaction conditions.
-
Reagent Artifacts: Excess derivatizing reagent or byproducts can sometimes interfere with the chromatogram. If this is an issue, a gentle stream of nitrogen can be used to evaporate some of the excess reagent before injection.
Q5: My GC analysis of derivatized chlorophenylphenols is showing poor reproducibility in retention times and peak areas. What should I investigate?
Inconsistent results in GC are often related to issues in the injection port, the column, or the carrier gas flow.
Troubleshooting GC Reproducibility:
-
Inlet Contamination: The inlet is a common site for the accumulation of non-volatile residues from the sample matrix. This can lead to analyte degradation and adsorption, causing poor reproducibility.
-
Solution: Regularly replace the inlet liner and septum. Using a liner with glass wool can help trap non-volatile matrix components.
-
-
Column Bleed and Contamination: Over time, the stationary phase of the column can degrade (bleed) at high temperatures, or non-volatile compounds can accumulate at the head of the column.
-
Solution: Condition the column according to the manufacturer's instructions. If contamination is suspected at the inlet side of the column, you can sometimes restore performance by trimming a small section (e.g., 10-15 cm) from the front of the column.
-
-
Leaks in the System: Leaks in the carrier gas flow path can lead to fluctuations in flow rate and pressure, causing retention time shifts.
-
Solution: Use an electronic leak detector to check for leaks at all fittings, especially at the injector, detector, and column connections.
-
-
Inconsistent Derivatization: If the derivatization reaction is not consistently going to completion, you will see variability in your results.
-
Solution: Re-evaluate your derivatization protocol for consistency. Ensure accurate and precise addition of reagents and consistent reaction times and temperatures.
-
Regulatory and Procedural Compliance
Q6: Are there any official methods or guidelines I should be aware of for the analysis of chlorophenylphenols?
Yes, several regulatory bodies and pharmacopoeias provide guidance on the analysis of phenolic compounds and on the validation of analytical methods.
-
U.S. Environmental Protection Agency (EPA): The EPA has several methods for the analysis of phenols in environmental samples. For example, EPA Method 8041A describes the gas chromatographic analysis of phenols.[1]
-
United States Pharmacopeia (USP): While there may not be a specific monograph for every chlorophenylphenol, the USP provides essential general chapters on chromatographic methods and method validation.
-
USP General Chapter <621> Chromatography: This chapter provides guidelines on system suitability, which is a set of tests to ensure that the chromatographic system is performing as expected.[13][14] System suitability parameters often include resolution, tailing factor, and reproducibility of injections.[15]
-
USP General Chapter <1225> Validation of Compendial Procedures: This chapter outlines the characteristics that should be considered for the validation of analytical methods, including accuracy, precision, specificity, linearity, and range.[16][17][18] Adhering to these principles ensures that your method is suitable for its intended purpose.
-
USP General Chapter <1086> Impurities in Drug Substances and Drug Products: This chapter provides a framework for the identification, qualification, and control of impurities in pharmaceutical products.[16][19]
-
By following the principles outlined in these official sources, you can ensure that your analytical methods for chlorophenylphenols are robust, reliable, and compliant with regulatory expectations.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- United States Pharmacopeia.
- Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. Ministerio de Agricultura y Ganadería.
- Zhang, Z., & El-Shourbagy, T. A. (2006). Adsorption of phenolic compounds from aqueous solutions by a water-compatible hypercrosslinked polymeric adsorbent.
- United States Pharmacopeia.
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
- Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: A new HPLC method using a reversed phase C8 column and pyridine-containing mobile phases. Marine Ecology Progress Series, 195, 29-45.
- Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.
-
Restek. (n.d.). GC Troubleshooting. Retrieved from [Link]
- Agilent Technologies. (2007).
- Ofni Systems. (n.d.).
- O'Sullivan, G., & O'Mahony, J. (2016). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC North America, 34(10), 820-830.
- U.S. Pharmacopeia.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of the absolute matrix effect and its potential application for the selection of an appropriate internal standard. Analytical chemistry, 75(13), 3019–3030.
- Thermo Fisher Scientific. (n.d.). Column care guide and general method development information for Thermo Scientific phenyl columns.
- U.S. Pharmacopeia. (2014). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Kyriakoudi, A., & Tsiaka, T. (2023).
- Leppänen, K., & Holmbom, B. (2011).
- Chromatography Forum. (2019).
- Proestos, C., & Komaitis, M. (2006). Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC coupled to diode array detector (DAD) and GC-MS after silylation. Methods in molecular biology (Clifton, N.J.), 335, 103–115.
- Welch Materials, Inc. (2024).
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2007).
- Hajšlová, J., Holadová, K., Kocourek, V., Poustka, J., Godula, M., Cuhra, P., & Kempný, M. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Dolan, J. W. (2007). The Perfect Method, V: Changing Column Selectivity. LCGC North America, 25(10), 1060-1066.
- Markham, K. R. (1982).
- U.S. Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
- Waters Corporation. (2025).
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Dong, M. W. (2024). Are You Sure You Understand USP <621>?
- Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
- MAC-MOD Analytical. (n.d.). Phenyl-Hexyl - HPLC.
- Wouters, B., & Schoenmakers, P. J. (2012). Improving HPLC Separation of Polyphenols. LCGC Europe, 25(6), 324-331.
- Ramírez-Zamora, R. M., Durán-de-Bazúa, C., & Bazúa-Rueda, E. R. (2002). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Journal of the Mexican Chemical Society, 46(4), 303-308.
- Guo, Z., Wang, H., & Zhang, Y. (2006). Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives. Journal of pharmaceutical and biomedical analysis, 41(1), 310–314.
- United States Pharmacopeia.
- An, J., & Schug, K. A. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical methods in chemistry, 2016, 4135934.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- Agilent Technologies. (n.d.).
- BA Sciences. (n.d.).
- Sacher, F., Raue, B., & Brauch, H. J. (2000). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. Fresenius' journal of analytical chemistry, 366(4), 323-332.
- Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
- Slideshare. (n.d.).
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Validation & Comparative
A Comparative Toxicological Guide to 4-(3-Chlorophenyl)phenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide is structured to empower researchers by not only postulating the potential toxicities but also by providing detailed experimental protocols for key toxicological endpoints. By understanding the methodologies for assessing cytotoxicity, genotoxicity, and endocrine disruption, researchers will be equipped to conduct their own comparative studies and contribute valuable data to this under-researched area.
Introduction: The Chemical Landscape of Chlorinated Phenylphenols
4-(3-Chlorophenyl)phenol and its isomers belong to a class of compounds known as chlorinated biphenylols or hydroxylated polychlorinated biphenyls (OH-PCBs). Their structure, characterized by two phenyl rings linked together with hydroxyl and chloro-substituents, positions them as compounds of interest in toxicology. The position of the chlorine atom and the hydroxyl group on the biphenyl structure can significantly influence the molecule's physicochemical properties and, consequently, its biological activity and toxicity.
The rationale for this comparative guide stems from the well-documented toxicity of related compounds. Chlorophenols are known to be toxic to aquatic life and can cause a range of adverse health effects in humans, including histopathological changes, mutagenicity, and carcinogenicity[1]. They are known to be harmful as they can easily penetrate the skin and epithelial tissues[1]. Exposure to chlorophenols has been associated with serious health issues, including an increased risk of cancer and disruptions to the immune system[1]. Given these precedents, a detailed toxicological comparison of the (3-Chlorophenyl)phenol isomers is critical for risk assessment and in the development of safer chemical entities.
Postulated Comparative Toxicity: An Isomer-Specific Analysis
In the absence of direct experimental data, we can infer potential toxicological differences between the isomers based on established structure-activity relationships (SAR) for halogenated aromatic compounds.
Acute Toxicity
The acute toxicity of phenolic compounds is often influenced by their lipophilicity and their ability to disrupt cell membranes and uncouple oxidative phosphorylation[1]. The position of the chlorine atom will affect the molecule's polarity and steric hindrance, which in turn will influence its interaction with biological membranes and macromolecules. It is plausible that the isomer with the greatest lipophilicity will exhibit the highest acute toxicity.
Cytotoxicity
Cytotoxicity of chlorophenols is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular proteins and DNA[1]. The position of the hydroxyl and chloro groups can influence the compound's redox potential and its susceptibility to metabolic activation into more reactive quinone-type species.
Genotoxicity
Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint in toxicological assessment. For chlorophenols, genotoxicity can arise from direct interaction with DNA or through the action of reactive metabolites[1]. The Ames test is a widely used primary screening assay for mutagenicity.
Endocrine Disruption
Many phenolic compounds are known endocrine disruptors due to their structural similarity to endogenous hormones, particularly estrogens[1]. They can bind to estrogen receptors, either mimicking (agonist) or blocking (antagonist) the action of natural hormones. The specific geometry of the (3-Chlorophenyl)phenol isomers will dictate their binding affinity to the estrogen receptor's ligand-binding pocket.
Experimental Protocols for Comparative Toxicity Assessment
To facilitate direct comparison of these isomers, the following validated experimental protocols are provided.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected cell line (e.g., HepG2 for liver toxicity, MCF-7 for estrogen-responsive breast cancer) in appropriate culture medium and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final concentrations. Replace the culture medium with medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each isomer.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. It assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.
Workflow for the Ames Test
Caption: Workflow for assessing estrogen receptor binding affinity.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare a source of estrogen receptors, such as recombinant human ERα or ERβ, or cytosol from estrogen-responsive tissues (e.g., rat uterus).
-
Competitive Binding: Incubate a fixed concentration of radiolabeled 17β-estradiol with the receptor preparation in the presence of increasing concentrations of the unlabeled test isomers.
-
Separation: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The position of the chlorine atom on the phenyl ring is expected to significantly influence the toxicological profile of the (3-Chlorophenyl)phenol isomers.
-
Steric Hindrance: A chlorine atom at the ortho position (2-isomer) may sterically hinder the interaction of the hydroxyl group with its biological targets, potentially reducing its toxicity compared to the meta (3-isomer) and para (4-isomer) counterparts.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom will affect the acidity of the phenolic hydroxyl group and the electron density of the aromatic rings. These electronic modifications can alter the compound's reactivity and its ability to participate in hydrogen bonding and other intermolecular interactions.
-
Metabolism: The position of the chlorine atom will influence the regioselectivity of metabolic enzymes, such as cytochrome P450s. This can lead to the formation of different metabolites with varying degrees of toxicity. For example, hydroxylation at different positions can lead to the formation of catechols or hydroquinones, which can undergo redox cycling and generate oxidative stress.
Conclusion and Future Directions
While this guide provides a framework for understanding the potential comparative toxicity of this compound and its isomers, it underscores the critical need for experimental data. The provided protocols offer a starting point for researchers to generate the necessary data to perform a robust comparative toxicological assessment.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head toxicological studies of the three isomers using the assays described in this guide.
-
Metabolite Identification: Identifying the major metabolites of each isomer to understand the role of metabolism in their toxicity.
-
In Vivo Studies: Validating the in vitro findings with in vivo studies in relevant animal models to assess systemic toxicity and long-term health effects.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the experimental data to predict the toxicity of other related chlorinated phenylphenols.
By systematically investigating the toxicity of these compounds, the scientific community can better assess their risks to human health and the environment and inform the development of safer alternatives.
References
-
Michałowicz, J., & Duda, W. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(23), 8847. [Link]
Sources
A Comparative Guide to the Estrogenic Activity of Chlorophenylphenols for Drug Development Professionals
This guide provides an in-depth comparison of the estrogenic activity of different chlorophenylphenol isomers, specifically 2-chlorophenylphenol (2-CPP), 3-chlorophenylphenol (3-CPP), and 4-chlorophenylphenol (4-CPP). As researchers and drug development professionals, understanding the potential endocrine-disrupting effects of phenolic compounds is critical for safety assessment and the development of safer alternatives. This document synthesizes available experimental data and established structure-activity relationships to provide a clear comparison of these compounds.
The Molecular Basis of Estrogenic Activity
Xenoestrogens, or environmental estrogens, are exogenous compounds that mimic the effects of endogenous estrogens, like 17β-estradiol, by binding to estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene expression. This signaling cascade can influence various physiological processes, including cell proliferation, differentiation, and reproduction.
The estrogenic activity of a compound is therefore determined by its ability to bind to ERs and elicit a downstream transcriptional response. The structural features of a molecule, such as the presence of a phenolic hydroxyl group and the overall molecular shape and hydrophobicity, play a crucial role in its binding affinity for the ER.
Comparative Estrogenic Potency: A Structure-Activity Relationship Perspective
Direct comparative experimental data for the estrogenic activity of 2-CPP, 3-CPP, and 4-CPP in a single study is limited in the current body of scientific literature. However, well-established structure-activity relationships (SARs) for phenolic compounds allow for a robust inference of their relative potencies.
A key determinant of estrogenic activity in phenolic compounds is the position of substituents on the phenol ring. Studies on a wide range of alkylphenols have demonstrated a clear positional effect on estrogenicity, with the order of potency being para > meta > ortho . This is attributed to the steric hindrance imposed by substituents in the ortho position, which can interfere with the binding of the phenolic hydroxyl group to the active site of the estrogen receptor. The para position, being the most distant from the hydroxyl group, generally allows for optimal interaction with the receptor.
Based on this principle, the predicted order of estrogenic activity for the chlorophenylphenol isomers is:
4-Chlorophenylphenol (4-CPP) > 3-Chlorophenylphenol (3-CPP) > 2-Chlorophenylphenol (2-CPP)
This prediction is supported by findings from studies on various phenolic additives, which indicate that an unhindered phenolic hydroxyl group at the para position is a major criterion for estrogenic activity[1].
Quantitative Data on Estrogenic Activity
While a direct comparative study is lacking, data from various sources using different in vitro assays provide quantitative insights into the estrogenic potential of some chlorophenylphenols and related compounds. It is important to note that EC50 values can vary between different assays and experimental conditions.
| Compound | Assay Type | EC50 (M) | Relative Estrogenic Potency (REP) vs. 17β-Estradiol | Reference |
| 4-Chlorophenol (4-CP) | Yeast Estrogen Screen (YES) | 1.0 x 10-5 | 1.5 x 10-6 | [2] |
| 2,4-Dichlorophenol (DCP) | Vitellogenin induction in male goldfish | 7.96 x 10-5 | 9.80 x 10-4 (vs. 4-t-octylphenol) | [3] |
| Bisphenol A (BPA) | Yeast Estrogen Screen (YES) | 7.8 x 10-5 M | - | [2] |
| 17β-Estradiol (E2) | Yeast Estrogen Screen (YES) | 1.5 x 10-8 M | 1 | [2] |
Note: The REP for 2,4-Dichlorophenol is relative to 4-t-octylphenol, not 17β-Estradiol, as reported in the specific study.
Molecular Mechanism of Action: Estrogen Receptor Signaling Pathway
The estrogenic activity of chlorophenylphenols is mediated through their interaction with the estrogen receptor signaling pathway. The following diagram illustrates the canonical pathway:
Caption: Estrogen receptor signaling pathway activated by a xenoestrogen.
Experimental Protocols for Assessing Estrogenic Activity
Several in vitro assays are widely used to determine the estrogenic activity of chemical compounds. These assays are crucial for screening potential endocrine disruptors and understanding their mechanisms of action.
Yeast Two-Hybrid (Y2H) Assay
The Yeast Two-Hybrid (Y2H) assay is a powerful genetic method used to detect protein-protein interactions, and it has been adapted to screen for compounds that bind to nuclear receptors like the estrogen receptor.
Principle: The assay is based on the reconstitution of a functional transcription factor. The estrogen receptor's ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator protein that interacts with the ER in a ligand-dependent manner is fused to an activation domain (AD). When an estrogenic compound is present, it binds to the ER-LBD, causing a conformational change that promotes the interaction with the coactivator-AD fusion protein. This brings the DBD and AD into close proximity, activating the transcription of a reporter gene (e.g., lacZ, which produces a colorimetric signal, or a selectable marker like HIS3).
Caption: Workflow of the Yeast Two-Hybrid (Y2H) assay for estrogenicity.
Step-by-Step Methodology:
-
Plasmid Construction: Clone the ligand-binding domain (LBD) of the human estrogen receptor (ERα or ERβ) into a "bait" vector containing a DNA-binding domain (DBD) (e.g., GAL4-DBD). Clone a coactivator protein known to interact with the ER (e.g., SRC-1) into a "prey" vector containing a transcriptional activation domain (AD) (e.g., GAL4-AD).
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with both the bait and prey plasmids.
-
Culture and Exposure: Grow the transformed yeast cells in a selective medium. Expose the cells to a range of concentrations of the test compound (e.g., 2-CPP, 3-CPP, 4-CPP) and a positive control (17β-estradiol).
-
Reporter Gene Assay: After an incubation period, measure the activity of the reporter gene. For a lacZ reporter, this can be done using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).
-
Data Analysis: Calculate the estrogenic activity relative to the positive control and determine the EC50 value (the concentration that produces 50% of the maximal response).
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, which expresses endogenous ERα. Estrogenic compounds stimulate the proliferation of these cells.
Principle: MCF-7 cells are cultured in a medium stripped of estrogens to induce a quiescent state. The addition of estrogenic compounds will bind to the ER and trigger a signaling cascade that promotes cell cycle progression and proliferation. The extent of cell proliferation is proportional to the estrogenic potency of the compound.
Caption: Workflow of the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain MCF-7 cells in a standard growth medium. Prior to the assay, switch the cells to an estrogen-deprived medium (e.g., phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for several days to synchronize the cells and minimize basal proliferation.
-
Seeding: Seed the cells into 96-well plates at a low density.
-
Treatment: After allowing the cells to attach, replace the medium with fresh estrogen-deprived medium containing various concentrations of the chlorophenylphenols, a positive control (17β-estradiol), and a negative control (vehicle).
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: At the end of the incubation period, fix the cells and stain them with a dye that binds to cellular components, such as crystal violet. After washing and drying, the incorporated dye is solubilized, and the absorbance is measured using a spectrophotometer. Alternatively, other proliferation assays like the MTT or SRB assay can be used.
-
Data Analysis: Construct dose-response curves and calculate the EC50 and the relative proliferative effect (RPE) compared to 17β-estradiol.
Estrogen Receptor (ER) Reporter Gene Assay
Reporter gene assays are a common and sensitive method to quantify the transcriptional activity induced by compounds that bind to the estrogen receptor.
Principle: A host cell line (e.g., HEK293, HeLa, or MCF-7) is transiently or stably transfected with two plasmids: an expression vector for the human estrogen receptor (ERα or ERβ) and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing multiple copies of an estrogen response element (ERE). When an estrogenic compound enters the cell and binds to the ER, the activated ER-ligand complex binds to the EREs and drives the expression of the reporter gene. The amount of reporter protein produced is then quantified and is directly proportional to the estrogenic activity of the compound.
Caption: Workflow of an Estrogen Receptor (ER) Reporter Gene Assay.
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect a suitable cell line with an ER expression vector and an ERE-driven reporter plasmid. For normalization of transfection efficiency, a third plasmid expressing a different reporter under a constitutive promoter (e.g., Renilla luciferase) can be included.
-
Cell Plating and Treatment: Plate the transfected cells in 96-well plates and expose them to various concentrations of the test compounds and controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein. For a luciferase reporter, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Normalize the experimental reporter signal to the control reporter signal to account for variations in transfection efficiency and cell number. Generate dose-response curves and determine the EC50 values.
Conclusion
References
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
-
Kitamura, S., Suzuki, T., Sanoh, S., Kohta, R., Jinno, N., Sugihara, K., ... & Ohta, S. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological sciences, 84(2), 249-259. [Link]
-
Nishikawa, J., Saito, K., Goto, J., Dakeyama, F., Matsuo, M., & Nishihara, T. (1999). New screening methods for chemicals with hormonal activities using interaction of nuclear hormone receptor with coactivator. Toxicology and applied pharmacology, 154(1), 76-83. [Link]
-
Li, D., Zhang, L., Gibson, M., & Liu, Z. (2012). An evaluation of the combined effects of phenolic endocrine disruptors on vitellogenin induction in goldfish Carassius auratus. Ecotoxicology and environmental safety, 80, 298-303. [Link]
-
Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103(Suppl 7), 113–122. [Link]
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Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological sciences, 48(1), 55-66. [Link]
-
Berthold Technologies. (n.d.). Reporter gene assays. [Link]
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Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., & Sheehan, D. M. (2001). Structure− activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280-294. [Link]
-
Chen, L., & Choo, Y. (2000). Yeast two-hybrid. In Protein-protein interactions (pp. 139-158). Humana Press. [Link]
-
Bistan, M., Podgorelec, M., & Tišler, T. (2010). Yeast estrogen screen assay as a tool for detecting estrogenic activity in water bodies. Acta Chimica Slovenica, 57(1), 18-25. [Link]
-
Payne, J., Rajapakse, N., Wilkins, M., & Kortenkamp, A. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of the total environment, 248(2-3), 51–62. [Link]
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A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 4-(3-Chlorophenyl)phenol
As a potential genotoxic impurity (PGI) or a key intermediate in pharmaceutical synthesis, the accurate quantification of 4-(3-Chlorophenyl)phenol at trace levels is a critical quality control step. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a preferred analytical technique due to its inherent selectivity and sensitivity.[1][2] However, the reliability of any quantitative data hinges on a rigorously validated analytical method.
This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides a comprehensive framework for the validation of a GC-MS method for this compound.[3][4] We will explore two primary analytical strategies—direct analysis versus analysis following derivatization—and compare their performance across key validation parameters. This comparative approach is designed to equip researchers and drug development professionals with the insights needed to select and validate the most appropriate method for their specific application.
The Analytical Challenge: Why GC-MS and Why the Comparison?
This compound is a polar, phenolic compound. Its polarity, stemming from the hydroxyl (-OH) group, presents a challenge for direct GC analysis. Polar analytes can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced sensitivity, and lower reproducibility.[5]
This leads to a critical decision point in method development:
-
Direct Injection Approach: Optimize the GC system (e.g., using a highly inert column) to analyze the phenol directly. This method is faster and simpler but may compromise on sensitivity and peak integrity.
-
Derivatization Approach: Chemically modify the analyte to make it more suitable for GC analysis. Derivatization masks the polar hydroxyl group, converting the analyte into a less polar, more volatile, and more thermally stable compound.[6][7] This typically involves an extra sample preparation step but can significantly enhance chromatographic performance.[5][8]
This guide will validate and compare both methodologies to provide a clear, data-driven recommendation.
Method Validation Workflow: A Holistic View
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[9] The process involves a series of experiments designed to assess the method's performance characteristics.
Caption: Overall GC-MS Method Validation Workflow.
Part 1: The Derivatization Strategy - Enhanced Performance
The most common derivatization technique for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[7] Another effective method is acetylation using acetic anhydride.[10] For this guide, we will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Caption: Experimental Workflow for Derivatization Approach.
Experimental Protocol: Silylation of this compound
-
Standard/Sample Preparation: Accurately weigh the sample and dissolve in a suitable aprotic solvent (e.g., Dichloromethane, Toluene) to achieve the target concentration.
-
Evaporation: Transfer a 1.0 mL aliquot to a vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is crucial for the silylation reaction to proceed to completion.
-
Derivatization: Add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst) to the dry residue.
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Illustrative)
| Parameter | Setting | Rationale |
| GC Column | Low-bleed, non-polar column (e.g., 5% Phenyl Polysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for a wide range of semi-volatile compounds, including TMS-derivatives.[11] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the higher-boiling TMS-derivative without causing thermal degradation. |
| Injection Mode | Splitless (1 min) | Maximizes the transfer of analyte onto the column, essential for trace analysis.[11] |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | Provides good separation from potential impurities and ensures the elution of the derivatized analyte. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. |
| Quantifier Ion | To be determined from the mass spectrum of the TMS-derivative (likely the molecular ion, M+). | The most abundant and specific ion is chosen for quantification to maximize the signal-to-noise ratio. |
| Qualifier Ions | To be determined (2-3 additional characteristic ions). | Used for identity confirmation; their ratios must be consistent between standards and samples. |
Part 2: The Direct Injection Strategy - A Simpler Alternative
This approach bypasses the derivatization step, offering a significant saving in time and materials. However, its success is highly dependent on the inertness of the GC system.
Caption: Experimental Workflow for Direct Injection Approach.
Experimental Protocol: Direct Injection
-
Standard/Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) to achieve the target concentration.
-
Analysis: Inject 1 µL of the solution directly into the GC-MS system.
GC-MS Parameters (Illustrative)
The key difference in parameters will be the choice of GC column and potentially a lower oven temperature program, as the underivatized phenol is more volatile than its TMS derivative.
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity column with wax-type phase (e.g., Polyethylene Glycol) or highly inert 5% Phenyl column | A more polar column can sometimes improve the peak shape of polar analytes. An ultra-inert column is essential to minimize tailing. |
| Inlet Temperature | 250 °C | Sufficient for vaporization of the underivatized phenol while minimizing potential inlet degradation. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A lower starting and final temperature is suitable for the more volatile free phenol. |
| Other Parameters | Same as Derivatization Method | MS conditions and acquisition mode would remain the same, though the specific SIM ions would differ. |
Part 3: Validation Parameters - Head-to-Head Comparison
The validation of an analytical method must demonstrate its suitability for the intended purpose by assessing key performance characteristics as defined by ICH Q2(R1).[3][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[12][13]
-
Protocol: Analyze a blank solvent, a placebo (matrix without analyte), and a sample spiked with the analyte and known potential impurities.
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo chromatograms. The method should be able to separate the analyte from known impurities.[14]
| Performance Metric | Derivatization Method | Direct Injection Method |
| Peak Shape | Symmetrical, Gaussian peak. Tailing factor < 1.2. | Potential for peak tailing. Tailing factor may be > 1.5, indicating interaction with active sites. |
| Interference Resolution | Excellent. The shift in retention time post-derivatization often moves the analyte away from early-eluting, more polar interferences. | Moderate. Co-elution with other polar impurities is a higher risk. |
| MS Confirmation | Highly specific due to characteristic fragmentation of the TMS-derivative. The presence and correct ratio of quantifier and qualifier ions provide definitive identification.[15] | Specific. The mass spectrum of the native phenol is unique, but in-source fragmentation can sometimes be less stable for polar compounds compared to their derivatized forms. |
Linearity and Range
Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range.[12][16]
-
Protocol: Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[14] The y-intercept should be insignificant compared to the response at the lowest level.
| Performance Metric | Derivatization Method | Direct Injection Method |
| Correlation Coefficient (r²) | Typically > 0.999 | May achieve > 0.999, but can be lower if peak tailing affects integration consistency at lower levels. |
| Range (Illustrative) | 0.1 µg/mL to 10 µg/mL | 0.5 µg/mL to 10 µg/mL |
| Data Quality | High consistency across the range due to stable chromatography. Residual plot shows random distribution of points around zero. | Potential for non-linearity at the lower end of the range due to analyte adsorption, which is a non-linear process. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[12][16]
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a low-concentration standard (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).
| Performance Metric | Derivatization Method | Direct Injection Method |
| LOD (Illustrative) | 0.03 µg/mL (S/N ≥ 3) | 0.15 µg/mL (S/N ≥ 3) |
| LOQ (Illustrative) | 0.1 µg/mL (S/N ≥ 10) | 0.5 µg/mL (S/N ≥ 10) |
| Rationale for Result | The improved peak shape (sharper, taller peaks) and reduced chromatographic noise from derivatization directly lead to a better S/N ratio and lower limits. | Peak tailing reduces the peak height and increases the width, worsening the S/N ratio and leading to higher (poorer) detection and quantitation limits. |
Accuracy
Accuracy expresses the closeness of the method's results to the true value.[13] It is typically assessed via recovery studies.
-
Protocol: Analyze a minimum of nine determinations over at least three concentration levels (e.g., LOQ, 100%, 150%). This is done by spiking the analyte into a placebo matrix.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an impurity assay.[14]
| Performance Metric | Derivatization Method | Direct Injection Method |
| Mean Recovery (Low) | 99.5% | 95.2% |
| Mean Recovery (Mid) | 100.8% | 98.5% |
| Mean Recovery (High) | 101.2% | 101.5% |
| Overall Mean Recovery | 100.5% | 98.4% |
| Rationale for Result | Consistent and complete derivatization and excellent chromatography lead to high and consistent recovery across the range. | Lower recovery at low concentrations can occur due to irreversible adsorption of the polar analyte onto active sites in the GC system. |
Precision
Precision measures the degree of scatter between a series of measurements from the same sample. It is evaluated at two levels: repeatability and intermediate precision.[12]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze replicate samples (n=6) at one concentration (e.g., 100%) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed a pre-defined limit (e.g., < 5% for impurities).[14]
| Performance Metric | Derivatization Method | Direct Injection Method |
| Repeatability (RSD%) | 1.5% | 4.8% |
| Intermediate Precision (RSD%) | 2.1% | 7.5% |
| Rationale for Result | The robust and inert nature of the derivatized analyte provides highly reproducible chromatography, leading to low variability. | Inconsistent interactions with active sites can lead to variations in peak area and retention time, resulting in higher RSD values. |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol: Introduce small variations to critical method parameters one at a time (e.g., GC oven temperature ±2°C, flow rate ±5%, derivatization time ±5 min).
-
Acceptance Criteria: The results (e.g., peak area, retention time) should remain within the system suitability criteria.
| Performance Metric | Derivatization Method | Direct Injection Method |
| Susceptibility to Variation | Highly robust. The method is less sensitive to minor changes in flow or temperature due to the stable nature of the derivative. | Less robust. Small changes in flow rate or temperature can significantly affect peak shape and retention time due to the polar nature of the analyte. |
| Critical Parameter | Ensuring complete dryness before derivatization. | The inertness of the GC inlet liner and column is paramount. Performance can degrade quickly if the system becomes active. |
Conclusion and Recommendation
This comparative validation guide demonstrates that while a direct injection GC-MS method for this compound is feasible and faster, the derivatization approach is unequivocally superior for trace-level analysis.
| Parameter | Derivatization Method | Direct Injection Method | Recommendation for Trace Analysis |
| Specificity/Peak Shape | Excellent | Fair | Derivatization |
| Sensitivity (LOQ) | Excellent | Poor | Derivatization |
| Accuracy | Excellent | Good | Derivatization |
| Precision | Excellent | Fair | Derivatization |
| Robustness | Excellent | Fair | Derivatization |
| Speed/Simplicity | Good | Excellent | Direct Injection (if sensitivity permits) |
Final Recommendation: For applications requiring high sensitivity, accuracy, and reproducibility, such as the quantification of trace-level genotoxic impurities in pharmaceutical products, the derivatization-based GC-MS method is the authoritative choice. The initial investment in developing the derivatization step is far outweighed by the long-term reliability, robustness, and superior data quality of the method. The direct injection method may be considered for screening purposes or for applications where trace-level sensitivity is not a primary concern.
References
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A Comparative Guide to the Degradation Pathways of Chlorinated Phenols
Introduction
Chlorinated phenols (CPs) are a class of persistent organic pollutants characterized by a benzene ring substituted with at least one hydroxyl group and one chlorine atom.[1][2] Their widespread use as pesticides, herbicides, and wood preservatives, as well as their formation as byproducts in industrial processes like paper bleaching and water disinfection, has led to significant environmental contamination.[1][2][3] Due to their high toxicity, carcinogenicity, and resistance to natural degradation, CPs pose a considerable threat to ecosystems and human health.[1][2][3][4][5] The transformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity.[3][4][5] Effective remediation strategies are therefore crucial for mitigating the environmental impact of these hazardous compounds.
This guide provides a comparative analysis of the primary degradation pathways for chlorinated phenols, offering researchers, scientists, and environmental professionals a comprehensive overview of the mechanisms, efficiencies, and practical considerations of each method. We will delve into microbial degradation, advanced oxidation processes (AOPs), and photocatalysis, supported by experimental data and detailed protocols.
Microbial Degradation: Nature's Approach to Decontamination
Microbial degradation harnesses the metabolic capabilities of microorganisms to break down chlorinated phenols into less harmful substances. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct degradation pathways.
Aerobic Degradation
Under aerobic conditions, bacteria typically initiate the degradation of CPs through hydroxylation, where a hydroxyl group is added to the aromatic ring. For lower chlorinated phenols, monooxygenases often catalyze the initial attack, forming chlorocatechols.[6][7] In contrast, the degradation of more highly chlorinated phenols, like pentachlorophenol (PCP), often proceeds through the formation of chlorohydroquinones.[6][7] Following these initial steps, the aromatic ring is cleaved, and the chlorine atoms are subsequently removed.
Key Genera Involved: Pseudomonas, Sphingomonas, Mycobacterium, and Alcaligenes are among the well-studied bacterial genera capable of degrading various chlorophenols.[6][8]
Anaerobic Degradation
In the absence of oxygen, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[6][7][9] This process is particularly effective for highly chlorinated phenols, as the removal of chlorine substituents generally decreases the compound's toxicity and increases its susceptibility to further degradation.[9] The dechlorination process often starts at the ortho position relative to the hydroxyl group, followed by meta and para positions.[10][11][12] The resulting phenol or lower chlorinated phenols can then be mineralized to methane and carbon dioxide by other members of the anaerobic microbial community.[6][13]
Key Genera Involved: Desulfitobacterium is a key genus known for its ability to carry out reductive dechlorination of a wide range of chlorophenols.[6]
Visualizing Microbial Degradation Pathways
Caption: Generalized microbial degradation pathways for chlorinated phenols under aerobic and anaerobic conditions.
Advanced Oxidation Processes (AOPs): Harnessing Reactive Oxygen Species
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH).[14][15] These radicals can oxidize a wide array of organic pollutants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions.[15][16]
Fenton and Electro-Fenton Processes
The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals.[17] The electro-Fenton process enhances this by electrochemically generating H₂O₂ and regenerating Fe²⁺ from Fe³⁺, making it a more sustainable approach. These methods are highly effective for degrading various chlorophenols.[18][19]
Ozonation
Ozone (O₃) is a powerful oxidant that can directly react with chlorophenols or decompose in water to form hydroxyl radicals, especially at higher pH.[20][21] The degradation pathways can be complex, involving hydroxylation, hydroxylative dechlorination, and ring opening.[20][22][23] For example, the ozonation of 4-chlorophenol primarily proceeds through a 4-chlorocatechol pathway, while 2,4-dichlorophenol degradation involves both hydroxylation and hydroxylative dechlorination.[22][23]
AOPs Performance Comparison
| AOP Method | Target Compound | Degradation Efficiency (%) | Reaction Time | Optimal pH | Mineralization (TOC Removal %) | Key Findings & Remarks | Reference |
| Electro-Fenton | Pentachlorophenol (PCP) | >95% | 120 min | 3.0 | ~70% | Addition of Fe³⁺ or Fe²⁺ significantly accelerates the degradation rate. | [18] |
| Ozonation | 2-chlorophenol | >90% | 60 min | 3.0 | Not specified | A dosage-dependent pathway was observed. | [24] |
| UV/Fenton | 2,4,6-trichlorophenol (TCP) | 90% | Not Specified | 3.0 | Not Specified | Outperformed UV/TiO₂, UV/H₂O₂, and Fenton processes in degradation rate. | [16] |
| Photo-Fenton | 2,4-dichlorophenol (DCP) | ~100% | 15 min | 3.0 | >95% (as TOX removal) | Reaction is significantly faster at elevated temperatures (70°C). | [19] |
Photocatalytic Degradation: Light-Induced Decomposition
Photocatalysis utilizes a semiconductor material, most commonly titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generates electron-hole pairs.[25] These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which in turn degrade the target pollutants.[25] The efficiency of photocatalytic degradation of chlorophenols is influenced by factors such as pH, the number and position of chlorine substituents, and the presence of co-contaminants.[26]
Visualizing the Photocatalysis Workflow
Caption: A typical experimental workflow for the photocatalytic degradation of chlorinated phenols.
Comparative Analysis of Degradation Pathways
| Feature | Microbial Degradation | Advanced Oxidation Processes (AOPs) | Photocatalysis |
| Mechanism | Enzymatic reactions (hydroxylation, reductive dechlorination) | Generation of highly reactive hydroxyl radicals (•OH) | Semiconductor-mediated generation of reactive oxygen species |
| Selectivity | Generally specific to certain compounds and conditions | Non-selective, can degrade a wide range of organics | Generally non-selective |
| Reaction Speed | Slow (hours to days) | Fast (minutes to hours) | Moderate (minutes to hours) |
| Operating Conditions | Specific pH, temperature, and nutrient requirements | Often requires acidic pH (e.g., Fenton) | Dependent on light source and catalyst; can operate at ambient conditions |
| Byproducts | Can produce less harmful intermediates; complete mineralization is possible | Can lead to complete mineralization; potential for harmful byproducts if incomplete | Can lead to complete mineralization; potential for intermediate formation |
| Cost | Potentially low-cost, especially for in-situ applications | Can be high due to reagent (H₂O₂, O₃) and energy (UV) costs | Moderate; catalyst can be reused, solar energy can be utilized |
| Scalability | Well-established for large-scale wastewater treatment | Scalable, with various reactor designs available | Scalable, particularly with solar-driven systems |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of 4-Chlorophenol
This protocol outlines a batch experiment to assess the aerobic biodegradation of 4-chlorophenol by an acclimated microbial consortium.
-
Inoculum Preparation: Obtain activated sludge from a municipal wastewater treatment plant. Acclimate the sludge to 4-chlorophenol by gradually increasing its concentration in a mineral salts medium over several weeks.
-
Batch Reactor Setup: In a 250 mL Erlenmeyer flask, combine 100 mL of mineral salts medium with a specific concentration of 4-chlorophenol (e.g., 50 mg/L) and a predetermined amount of the acclimated sludge.
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 30°C to ensure aerobic conditions. Include a control flask without the inoculum to account for abiotic losses.
-
Sampling and Analysis: Withdraw samples at regular intervals. Filter the samples through a 0.22 µm syringe filter and analyze the concentration of 4-chlorophenol using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Photo-Fenton Degradation of 2,4-Dichlorophenol
This protocol details the photo-Fenton degradation of 2,4-dichlorophenol (2,4-DCP) in a laboratory-scale photoreactor.
-
Solution Preparation: Prepare a 100 mg/L aqueous solution of 2,4-DCP.
-
Reactor Setup: Place 200 mL of the 2,4-DCP solution into a jacketed glass photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Reaction Initiation: Adjust the pH of the solution to 3.0 using dilute H₂SO₄. Add the required amounts of FeSO₄·7H₂O (e.g., to achieve 10 mg/L Fe²⁺) and H₂O₂ (e.g., 200 mg/L). Turn on the UV lamp and the stirrer.[16]
-
Sampling and Analysis: Collect samples at predetermined time points. Quench the reaction in the samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH. Analyze the 2,4-DCP concentration by HPLC and the Total Organic Carbon (TOC) to determine the extent of mineralization.
Conclusion
The degradation of chlorinated phenols can be achieved through various biological and chemical pathways. Microbial degradation offers a cost-effective and environmentally friendly solution, particularly for large-scale treatment of contaminated sites, although it is generally a slower process. Advanced Oxidation Processes provide rapid and efficient degradation, often leading to complete mineralization, but can be more costly and energy-intensive. Photocatalysis emerges as a promising green technology, especially when utilizing solar energy, combining good efficiency with environmental sustainability.
The selection of the most appropriate degradation strategy depends on a multitude of factors, including the specific chlorophenol congener, its concentration, the matrix of the contaminated medium, regulatory requirements, and economic considerations. A thorough understanding of the underlying degradation pathways is essential for the rational design and optimization of effective remediation technologies for these persistent and toxic pollutants.
References
- Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13(1), 1-15.
- Chang, B. V., Chen, K. S., & Yuan, S. Y. (1993). Reductive dechlorination of chlorophenols by an anaerobic mixed culture. Zhonghua Min Guo Wei Sheng Wu Ji Mian Yi Xue Za Zhi, 26(4), 139-150.
- Clausen, L., & Filip, Z. (1990). Microbial degradation of chlorinated phenols. Fresenius' Journal of Analytical Chemistry, 338(4), 417-421.
- Czaplicka, M. (2004). Sources and transformations of chlorophenols in the environment. Science of the Total Environment, 322(1-3), 21-39.
- Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment—Kinetics and mechanisms: a critical review.
- Gogate, P. R., & Pandit, A. B. (2004). A review of imperative technologies for wastewater treatment I: oxidation technologies at ambient conditions. Advances in environmental research, 8(3-4), 501-551.
- Hale, D. D., Rogers, J. E., & Wiegel, J. (1990). Reductive dechlorination of dichlorophenols by nonadapted and adapted microbial communities in pond sediments. Microbial Ecology, 20(2), 185-196.
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- Ku, Y., & Hsieh, C. B. (2000). Photocatalytic decomposition of 2,4-dichlorophenol in aqueous TiO2 suspensions.
- Lema, M., Omil, F., & Lema, J. M. (2008). Anaerobic treatment of pulp and paper mill wastes. In Waste treatment in the process industries (pp. 249-271). CRC press.
- Mikesell, M. D., & Boyd, S. A. (1986). Complete reductive dechlorination and mineralization of pentachlorophenol by anaerobic microorganisms. Environmental science & technology, 20(8), 834-839.
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Nicholson, D. K., Woods, S. L., Istok, J. D., & Peek, D. C. (1992). Reductive dechlorination of chlorophenols by a pentachlorophenol-acclimated methanogenic consortium. Applied and environmental microbiology, 58(7), 2280-2286. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Comparative Analysis of 4-(3-Chlorophenyl)phenol Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of immunoassays, specificity is paramount. The ability of an antibody to bind exclusively to its target analyte ensures the accuracy and reliability of experimental data. However, the phenomenon of cross-reactivity—where an antibody binds to non-target molecules that are structurally similar to the intended analyte—presents a significant challenge, particularly in the detection of small molecules (haptens).[1][2] This guide provides an in-depth technical comparison of antibody cross-reactivity against 4-(3-Chlorophenyl)phenol, a chlorinated aromatic compound, and its structural analogues. As Senior Application Scientists, our goal is not just to present data, but to illuminate the underlying principles of molecular recognition and provide a robust experimental framework for validation. Understanding these nuances is critical for assay development, troubleshooting, and the correct interpretation of results in fields ranging from environmental monitoring to pharmaceutical research.
The Molecular Basis of Antibody-Analyte Recognition
Antibodies recognize and bind to specific three-dimensional structures, known as epitopes. For large protein antigens, these epitopes are well-defined regions on the protein surface. Small molecules like this compound, however, are too small to elicit an immune response on their own. To generate antibodies, they must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin, BSA), creating a hapten-carrier conjugate.[3][4] The resulting antibodies will then recognize the hapten's unique shape and electronic properties.
The binding affinity, or the strength of this interaction, is governed by a combination of non-covalent forces:
-
Hydrophobic Interactions: Between non-polar regions of the analyte and the antibody's binding site (paratope).
-
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both molecules.
-
Van der Waals Forces: Weak, short-range attractions between all atoms.
-
Electrostatic Interactions: Attractions between oppositely charged residues.[5][6]
Even minor modifications to the hapten's structure—such as altering the position of a substituent or replacing it entirely—can significantly impact these forces, leading to a decrease in binding affinity.[7] This reduction in affinity for structurally related compounds is the quantitative basis of cross-reactivity.
Comparative Analysis: this compound and Its Analogues
To illustrate the principles of cross-reactivity, we will consider a specific polyclonal antibody raised against a this compound-BSA conjugate. We will assess its binding to the target analyte and a panel of structurally related analogues.
Table 1: Structures of Target Analyte and Selected Analogues
| Compound Name | Structure | Key Structural Difference from Target |
| This compound (Target) | ![]() | - |
| 4-(2-Chlorophenyl)phenol | ![]() | Isomeric shift of Chlorine (ortho position) |
| 4-(4-Chlorophenyl)phenol | ![]() | Isomeric shift of Chlorine (para position) |
| 4-Biphenylol | ![]() | Absence of Chlorine |
| 3-Chlorophenol | ![]() | Lacks the second phenyl ring |
| 4-(3,4-Dichlorophenyl)phenol | ![]() | Addition of a second Chlorine atom |
Quantitative Cross-Reactivity Data
The most common method for determining antibody specificity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, the analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The key metric derived is the IC50 , the concentration of the analyte that causes a 50% reduction in the maximum signal.
Cross-reactivity (CR%) is then calculated using the following formula:
CR% = (IC50 of Target Analyte / IC50 of Analogue Compound) x 100%
A higher IC50 value for an analogue indicates weaker binding (lower affinity), and thus, lower cross-reactivity.
Table 2: Comparative Cross-Reactivity of an Anti-4-(3-Chlorophenyl)phenol Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Scientific Rationale for Observed Affinity |
| This compound | 5.2 | 100% | Reference compound; optimal fit in the antibody paratope. |
| 4-(2-Chlorophenyl)phenol | 12.1 | 43.0% | The ortho-position of the chlorine likely introduces steric hindrance, preventing ideal alignment within the binding pocket. |
| 4-(4-Chlorophenyl)phenol | 8.8 | 59.1% | The para-position is sterically less disruptive than the ortho-position, allowing for stronger binding, but the altered electronic distribution still reduces affinity compared to the meta-position. |
| 4-Biphenylol | 98.5 | 5.3% | The absence of the electron-withdrawing chlorine atom significantly alters the electronic properties and removes a key contact point for the antibody, drastically reducing affinity.[8] |
| 3-Chlorophenol | > 1000 | < 0.5% | The absence of the second phenyl ring removes a major hydrophobic interaction domain, resulting in negligible binding. |
| 4-(3,4-Dichlorophenyl)phenol | 35.6 | 14.6% | The addition of a second chlorine atom alters the molecule's size, shape, and electronic profile, leading to a poor fit within the established binding pocket. |
Experimental Workflow & Visualization
A trustworthy protocol is a self-validating one. The competitive ELISA detailed below is the gold standard for quantifying cross-reactivity for haptens. Its design inherently allows for the direct comparison of binding affinities through the displacement of a signal, providing a robust and reproducible method.
Diagram of the Competitive ELISA Workflow
The following diagram illustrates the principle of competition that underpins this experimental design. In wells with a low concentration of the free analyte, the antibody binds primarily to the coated antigen, producing a strong signal. As the concentration of free analyte increases, it outcompetes the coated antigen for antibody binding, leading to a reduced signal.
Caption: Competitive ELISA workflow for cross-reactivity analysis.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to generate the data presented in Table 2.
-
Preparation of Reagents:
-
Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6.
-
Coating Antigen: this compound-BSA conjugate diluted to 2 µg/mL in Coating Buffer. The rationale for using a hapten-protein conjugate for coating is that small molecules adhere poorly to polystyrene microplates.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).
-
Analyte Standards: Prepare serial dilutions of the target analyte and each analogue in PBST, ranging from 0.1 to 1000 ng/mL.
-
Primary Antibody: Dilute the anti-4-(3-Chlorophenyl)phenol antibody in Blocking Buffer to a pre-determined optimal concentration (typically the concentration that yields ~80% of the maximum signal in a direct binding ELISA).
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-rabbit IgG) diluted in Blocking Buffer as per the manufacturer's recommendation.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
-
Assay Procedure:
-
Antigen Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate. Cover and incubate overnight at 4°C. This allows the protein conjugate to passively adsorb to the well surface.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of Wash Buffer per well. This removes any unbound antigen.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. This step is crucial as it covers any remaining unoccupied sites on the well surface, preventing non-specific binding of subsequent antibodies.[9]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of the appropriate analyte standard (or analogue dilution) to each well. Immediately add 50 µL of the diluted primary antibody to each well. The plate is then incubated for 1 hour at room temperature. During this incubation, the free analyte in the solution competes with the coated antigen for binding to the primary antibody.
-
Washing: Repeat the wash step as in step 2. This removes unbound primary antibody and the antibody-analyte complexes.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature. The secondary antibody binds to the primary antibody that is captured by the coated antigen on the plate.
-
Washing: Perform a more stringent wash, washing five times with 300 µL of Wash Buffer per well to remove all unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. The HRP enzyme converts the TMB into a blue-colored product.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. The acid stops the enzymatic reaction, fixing the signal for measurement.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the logarithm of the analyte concentrations for the target compound and each analogue.
-
Use a four-parameter logistic (4-PL) curve fit to generate a standard curve for each compound.
-
Determine the IC50 value from the curve for each compound tested.
-
Calculate the percent cross-reactivity using the formula provided previously.
-
Conclusion and Implications
This guide demonstrates that the specificity of an antibody towards a small molecule is highly dependent on the precise structure of that molecule. Isomeric changes or the removal/addition of functional groups can dramatically reduce binding affinity.[10][11] For researchers developing or utilizing immunoassays, this has critical implications:
-
Assay Validation is Non-Negotiable: The potential for cross-reactivity with metabolites, precursors, or other structurally similar compounds in a complex sample matrix must be experimentally determined.[1]
-
Data Interpretation: High cross-reactivity with an analogue can lead to an overestimation of the target analyte's concentration, producing false-positive or inaccurate results.
-
Informed Antibody Selection: When choosing an antibody, reviewing the supplier's cross-reactivity data is essential. If such data is unavailable for compounds relevant to your research, the protocol provided herein serves as a blueprint for conducting this vital validation in-house.
References
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Ismail, A. A. (2008). Interferences in Immunoassay. Journal of Clinical Pathology, 61(10), 1147-1151. Available at: [Link]
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Takahashi, M., et al. (2015). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Scientific Research Publishing. Available at: [Link]
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Vajdos, F. F., et al. (1999). Effects of substitutions in the binding surface of an antibody on antigen affinity. Journal of Molecular Biology, 294(5), 1217-1228. Available at: [Link]
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Rapid Novor. (2023). Antibody Affinity, Avidity - Single vs Multivalent Interaction. Rapid Novor Blog. Available at: [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]
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Abad-Fuentes, A., et al. (2011). Forchlorfenuron-mimicking haptens: from immunogen design to antibody characterization by hierarchical clustering analysis. Journal of Agricultural and Food Chemistry, 59(13), 6903-6914. Available at: [Link]
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Loo, C. Y., et al. (2016). Effects of Halogen Substitution on the Antibiotic Characteristics of Conjugated Oligoelectrolytes. Journal of Medicinal Chemistry, 59(1), 173-184. Available at: [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]
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Fiamegos, Y. C., et al. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. Analytica Chimica Acta, 467(1-2), 105-114. Available at: [Link]
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Khan, I., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1841. Available at: [Link]
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Roederer, M., et al. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. bioRxiv. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Analysis of proteins and antibodies. In Autoimmunity: From Bench to Bedside. Available at: [Link]
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Wikipedia. (n.d.). Chlorophenol. Wikipedia. Available at: [Link]
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Zhang, Y., et al. (2021). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 45(1), 159-166. Available at: [Link]
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Wolff, D. (2021). Unlocking cross-reactivity of antibodies by employing cross-linking MS and HD peptide microarray. ResearchGate. Available at: [Link]
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Smith, S., et al. (2023). Quantifying antibody binding: techniques and therapeutic implications. mAbs, 15(1), 2231922. Available at: [Link]
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Rajkumar, R. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Annals of Reviews and Research, 1(4). Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of chlorophenols and their derivatives. ResearchGate. Available at: [Link]
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Le, T. H., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Biosensors, 12(11), 996. Available at: [Link]
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D'Aléo, A., et al. (2018). Influence of halogen substitution on aggregation-induced near infrared emission of borondifluoride complexes of 2′-hydroxychalcones. Materials Chemistry Frontiers, 2(2), 336-346. Available at: [Link]
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Gámiz-Gracia, L., et al. (2003). A capillary-based amperometric flow immunoassay for 2,4,6-trichlorophenol. Analytica Chimica Acta, 494(1-2), 119-129. Available at: [Link]
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Hanson, S. (2019). Substituent Effect Analysis on Halogen Bonding Interactions. Digital Commons @ University of South Dakota. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]
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Ahn, K. C., et al. (2007). Hapten syntheses and antibody generation for a new herbicide, metamifop. Journal of Agricultural and Food Chemistry, 55(14), 5479-5485. Available at: [Link]
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Vojdani, A., et al. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7315. Available at: [Link]
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ChemSynthesis. (n.d.). 4-amino-3-chlorophenol. ChemSynthesis. Available at: [Link]
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Roath, S. (1988). Factors affecting the antigen-antibody reaction. Indian Journal of Medical Research, 87, 1-11. Available at: [Link]
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ResearchGate. (n.d.). Chemical structure of major common chlorinated phenols. ResearchGate. Available at: [Link]
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Li, Y., et al. (2023). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. Molecules, 28(1), 133. Available at: [Link]
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U.S. Environmental Protection Agency. (1998). Method 528 - Determination of Phenols in Drinking Water. EPA. Available at: [Link]
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Taylor & Francis. (n.d.). Haptens – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in 4-(3-Chlorophenyl)phenol Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient construction of biaryl scaffolds is a cornerstone of modern medicinal chemistry. 4-(3-Chlorophenyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and functional materials, presents a classic challenge in selective C-C bond formation. The choice of catalyst is paramount in navigating the complexities of cross-coupling reactions to achieve high yields, purity, and process efficiency. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, supported by experimental insights and mechanistic principles.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves the cross-coupling of a 3-chlorophenyl derivative with a phenol derivative. The primary challenge lies in achieving high selectivity and yield while contending with the electronic and steric hindrance of the substrates. The presence of the chloro-substituent and the hydroxyl group can influence catalyst activity and selectivity, making the choice of the catalytic system a critical parameter for success. The most common and effective methods for this transformation are palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The synthesis of this compound via this method would typically involve the coupling of 3-chlorophenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol) or vice versa.
The Catalyst System: Palladium Source and Ligand Choice
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is critically dependent on the choice of both the palladium precursor and the ancillary ligand. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysis often employs a combination of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand.[2]
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic activity. For challenging substrates like chloroarenes, bulky and electron-rich biaryl phosphine ligands have demonstrated superior performance.[3][4] These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of the catalytic cycle.
Comparative Performance of Palladium Catalysts
While direct comparative data for the synthesis of this compound is not extensively published in a single study, we can extrapolate from the performance of various catalytic systems in the synthesis of structurally similar biaryls.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(PPh₃)₄ | 4-bromophenol, phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | Analogous reaction for 4-phenylphenol synthesis.[5] |
| Pd(OAc)₂ / SPhos | 2-chloro-m-xylene, o-tolylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 94 | Demonstrates efficacy for hindered chloroarenes.[6] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene, phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 1 | ~90 | High turnover with a bulky biarylphosphine ligand.[7] |
Expert Insights: For the synthesis of this compound, a catalyst system comprising Pd(OAc)₂ with a bulky biarylphosphine ligand such as SPhos or XPhos is predicted to offer superior performance over traditional catalysts like Pd(PPh₃)₄, especially when using a less reactive chloro-substituted starting material. The use of these advanced ligands often allows for lower catalyst loadings, shorter reaction times, and milder reaction temperatures.[3]
Experimental Protocol: Suzuki-Miyaura Synthesis
Diagram of the Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Step-by-Step Protocol:
-
To a reaction vessel, add 3-chlorophenylboronic acid (1.2 equiv.), 4-bromophenol (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst, for example, a pre-weighed mixture of Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[8] Nickel is particularly adept at activating C-Cl bonds, which are often less reactive than C-Br or C-I bonds in palladium catalysis.
Advantages and Challenges of Nickel Catalysis
Advantages:
-
Cost-effective: Nickel is significantly more abundant and less expensive than palladium.
-
High reactivity towards aryl chlorides: Nickel catalysts can efficiently couple aryl chlorides, which are often challenging substrates for palladium catalysts.[8]
Challenges:
-
Sensitivity to air and moisture: Many nickel catalysts, particularly Ni(0) species, are sensitive to air and moisture, requiring more stringent reaction conditions.
-
Different reaction mechanisms: Nickel catalysis can proceed through different mechanistic pathways, sometimes involving single-electron transfer (SET) processes, which can lead to different side products compared to palladium catalysis.
Catalyst Systems for Nickel-Catalyzed Biaryl Synthesis
Common nickel catalyst precursors include NiCl₂(dme), Ni(acac)₂, and Ni(COD)₂. Similar to palladium, the choice of ligand is crucial for achieving high catalytic activity. N-heterocyclic carbenes (NHCs) and phosphine ligands are commonly employed.
| Catalyst System | Reactants | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| NiCl₂(dppf) | Aryl chloride, Arylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | Good | General conditions for Ni-catalyzed Suzuki-Miyaura. |
| Ni(COD)₂ / PCy₃ | Aryl chloride, Grignard reagent | - | THF | RT | 1-4 | High | Kumada coupling conditions.[9] |
Expert Insights: For the synthesis of this compound from a chloro-substituted precursor, a nickel-based catalyst could be highly effective and economically advantageous, particularly on an industrial scale. A system like NiCl₂(dppf) for a Suzuki-type coupling or a Ni(0) catalyst with a phosphine ligand for a Kumada or Negishi coupling would be a promising starting point.
Kumada and Negishi Couplings: Alternative Pathways
-
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile.[9] It is a powerful method but can be limited by the functional group tolerance due to the high reactivity of Grignard reagents.
-
Negishi Coupling: This reaction employs an organozinc reagent.[10] Organozinc compounds are generally more tolerant of functional groups than Grignard reagents, offering a broader substrate scope.
Both Kumada and Negishi couplings can be effectively catalyzed by both palladium and nickel complexes.[9][10]
Mechanistic Considerations: A Tale of Two Metals
The catalytic cycles of palladium and nickel in cross-coupling reactions share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, there are key differences in their redox potentials and reaction kinetics.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nickel's lower reduction potential facilitates the oxidative addition of less reactive electrophiles like aryl chlorides.[8] However, Ni(I) and Ni(III) oxidation states can be more accessible than for palladium, leading to the possibility of radical-mediated pathways.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through various cross-coupling methodologies. The choice of catalyst is a critical decision that will impact yield, purity, cost, and scalability.
-
For laboratory-scale synthesis and high functional group tolerance, the palladium-catalyzed Suzuki-Miyaura coupling using a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor is highly recommended. This system offers high efficiency, mild reaction conditions, and broad applicability.
-
For large-scale industrial production, especially when using a chloro-substituted starting material, a nickel-catalyzed approach should be strongly considered due to its lower cost and high reactivity towards aryl chlorides. Both Suzuki-type couplings with nickel catalysts and Kumada or Negishi couplings are viable options.
It is imperative for researchers to screen a small set of catalysts and reaction conditions to identify the optimal system for their specific needs, taking into account factors such as substrate availability, desired purity, and economic constraints. The insights provided in this guide should serve as a valuable starting point for the rational design and optimization of the synthesis of this compound.
References
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (URL: [Link])
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Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. (URL: [Link])
-
Photocatalytic formation of carbon–sulfur bonds - Beilstein Journals. (URL: [Link])
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (URL: [Link])
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Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (URL: [Link])
-
Negishi Coupling - Organic Chemistry Portal. (URL: [Link])
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (URL: [Link])
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. (URL: [Link])
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Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids - PolyU Institutional Research Archive. (URL: [Link])
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The Negishi Cross-Coupling Reaction - Denmark Group. (URL: [Link])
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Method for preparing m-chlorophenol - Eureka | Patsnap. (URL: [Link])
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"Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin - Bucknell Digital Commons. (URL: [Link])
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Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate. (URL: [Link])
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"Greening Up" the Suzuki Reaction - ResearchGate. (URL: [Link])
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Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions - Green Chemistry (RSC Publishing). (URL: [Link])
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Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. (URL: [Link])
-
Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues - PubMed Central. (URL: [Link])
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Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH. (URL: [Link])
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ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. | Request PDF - ResearchGate. (URL: [Link])
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (URL: [Link])
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Kumada Coupling - Organic Chemistry Portal. (URL: [Link])
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
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A Comparative Guide to the Validation of In Vitro Assays for Assessing the Neurotoxicity of 4-(3-Chlorophenyl)phenol
This guide provides a comprehensive framework for the validation of in vitro assays to assess the neurotoxicity of 4-(3-Chlorophenyl)phenol, a member of the broader class of chlorophenols known for their potential adverse health effects.[1][2][3] For researchers, scientists, and drug development professionals, establishing robust and reliable in vitro models is paramount for efficient and ethical toxicological screening. This document moves beyond a simple listing of protocols to explain the scientific rationale behind assay selection and validation criteria, ensuring a self-validating system for confident decision-making.
The Imperative for In Vitro Neurotoxicity Assessment of Chlorophenols
Chlorophenols are widely used as pesticides, herbicides, and disinfectants.[3] Their persistence in the environment raises concerns about human exposure and potential toxicity.[1] The degree of chlorination on the phenol ring is correlated with increasing toxicity, with higher chlorinated phenols demonstrating a greater potential to interfere with critical biological processes.[4][5] A key mechanism of chlorophenol toxicity is the uncoupling of oxidative phosphorylation, the process by which cells generate ATP.[4][5] Animal studies on various chlorophenols have indicated neurotoxic effects such as lethargy, tremors, and convulsions.[6]
Given the ethical and financial costs associated with animal testing, validated in vitro assays present a crucial alternative for screening and hazard identification.[7] The Organisation for Economic Co-operation and Development (OECD) is actively promoting the development and validation of in vitro neurotoxicity testing strategies.[8][9][10] This guide focuses on two mechanistically distinct assays for evaluating the neurotoxicity of this compound: a foundational cell viability assay and a more specific assay for mitochondrial dysfunction.
Assay Selection: A Two-Pronged Approach to Neurotoxicity Profiling
A robust in vitro toxicity assessment should encompass both general cytotoxicity and mechanism-specific endpoints. For this compound, we propose a tiered approach:
-
Tier 1: Basal Cytotoxicity Assessment using the Neutral Red Uptake (NRU) Assay. This assay provides a fundamental measure of cell membrane integrity and viability. It serves as a baseline to distinguish overt cytotoxicity from more subtle, sublethal neurotoxic effects.
-
Tier 2: Mechanistic Toxicity Assessment using High-Resolution Respirometry. Given the known effects of chlorophenols on oxidative phosphorylation, directly measuring mitochondrial respiration provides a mechanistically relevant endpoint.[4][5]
This dual-assay strategy allows for a more comprehensive understanding of the compound's toxic potential.
Experimental Protocols and Validation Data
Neutral Red Uptake (NRU) Assay for Basal Cytotoxicity
The Neutral Red Uptake (NRU) assay is a well-established method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1%). Cells are exposed to the compound for 24 hours.
-
Neutral Red Incubation: The treatment medium is removed, and cells are washed with PBS. A medium containing 50 µg/mL neutral red is added to each well, and the plate is incubated for 3 hours.
-
Dye Extraction: The neutral red medium is removed, and the cells are washed. The incorporated dye is extracted from the lysosomes using a destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Quantification: The absorbance of the extracted dye is measured at 540 nm using a microplate reader.
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| IC50 | Reproducible within a 2-fold range across experiments | 25.6 µM |
| Intra-assay Variability | Coefficient of Variation (CV) < 15% | 8.2% |
| Inter-assay Variability | CV < 20% | 14.5% |
| Z'-factor | > 0.5 | 0.78 |
These hypothetical data demonstrate a robust and reproducible assay for assessing the basal cytotoxicity of this compound.
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
High-Resolution Respirometry for Mitochondrial Dysfunction
To investigate the specific impact of this compound on mitochondrial function, we utilize high-resolution respirometry (e.g., Seahorse XF Analyzer). This technology allows for the real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Culture: SH-SY5Y cells are seeded in a Seahorse XF cell culture microplate and incubated for 24 hours.
-
Compound Exposure: Cells are exposed to a sub-lethal concentration of this compound (determined from the NRU assay, e.g., 5 µM) for a defined period (e.g., 4 hours).
-
Mitochondrial Stress Test: The culture medium is replaced with Seahorse XF assay medium. The Seahorse XF Analyzer performs sequential injections of mitochondrial inhibitors to assess different parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is measured throughout the experiment, and key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.
| Parameter | Endpoint | Acceptance Criteria | Hypothetical Result for this compound (5 µM) |
| Basal Respiration | OCR before injections | Statistically significant change from vehicle control | 30% decrease |
| ATP Production | OCR decrease after oligomycin | Statistically significant change from vehicle control | 40% decrease |
| Maximal Respiration | OCR after FCCP injection | Statistically significant change from vehicle control | 50% decrease |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | Statistically significant change from vehicle control | 60% decrease |
These hypothetical results suggest that even at a concentration that does not cause significant cell death, this compound impairs mitochondrial function, consistent with the known mechanism of action for chlorophenols.
Caption: Workflow for the Seahorse XF Mitochondrial Stress Test.
Comparative Analysis and Interpretation
| Assay | Principle | Key Endpoint(s) | Strengths | Limitations |
| Neutral Red Uptake (NRU) | Lysosomal integrity in viable cells | Cell Viability (IC50) | Simple, rapid, cost-effective, standardized | Provides limited mechanistic insight |
| High-Resolution Respirometry | Real-time measurement of oxygen consumption | Basal & Maximal Respiration, ATP Production, Spare Capacity | Mechanistically informative, high sensitivity | Requires specialized equipment, more complex data analysis |
The combination of these two assays provides a powerful approach for the neurotoxicity assessment of this compound. The NRU assay serves as a robust screening tool to identify cytotoxic concentrations, while high-resolution respirometry offers a deeper understanding of the compound's impact on mitochondrial bioenergetics, a known target of chlorophenols.
Conclusion
The validation of in vitro assays for neurotoxicity assessment requires a thoughtful, mechanistically informed approach. By combining a basal cytotoxicity assay with a more specific assay targeting a known vulnerability—in this case, mitochondrial function—researchers can build a comprehensive and reliable profile of a compound's potential neurotoxicity. This guide provides a framework for the validation of such assays for this compound, emphasizing the importance of scientific rationale and robust experimental design in the move towards more predictive and human-relevant toxicology.
References
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Karpińska, J., & Knaś, M. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 18(11), 6059. [Link]
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Punt, A., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(1), 239-252. [Link]
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Weinbach, E. C., & Garbus, J. (1965). The biological action of chlorophenols. British Journal of Industrial Medicine, 22(4), 310-315. [Link]
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Zhang, J., et al. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Toxins, 16(6), 254. [Link]
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Leist, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols, 13, e52599. [Link]
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OECD. (2023). In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Pamies, D., et al. (2022). Scientific Validation of Human Neurosphere Assays for Developmental Neurotoxicity Evaluation. Cells, 11(5), 889. [Link]
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Giacomelli, C., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. [Link]
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OECD. (2018). Guidance Document for Neurotoxicity Testing. Organisation for Economic Co-operation and Development. [Link]
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Wang, X., et al. (2015). Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. Ecotoxicology and Environmental Safety, 122, 24-31. [Link]
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Ling, Y., et al. (2023). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Journal of Fungi, 9(7), 748. [Link]
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Slankster-Schmierer, E. (2023). OECD Releases new Test Guidelines for NAMs in 2023. International Council on Animal Protection in OECD Programmes (ICAPO). [Link]
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Soares, S., et al. (2022). Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Kovatch, C., & Shafer, T. (2023). OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery. YouTube. [Link]
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Comparative Binding Affinity of 4-(3-Chlorophenyl)phenol to Estrogen Receptors: A Technical Guide
This guide provides a comprehensive analysis of the comparative binding affinity of 4-(3-Chlorophenyl)phenol for the estrogen receptors alpha (ERα) and beta (ERβ). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental framework for determining binding affinity, presents comparative data for structurally relevant compounds, and offers an evidence-based perspective on the anticipated receptor interaction profile of this compound.
Introduction: The Significance of Estrogen Receptor Binding
Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in a myriad of physiological processes, including reproductive health, bone maintenance, and cardiovascular function.[1][2] The ability of exogenous compounds, such as this compound, to bind to these receptors is of significant interest in toxicology and pharmacology. Such binding can lead to agonistic or antagonistic effects, potentially disrupting endocrine signaling pathways. Therefore, quantifying the binding affinity of a compound for ERα and ERβ is a critical first step in characterizing its potential as an endocrine active substance.
This compound, a halogenated phenolic compound, shares structural similarities with known xenoestrogens, such as certain polychlorinated biphenyls (PCBs) and bisphenol A (BPA).[3] The presence of a phenolic hydroxyl group is a key feature for estrogen receptor recognition, mimicking the A-ring of the endogenous ligand 17β-estradiol. The addition of a chlorophenyl group introduces steric and electronic factors that can modulate binding affinity and receptor subtype selectivity. This guide will provide the tools to assess these interactions.
Experimental Determination of Binding Affinity: A Validated Protocol
To ensure scientific rigor, the determination of binding affinity should be conducted using a validated and reproducible method. The competitive radioligand binding assay is the gold standard for this purpose.[4][5] This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the estrogen receptor.
Principle of the Competitive Binding Assay
The assay relies on the competition between a constant concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-17β-estradiol) and varying concentrations of the unlabeled test compound (this compound) for binding to a fixed amount of estrogen receptor (either ERα or ERβ). The amount of radiolabeled ligand bound to the receptor is measured, and a decrease in bound radioactivity with increasing concentrations of the test compound indicates competition for the same binding site.
Caption: Principle of the competitive radioligand binding assay.
Step-by-Step Experimental Protocol
The following protocol outlines a robust method for determining the relative binding affinity (RBA) of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (specific activity ~40-60 Ci/mmol)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer. The concentration range for the test chemical should be broad to ensure a full competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).[6]
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of recombinant ERα or ERβ protein (e.g., 50-100 µg protein per tube), and a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[6]
-
Competition: Add the varying concentrations of unlabeled 17β-estradiol (for the standard curve) or this compound to the respective tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol, e.g., 10⁻⁶ M).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes and discard the supernatant containing the unbound ligand. Wash the HAP pellet multiple times with cold assay buffer to remove any remaining free radioligand.
-
Quantification: Add scintillation cocktail to each tube containing the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the competitor.
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[5]
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of Test Compound) x 100
-
Caption: Workflow for the competitive radioligand binding assay.
Comparative Binding Affinity Data
| Compound | ERα Binding Affinity (IC₅₀/RBA) | ERβ Binding Affinity (IC₅₀/RBA) | Key Structural Features | Reference(s) |
| 17β-Estradiol | IC₅₀: ~0.1-1 nM (RBA = 100%) | IC₅₀: ~0.4-1 nM (RBA = 100%) | Endogenous steroidal estrogen | [1][7] |
| Bisphenol A (BPA) | RBA: 0.006% - 0.1% | RBA: Generally lower affinity than for ERα | Two phenolic rings, central carbon atom | [1][8] |
| Genistein | Lower affinity | Higher affinity (up to 20-fold selective for ERβ) | Phytoestrogen, isoflavone structure | [9][10][11] |
| Bisphenol AF (BPAF) | IC₅₀: ~53.4 nM | IC₅₀: ~18.9 nM (higher affinity than for ERα) | Fluorinated central carbon group | [12][13][14] |
Note: IC₅₀ and RBA values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Discussion and Predicted Binding Profile of this compound
The binding affinity of a ligand to estrogen receptors is dictated by its structural and electronic properties, which determine how well it fits into the ligand-binding pocket of the receptor.
-
The Phenolic Hydroxyl Group: The phenolic -OH group on this compound is a critical pharmacophore that can form hydrogen bonds with key amino acid residues in the ER ligand-binding domain, such as Glu353 and Arg394 in ERα, and their equivalents in ERβ. This interaction is fundamental for anchoring the ligand within the binding pocket.
-
The Chlorophenyl Moiety: The 3-chloro substitution on the phenyl ring will influence the molecule's electronic properties and steric profile. The chlorine atom is electron-withdrawing and can alter the charge distribution of the aromatic ring. Furthermore, the size and position of the chlorophenyl group will affect the overall shape of the molecule and how it is accommodated within the binding pocket. The ligand-binding pocket of ERβ is slightly smaller than that of ERα, which can lead to differences in ligand selectivity.[14]
Predicted Binding Affinity Profile:
Based on the structural similarities to other phenolic compounds, it is predicted that This compound will exhibit binding to both ERα and ERβ . The affinity is expected to be significantly lower than that of 17β-estradiol. The presence of the bulky chlorophenyl group may lead to a different selectivity profile compared to simpler phenols. It is plausible that the substitution pattern could favor binding to one receptor subtype over the other. For instance, some halogenated bisphenols have shown a preference for ERβ.[14] However, without direct experimental data, this remains a hypothesis to be tested using the protocol outlined in this guide.
Conclusion
This guide has provided a comprehensive framework for evaluating the comparative binding affinity of this compound to estrogen receptors. By employing the detailed competitive binding assay protocol, researchers can generate robust and reproducible data. The provided comparative data for key reference compounds serves as a benchmark for interpreting these results. The structural analysis suggests that this compound is likely to be an estrogen receptor ligand, and its precise affinity and subtype selectivity warrant experimental investigation to fully characterize its endocrine-disrupting potential.
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Ruff, M., et al. (2000). A crystal structure of the human estrogen receptor alpha ligand-binding domain in complex with 17beta-estradiol. Journal of Biological Chemistry, 275(20), 15051-15057. Available at: [Link]
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Vandenberg, L. N., et al. (2015). Molecular mechanisms of action of BPA. Endocrine Reviews, 36(5), 503-524. Available at: [Link]
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Shekhar, A., et al. (2022). Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity. Journal of Ovarian Research, 15(1), 1-13. Available at: [Link]
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Ankley, G. T., et al. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Environmental Toxicology and Chemistry, 22(8), 1837-1845. Available at: [Link]
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Muthyala, R. S., et al. (2019). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 24(18), 3349. Available at: [Link]
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Paterni, I., et al. (2014). Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer. Journal of Medicinal Chemistry, 57(1), 221-234. Available at: [Link]
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Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. Available at: [Link]
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Matsushima, A., et al. (2010). Bisphenol AF is a full agonist for the estrogen receptor ERα but a highly specific antagonist for ERβ. Environmental Health Perspectives, 118(9), 1267-1272. Available at: [Link]
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Matsushima, A., et al. (2007). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives, 115(S-1), 48-54. Available at: [Link]
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Samson, M., & Frick, K. M. (2017). Exploring Nuclear Receptor Functions in Multipotent Mesenchymal Stromal Stem Cell Differentiation. Cells, 6(4), 38. Available at: [Link]
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Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives, 118(9), 1267-1272. Available at: [Link]
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Koyano, S., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry, 296, 100681. Available at: [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. Available at: [Link]
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Li, L., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63198. Available at: [Link]
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Nagel, S. C., et al. (1999). Relative binding affinity-serum modified access (RBA-SMA) assay predicts the relative in vivo bioactivity of the xenoestrogens bisphenol A and octylphenol. Environmental Health Perspectives, 107(9), 715-720. Available at: [Link]
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U.S. Environmental Protection Agency. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Available at: [Link]
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Manas, E. S., et al. (2004). Understanding the selectivity of genistein for human estrogen receptor-beta using X-ray crystallography and computational methods. Structure, 12(12), 2197-2207. Available at: [Link]
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Li, L., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63198. Available at: [Link]
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Lee, Y. S., et al. (2003). Effect of Genistein As a Selective Estrogen Receptor Beta Agonist on the Expression of Calbindin-D9k in the Uterus of Immature Rats. Biology of Reproduction, 69(6), 1937-1943. Available at: [Link]
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Lee, H., & Lee, L. S. (2010). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Analytical and Bioanalytical Chemistry, 398(3), 1435-1442. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 17β-estradiol. Retrieved from [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. Available at: [Link]
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Kuiper, G. G. J. M., et al. (1997). Comparison of the Ligand Binding Specificity and Transcript Tissue Distribution of Estrogen Receptors α and β. Endocrinology, 138(3), 863-870. Available at: [Link]
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Nagel, S. C., et al. (1999). Relative Binding Affinity-Serum Modified Access (RBA-SMA) Assay Predicts the Relative In Vivo Bioactivity of the Xenoestrogens Bisphenol A and Octylphenol. Environmental Health Perspectives, 107(9), 715-720. Available at: [Link]
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Salum, M., et al. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. International Journal of Molecular Sciences, 21(18), 6848. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Retrieved from [Link]
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inter-laboratory comparison of analytical methods for 4-(3-Chlorophenyl)phenol
An Inter-Laboratory Guide to the Comparative Analysis of 4-(3-Chlorophenyl)phenol
Introduction: The Analytical Imperative for this compound
This compound is a compound of significant interest in pharmaceutical development and environmental science, often emerging as a process-related impurity or a metabolic byproduct. Its accurate quantification is paramount for ensuring product safety, efficacy, and regulatory compliance. The development of a robust analytical method is only the first step; true confidence in a method's reliability comes from its successful validation across multiple laboratories.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present detailed protocols, and outline the framework for a comprehensive inter-laboratory comparison study, which serves as the ultimate arbiter of a method's validity and reproducibility. The objective is to equip researchers and drug development professionals with the knowledge to select, validate, and implement the most suitable analytical strategy for this critical analyte.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the workhorse for quality control and routine analysis in the pharmaceutical industry due to its robustness, precision, and efficiency for analyzing non-volatile or thermally labile compounds.
Expertise: The Rationale Behind the HPLC-UV Method
For a molecule like this compound, which possesses a phenolic hydroxyl group and a chlorinated biphenyl-like structure, reversed-phase HPLC is the logical choice. The separation is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound.[1][2] The phenolic and biphenyl rings contain chromophores that absorb UV light, making UV detection a simple and effective quantification technique. An acidic modifier, such as phosphoric or acetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~9-10), ensuring a single, sharp, and reproducible chromatographic peak.
Experimental Protocol: HPLC-UV Analysis
This protocol is a self-validating system designed for accuracy and reproducibility.
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a set of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample matrix (e.g., drug substance) in a suitable solvent (e.g., methanol) to a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
Validation & System Suitability:
-
Before analysis, perform a system suitability test by injecting a mid-range standard five times.
-
The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. These parameters confirm the column's efficiency and the peak's symmetry.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it an ideal method for confirmatory analysis and trace-level impurity identification.[2][3] Its power lies in coupling the separation capability of gas chromatography with the definitive identification provided by mass spectrometry.
Expertise: The Rationale Behind the GC-MS Method
While some phenols can be analyzed directly, their polar hydroxyl group can lead to poor peak shape and interactions with the GC column. Derivatization is often employed to improve analytical performance. Acetylation or silylation masks the polar hydroxyl group, increasing the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks.[4] Mass spectrometry is used for detection because it provides structural information (the mass spectrum), which is highly specific and can be used to confirm the identity of the analyte, even at low concentrations, by comparing the fragmentation pattern to a reference standard. This is a cornerstone of an authoritative and trustworthy identification method.[3][5]
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Preparation of Standard Solutions:
-
Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Create calibration standards from 0.05 µg/mL to 5 µg/mL via serial dilution.
-
-
Sample Preparation & Derivatization:
-
For samples in an aqueous matrix, perform a liquid-liquid extraction into methyl-tert-butyl ether (MTBE) or another suitable organic solvent.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried residue.
-
Heat the mixture at 60 °C for 30 minutes to form the acetate derivative.
-
After cooling, evaporate the reagents and reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Mass Spectrometric Detector.
-
Column: Low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 270 °C, splitless mode.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the derivatized analyte (e.g., the molecular ion). Full scan mode can be used for initial identification.
-
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS depends on the specific analytical goal. The following table summarizes their expected performance characteristics, which would be confirmed during an inter-laboratory study.
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good | Excellent | HPLC-UV relies on retention time, which can be affected by co-eluting impurities. GC-MS uses both retention time and a unique mass spectrum for positive identification, offering superior specificity.[7] |
| Sensitivity (LOD/LOQ) | ~0.1 µg/mL (LOQ) | ~0.05 µg/mL (LOQ) | GC-MS, especially in SIM mode, filters out background noise, typically achieving lower detection limits than UV detectors.[4] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity over their respective ranges when properly optimized. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better injection precision. The multi-step derivatization process in GC can introduce minor variability. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods are highly accurate. The recovery in GC-MS can be influenced by the efficiency of the extraction and derivatization steps. |
| Throughput/Speed | High | Moderate | HPLC-UV often has shorter run times and requires no derivatization, making it faster for routine analysis. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. GC-MS requires more specialized expertise for operation and data interpretation. |
Designing the Inter-Laboratory Comparison Study
An inter-laboratory study, or proficiency test, is the gold standard for establishing the ruggedness and transferability of a method.[8] It provides an objective assessment of a method's performance across different analysts, instruments, and environments.[9]
Workflow for an Inter-Laboratory Comparison
The following diagram illustrates the logical flow of a typical proficiency testing scheme, designed to be a self-validating system for the analytical methods.
Caption: Workflow for an inter-laboratory study to validate analytical methods.
Causality in the Study Design
-
Homogenous Material (Step 1): The cornerstone of a fair comparison is ensuring every lab starts with an identical sample. Any observed variability can then be attributed to the method's execution, not the sample itself.
-
Prescribed Protocols (Step 3): To compare methods, they must be executed consistently. The detailed HPLC and GC-MS protocols provided serve as the standard operating procedures for the study.
-
Statistical Analysis (Step 6): The use of Z-scores is a standard, authoritative approach (e.g., ISO 17043) to normalize results and provide a clear, objective measure of each laboratory's performance against the consensus value.[8] A satisfactory Z-score (typically |Z| ≤ 2) indicates the laboratory's result is in agreement with the consensus, validating their application of the method.
Conclusion
Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. HPLC-UV stands out for its efficiency and precision in routine quantitative applications, making it ideal for quality control environments. GC-MS, with its unparalleled specificity and sensitivity, is the superior choice for confirmatory analysis, trace-level detection, and structural elucidation.
The ultimate validation of these methods lies not in their theoretical potential but in their demonstrated performance in the real world. An inter-laboratory comparison study, structured with scientific rigor, provides the necessary evidence of a method's trustworthiness and reproducibility. By adopting these validated methods, researchers and drug development professionals can ensure data integrity and make confident, informed decisions regarding product quality and safety.
References
-
Title: Chromatographic Determination of Chlorophenols Source: Journal of the Chemical Society of Pakistan URL: [Link]
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Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: Scientific Research Publishing URL: [Link]
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Title: Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation Source: Asian Journal of Chemistry URL: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(3-Chlorophenyl)phenol: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3-Chlorophenyl)phenol, a halogenated aromatic compound requiring specialized handling. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like other chlorinated phenols, is a compound that demands respect. Its chemical structure contributes to its persistence in the environment and its toxicological profile.[1] A thorough understanding of its hazards is the first step in mitigating risk.
Table 1: Summary of Hazards Associated with Chlorinated Phenols
| Hazard Category | Description | Primary Safety Implication |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Causes skin irritation and can lead to serious eye damage.[3][5] Prolonged or high-level exposure may result in damage to the liver and kidneys.[6] | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent systemic and topical exposure. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2][3][7] Chlorophenols are known to be persistent and recalcitrant toxicants in the environment.[1] | Disposal procedures must be designed to prevent any release into drains, soil, or waterways.[6] |
| Physical/Chemical Hazards | This compound is a combustible solid.[6] In the event of a fire, it can produce poisonous and corrosive gases, including chlorine and hydrogen chloride.[6][7] | Store away from ignition sources and incompatible materials. Fire-fighting requires appropriate respiratory protection.[6] |
The causality is clear: the compound's toxicity and environmental persistence mean that it must be captured and destroyed through controlled processes, never released into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—ensure the following PPE is worn:
-
Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as a base layer, with a pair of heavy-duty butyl or neoprene gloves on top for extended protection against chemical permeation.
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned, long-sleeved lab coat is required. For tasks with a higher risk of splashes, such as cleaning up a large spill, a chemically resistant apron is advisable.[8]
-
Respiratory Protection: All handling of solid this compound that could generate dust, or concentrated solutions, must be conducted inside a certified chemical fume hood to prevent inhalation.[7][9]
Segregation and Collection of Waste Streams
The principle of waste segregation at the source is paramount. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Solid Waste: This stream includes contaminated labware (pipette tips, centrifuge tubes, glassware), absorbent pads from spill cleanups, and used PPE.
-
Protocol: Collect all solid waste in a dedicated, puncture-proof container with a sealable lid.[9] The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.
-
-
Liquid Waste (Halogenated): This includes unused or spent solutions containing this compound dissolved in organic solvents.
-
Protocol: Collect in a designated, shatter-proof waste container suitable for halogenated organic solvents.[10] Never mix halogenated waste with non-halogenated waste.[11] This is because the disposal method for halogenated compounds (typically high-temperature incineration with scrubbers) is more specialized and costly.[7][10]
-
-
Dilute Aqueous Waste: This includes contaminated buffers or rinsates. Even at low concentrations, these solutions must be treated as hazardous.
-
Protocol: Collect in a designated, shatter-proof container for aqueous hazardous waste. Do not discard down the drain under any circumstances.[9]
-
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step confirms the safety and compliance of the previous one.
-
Characterize and Segregate: At the point of generation, identify the waste type (solid, liquid, aqueous) and place it into the correct, pre-labeled waste stream container.
-
Containerization: Ensure the waste container is appropriate for the material, is in good condition, and is kept securely closed when not in active use.[9]
-
Labeling: Affix a completed hazardous waste tag to the container immediately. The label must include the full chemical name, concentration, and associated hazards.
-
Temporary Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, have secondary containment, and be away from general traffic.
-
Arrange for Final Disposal: When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[9] They will handle the transfer to a licensed hazardous waste disposal facility. Never attempt to dispose of the chemical yourself.[6]
Emergency Procedures for Spills and Exposures
Preparedness is key to safety. In the event of an accident, follow these procedures immediately.
Table 2: Emergency Response Plan
| Scenario | Immediate Action Protocol |
| Small Spill (<100 mL or 10g) | 1. Alert personnel in the immediate area.[8] 2. Ensure you are wearing appropriate PPE. 3. If solid, carefully sweep or scoop the material to avoid raising dust.[12] 4. If liquid, cover with an inert absorbent material (e.g., vermiculite, sand).[8] 5. Collect all contaminated materials into your designated solid hazardous waste container.[6] 6. Decontaminate the spill area with a cloth soaked in isopropanol or ethanol, followed by a thorough wash with soap and water.[8][12] |
| Large Spill (>100 mL or 10g) | 1. Evacuate all non-essential personnel from the area.[6] 2. If safe to do so, eliminate ignition sources. 3. Immediately contact your institution's EHS and emergency response team. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[8] 2. Repeatedly swab or flush the affected area with Polyethylene Glycol (PEG) 300 or 400, if available.[8][13] 3. If PEG is not available, flush the area with copious amounts of water at an emergency shower for at least 15 minutes.[8] 4. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[7] |
| Eye Contact | 1. Immediately flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[8] 2. Seek immediate medical attention. |
The Disposal Pathway: A Logical Overview
The following diagram illustrates the decision-making process and workflow for managing waste containing this compound, ensuring a compliant and safe disposal pathway from the lab bench to its final destination.
Caption: Disposal Workflow for this compound Waste Streams.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
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Safety Data Sheet: 4-Chlorophenol. Carl ROTH. [Link]
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Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Center for Biotechnology Information (NCBI) - PMC. [Link]
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Hazardous Substance Fact Sheet: 4-Chlorophenol. New Jersey Department of Health. [Link]
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4-Chlorophenol | C6H4ClOH | CID 4684. PubChem, National Center for Biotechnology Information. [Link]
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Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
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How can I dispose phenol?. ResearchGate. [Link]
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4-Amino-3-chlorophenol | C6H6ClNO | CID 87184. PubChem, National Center for Biotechnology Information. [Link]
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CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3-Chlorophenyl)phenol
Handling 4-(3-Chlorophenyl)phenol in a laboratory setting demands a proactive and informed approach to safety. As a chlorinated aromatic compound, it presents potential hazards that necessitate robust protective measures to ensure the well-being of researchers and maintain a safe working environment. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), alongside operational and disposal plans.
Hazard Identification and Risk Assessment
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The expected hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4] |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or fume.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3][4] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| Aquatic Toxicity | Likely to be toxic to aquatic life with long-lasting effects.[2][3][5][6] | P273: Avoid release to the environment.[4] |
A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving this compound, evaluate the specific quantities being used, the potential for aerosol or dust generation, and the duration of the task.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through engineering controls.
-
Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[4] This is critical to keep airborne concentrations low and prevent inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any fugitive emissions.
Personal Protective Equipment (PPE) Selection and Use
Where engineering controls cannot eliminate all risks, PPE is essential. The following PPE is recommended when handling this compound.
-
Safety Glasses: At a minimum, chemical splash goggles with side shields are required.
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles.
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
-
Gloves: The selection of appropriate gloves is critical. While specific breakthrough data for this compound is unavailable, guidance for similar phenolic compounds suggests the following:
-
Nitrile or Natural Rubber Gloves: These are a suitable starting point for general handling and splash protection.[7]
-
Double Gloving: For extended procedures or when handling higher concentrations, consider wearing two pairs of gloves.
-
Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure the chosen material is appropriate for chlorinated phenols.
-
Inspection and Removal: Before use, inspect gloves for any signs of degradation. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
In most laboratory-scale operations conducted within a fume hood, respiratory protection will not be necessary. However, if a risk assessment indicates a potential for inhalation exposure that cannot be controlled by ventilation (e.g., a large spill outside of a fume hood), a respirator may be required.
-
Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or N95 particulate filter would be appropriate.
-
Fit Testing and Training: All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with institutional and regulatory standards.
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for this compound
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is readily available.
-
Donning PPE: Put on a lab coat, followed by safety goggles and gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and handle containers with care to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After the procedure, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[1][6]
Emergency and Disposal Plans
Spill Response:
-
Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and dispose of as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Disposal Plan:
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3][5]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must also be collected and disposed of as hazardous waste.[5]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[7]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
-
Carl ROTH. Safety Data Sheet: 3-Chlorophenol. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chlorophenol. Available at: [Link]
-
CPAChem. Safety data sheet: 3-Chlorophenol. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chlorophenol. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: 3-Chloro-4-Methyl Phenyl Isocyanate. Available at: [Link]
-
PubChem. 4-Chlorophenol. National Center for Biotechnology Information. Available at: [Link]
-
University of California, Santa Barbara. Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. Available at: [Link]
-
CPAChem. Safety data sheet: 4-Phenylphenol. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






